molecular formula C16H20N6O2S B13913767 Enpp-1-IN-15

Enpp-1-IN-15

货号: B13913767
分子量: 360.4 g/mol
InChI 键: IZOGFOOIVMCFFK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enpp-1-IN-15 is a useful research compound. Its molecular formula is C16H20N6O2S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C16H20N6O2S

分子量

360.4 g/mol

IUPAC 名称

5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C16H20N6O2S/c1-21(2)15-13(14(24-3)20-16-18-10-19-22(15)16)9-11-5-7-12(8-6-11)25(4,17)23/h5-8,10,17H,9H2,1-4H3

InChI 键

IZOGFOOIVMCFFK-UHFFFAOYSA-N

规范 SMILES

CN(C)C1=C(C(=NC2=NC=NN12)OC)CC3=CC=C(C=C3)S(=N)(=O)C

产品来源

United States

Foundational & Exploratory

The Core Mechanism of ENPP1 Inhibition: A Technical Guide for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity. By hydrolyzing the immunotransmitter 2',3'-cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens the cGAS-STING signaling pathway, a key driver of innate immune responses against cancer.[1][2] Furthermore, ENPP1-mediated ATP hydrolysis contributes to an immunosuppressive tumor microenvironment through the production of adenosine.[3] Consequently, the development of ENPP1 inhibitors represents a promising therapeutic strategy to unleash the body's immune system against tumors. This in-depth technical guide elucidates the core mechanism of action of ENPP1 inhibitors, providing researchers and drug development professionals with a comprehensive resource on their biological rationale, quantitative properties, and the experimental methodologies used for their characterization. While specific data for a compound designated "ENPP1-IN-15" is not publicly available, this guide will utilize data from well-characterized, potent ENPP1 inhibitors to illustrate the principles of ENPP1 inhibition.

The ENPP1-cGAS-STING Signaling Axis: A Dual Brake on Anti-Tumor Immunity

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system's ability to detect and respond to cancer. The pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of genomic instability in cancer cells.

  • cGAS Activation and cGAMP Synthesis: Cytosolic dsDNA is recognized by cGAS, which then catalyzes the synthesis of the second messenger 2',3'-cGAMP from ATP and GTP.[4]

  • STING Activation and Downstream Signaling: cGAMP binds to and activates the STING protein located on the endoplasmic reticulum. This triggers a signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).

  • Type I Interferon Production and Immune Cell Recruitment: Phosphorylated IRF3 translocates to the nucleus, driving the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines are crucial for the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which are essential for tumor cell eradication.[5]

ENPP1 acts as a major negative regulator of this pathway through two primary mechanisms:

  • Hydrolysis of cGAMP: As a potent phosphodiesterase, ENPP1 is the dominant hydrolase of extracellular cGAMP.[6] Many tumor cells overexpress ENPP1 on their surface, effectively creating an immunosuppressive shield by degrading cGAMP before it can activate STING on neighboring immune cells.[7]

  • Production of Adenosine: ENPP1 also hydrolyzes extracellular ATP to AMP, which is subsequently converted to the immunosuppressive molecule adenosine by CD73.[3] Adenosine can inhibit the function of various immune cells, further contributing to tumor immune evasion.[3]

Mechanism of Action of ENPP1 Inhibitors

ENPP1 inhibitors are small molecules designed to block the enzymatic activity of ENPP1. By doing so, they restore and amplify anti-tumor immunity through a dual mechanism of action:

  • Preservation of cGAMP: By inhibiting ENPP1, these compounds prevent the degradation of extracellular cGAMP. This leads to an increased local concentration of cGAMP, allowing for sustained activation of the STING pathway in immune cells within the tumor microenvironment. The resulting production of type I interferons promotes the infiltration and activation of anti-tumor immune cells.

  • Reduction of Adenosine: Inhibition of ENPP1's ATPase activity reduces the production of AMP, thereby limiting the generation of immunosuppressive adenosine. This helps to alleviate the adenosine-mediated suppression of immune cells.

This two-pronged approach effectively "reheats" the "cold" tumor microenvironment, making it more susceptible to immune-mediated killing and potentially enhancing the efficacy of other immunotherapies such as checkpoint inhibitors.[5]

Quantitative Data for Representative ENPP1 Inhibitors

The potency of ENPP1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes publicly available data for several well-characterized ENPP1 inhibitors.

InhibitorTargetAssay TypeSubstrateIC50 / KiReference
Lead Compound [I] ENPP1EnzymaticNot Specified1.2 nM (IC50)[8]
STF-1084 ENPP1Enzymatic (cGAMP-Luc)cGAMP149 ± 20 nM (IC50)[9]
QS1 ENPP1Enzymatic (cGAMP-Luc)cGAMP1.59 ± 0.07 µM (IC50)[9]
Compound 27 ENPP1EnzymaticcGAMPSimilar to Compound 15[7]
SR-8314 ENPP1EnzymaticNot Specified0.079 µM (Ki)[3]
MV-626 ENPP1Not SpecifiedcGAMPNot Specified[3]
Sulfamate Derivative ENPP1Not SpecifiedNot Specified0.29 µM (IC50)[3]

Note: IC50 and Ki values are dependent on the specific assay conditions, including enzyme and substrate concentrations, pH, and temperature.

Key Experimental Protocols

The characterization of ENPP1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and anti-tumor efficacy.

ENPP1 Enzymatic Activity Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on ENPP1's enzymatic activity.

  • Principle: The assay measures the hydrolysis of a substrate (e.g., cGAMP or a synthetic substrate like p-nitrophenyl-5'-thymidine monophosphate, pNP-TMP) by recombinant ENPP1 in the presence of varying concentrations of the inhibitor. The product formation is then quantified.

  • Detailed Methodology (pNP-TMP Substrate):

    • A solution of recombinant human or mouse ENPP1 is prepared in an appropriate assay buffer (e.g., 50 mM Tris, pH 9.0, 1 mM MgCl2, 0.1% Triton X-100).

    • The ENPP1 inhibitor is serially diluted and added to the wells of a microplate.

    • The enzymatic reaction is initiated by the addition of the pNP-TMP substrate.

    • The plate is incubated at 37°C, and the production of p-nitrophenolate is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm over time.

    • The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.[10]

Cell-Based ENPP1 Inhibition Assay

This assay assesses the ability of an inhibitor to block ENPP1 activity in a cellular context, which accounts for factors like cell permeability.

  • Principle: A cancer cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231 breast cancer cells) is treated with the inhibitor. The ability of the cells to hydrolyze an exogenously added substrate is then measured.

  • Detailed Methodology:

    • MDA-MB-231 cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are washed and then incubated with various concentrations of the ENPP1 inhibitor for a defined period.

    • A substrate such as cGAMP is added to the wells.

    • After incubation, the amount of remaining substrate or the amount of product formed (e.g., AMP) in the cell supernatant is quantified using methods like LC-MS/MS or a commercial ELISA kit.

    • The percentage of inhibition is calculated relative to vehicle-treated control cells, and the IC50 value is determined.[1]

cGAMP Quantification Assay

This assay is crucial for directly measuring the impact of ENPP1 inhibition on cGAMP levels.

  • Principle: cGAMP levels in cell lysates or culture supernatants are quantified, typically using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Detailed Methodology (ELISA):

    • Samples (cell lysates or supernatants) are prepared from cells treated with or without the ENPP1 inhibitor.

    • The samples and a cGAMP standard curve are added to a microplate pre-coated with a cGAMP-specific antibody.

    • A cGAMP-tracer (e.g., cGAMP conjugated to an enzyme like acetylcholinesterase) is added, which competes with the cGAMP in the sample for binding to the antibody.

    • After incubation and washing steps, a substrate for the tracer enzyme is added, leading to a colorimetric reaction.

    • The absorbance is read, and the concentration of cGAMP in the samples is determined by interpolating from the standard curve. The amount of color is inversely proportional to the amount of cGAMP in the sample.[10]

In Vivo Tumor Growth Inhibition Studies

These studies are essential for evaluating the anti-tumor efficacy of ENPP1 inhibitors in a living organism.

  • Principle: A syngeneic mouse tumor model, where the tumor and the host are immunologically compatible, is used to assess the effect of the ENPP1 inhibitor on tumor growth, often in combination with other immunotherapies.

  • Detailed Methodology (Syngeneic Mouse Model):

    • Cancer cells (e.g., 4T1 murine breast cancer cells) are implanted subcutaneously or orthotopically into immunocompetent mice (e.g., BALB/c).

    • Once the tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, ENPP1 inhibitor alone, anti-PD-1 antibody alone, and the combination).

    • The treatments are administered according to a predefined schedule.

    • Tumor volume and body weight are monitored regularly.

    • At the end of the study, tumors are excised and can be analyzed for immune cell infiltration by flow cytometry or immunohistochemistry. Metastatic burden in distant organs can also be assessed.

    • Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.[2][10]

Visualizations

Signaling Pathway Diagram

ENPP1_cGAS_STING_Pathway cluster_TumorCell Tumor Cell cluster_ImmuneCell Immune Cell (e.g., DC, T Cell) Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS cGAMP_intra 2',3'-cGAMP cGAS->cGAMP_intra synthesizes Extracellular cGAMP Extracellular 2',3'-cGAMP cGAMP_intra->Extracellular cGAMP transported out ATP_GTP ATP + GTP ATP_GTP->cGAS ENPP1_tumor ENPP1 AMP AMP ENPP1_tumor->AMP ENPP1_tumor->Extracellular cGAMP hydrolyzes ATP_extra Extracellular ATP ATP_extra->ENPP1_tumor hydrolyzes CD73 CD73 AMP->CD73 Adenosine Adenosine Adenosine_receptor A2A Receptor Adenosine->Adenosine_receptor binds to CD73->Adenosine STING STING Extracellular cGAMP->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 Nucleus Nucleus p-IRF3->Nucleus translocates to Type I IFNs Type I IFNs Nucleus->Type I IFNs drives expression of Anti-tumor\nImmunity Anti-tumor Immunity Type I IFNs->Anti-tumor\nImmunity promotes Adenosine_receptor->Anti-tumor\nImmunity suppresses ENPP1_inhibitor ENPP1 Inhibitor ENPP1_inhibitor->ENPP1_tumor inhibits

Caption: The ENPP1-cGAS-STING signaling pathway and the mechanism of ENPP1 inhibitors.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation enzymatic_assay ENPP1 Enzymatic Activity Assay ic50_determination IC50 Determination enzymatic_assay->ic50_determination cell_based_assay Cell-Based ENPP1 Inhibition Assay cgamp_quant cGAMP Quantification (ELISA) cell_based_assay->cgamp_quant cell_based_assay->ic50_determination tumor_implantation Tumor Cell Implantation (Syngeneic Model) ic50_determination->tumor_implantation Lead Compound Selection treatment Treatment with ENPP1 Inhibitor +/- Anti-PD-1 tumor_implantation->treatment monitoring Tumor Growth and Body Weight Monitoring treatment->monitoring endpoint_analysis Endpoint Analysis: Tumor Weight, Immune Cell Infiltration (Flow Cytometry) monitoring->endpoint_analysis efficacy_assessment Anti-Tumor Efficacy Assessment (TGI) endpoint_analysis->efficacy_assessment

Caption: A typical experimental workflow for the characterization of an ENPP1 inhibitor.

Conclusion

ENPP1 inhibitors represent a novel and promising class of cancer immunotherapeutics that act by reversing a key mechanism of immune evasion in the tumor microenvironment. By preventing the degradation of the STING agonist cGAMP and reducing the production of immunosuppressive adenosine, these inhibitors can convert immunologically "cold" tumors into "hot" ones, thereby promoting a robust anti-tumor immune response. The comprehensive experimental approach detailed in this guide provides a framework for the continued discovery and development of potent and selective ENPP1 inhibitors for the treatment of cancer.

References

In-Depth Technical Guide to ENPP-1 Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core methodologies and data interpretation for studying the target engagement of ENPP-1 inhibitors, with a focus on the inhibitor class represented by Enpp-1-IN-15. Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP-1) is a critical regulator of extracellular nucleotide metabolism and has emerged as a promising therapeutic target in oncology and other diseases. By hydrolyzing the immune-stimulatory second messenger 2'3'-cyclic GMP-AMP (cGAMP), ENPP-1 acts as an innate immune checkpoint, suppressing anti-tumor immunity.[1] Inhibitors of ENPP-1 aim to block this activity, thereby restoring cGAMP levels and reactivating the STING (Stimulator of Interferon Genes) pathway to elicit a robust anti-cancer immune response.

Core Concepts: The ENPP-1-STING Signaling Axis

The cGAS-STING pathway is a fundamental component of the innate immune system. Cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage or viral infection often found in cancer cells, is detected by cyclic GMP-AMP synthase (cGAS). Upon binding dsDNA, cGAS synthesizes cGAMP. This cyclic dinucleotide then acts as a second messenger, binding to and activating STING on the endoplasmic reticulum. This activation triggers a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells that can eliminate tumor cells.

ENPP-1, a transmembrane glycoprotein, negatively regulates this pathway by hydrolyzing extracellular cGAMP. Many tumor cells overexpress ENPP-1, effectively creating an immunosuppressive shield. ENPP-1 inhibitors counteract this by preventing cGAMP degradation, thus potentiating the anti-tumor immune response.

ENPP1_STING_Pathway cluster_tumor Tumor Cell cluster_immune Antigen Presenting Cell (APC) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_intra cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra Extracellular cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 hydrolyzes STING STING cGAMP_extra->STING activates Enpp1_IN_15 This compound Enpp1_IN_15->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces Immune_Response Anti-tumor Immune Response IFN->Immune_Response promotes

Caption: The ENPP-1-STING signaling pathway and the mechanism of action of this compound.

Quantitative Data for ENPP-1 Inhibitors

CompoundTargetAssay TypeIC50 / KiCell Line / ConditionsReference
Enpp-1-IN-12ENPP-1BiochemicalKi: 41 nMRecombinant ENPP-1--INVALID-LINK--[2]
Enpp-1-IN-17ENPP-1Biochemical (cGAMP hydrolysis)Ki: 100 nM - 1 µMRecombinant ENPP-1--INVALID-LINK--[3]
Enpp-1-IN-17ENPP-1Biochemical (ATP hydrolysis)Ki: > 1 µMRecombinant ENPP-1--INVALID-LINK--[3]
Enpp-1-IN-20ENPP-1BiochemicalIC50: 0.09 nMRecombinant ENPP-1--INVALID-LINK--[4]
Enpp-1-IN-20ENPP-1Cell-basedIC50: 8.8 nMNot specified--INVALID-LINK--[4]
ISM5939ENPP-1Biochemical (cGAMP hydrolysis)IC50: 0.63 nMRecombinant ENPP-1, pH 7.4--INVALID-LINK--[1]
ISM5939ENPP-1Biochemical (ATP hydrolysis)IC50: 9.28 nMRecombinant ENPP-1, pH 7.4--INVALID-LINK--[1]

Experimental Protocols

Biochemical ENPP-1 Inhibition Assay

This protocol describes a general method to determine the in vitro potency of an ENPP-1 inhibitor using a biochemical assay.

Biochemical_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant ENPP-1 - Inhibitor dilutions - Substrate (cGAMP or ATP) - Assay buffer start->prep_reagents incubation Incubate ENPP-1 with inhibitor prep_reagents->incubation add_substrate Add substrate to initiate reaction incubation->add_substrate reaction Allow enzymatic reaction to proceed add_substrate->reaction stop_reaction Stop reaction and add detection reagents reaction->stop_reaction read_signal Read signal (e.g., fluorescence, absorbance) stop_reaction->read_signal analyze_data Analyze data and calculate IC50 read_signal->analyze_data end End analyze_data->end

Caption: Workflow for a biochemical ENPP-1 inhibition assay.

Materials:

  • Recombinant human ENPP-1 protein

  • ENPP-1 inhibitor (e.g., this compound)

  • Substrate: 2'3'-cGAMP or ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)

  • Detection Reagent (e.g., Transcreener® ADP²/AMP² Assay Kit, Promega)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the ENPP-1 inhibitor in DMSO, and then dilute further in assay buffer.

  • Add a fixed concentration of recombinant ENPP-1 to each well of the assay plate.

  • Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate (cGAMP or ATP) to all wells.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and detect the product (e.g., AMP) according to the manufacturer's instructions of the detection kit.

  • Measure the signal on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA) for ENPP-1 Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

CETSA_Workflow start Start treat_cells Treat cells with This compound or vehicle start->treat_cells heat_shock Apply heat shock at various temperatures treat_cells->heat_shock lyse_cells Lyse cells heat_shock->lyse_cells centrifuge Centrifuge to pellet aggregated proteins lyse_cells->centrifuge collect_supernatant Collect supernatant (soluble proteins) centrifuge->collect_supernatant western_blot Analyze by Western Blot using anti-ENPP-1 antibody collect_supernatant->western_blot quantify Quantify band intensity western_blot->quantify plot_curve Plot melt curve and determine thermal shift quantify->plot_curve end End plot_curve->end

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) for ENPP-1.

Materials:

  • Cell line with high endogenous ENPP-1 expression (e.g., MDA-MB-231, HepG2)

  • This compound

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)

  • Anti-ENPP-1 antibody (e.g., Cell Signaling Technology #2070[5], Thermo Fisher Scientific PA5-27905[6])

  • Secondary antibody conjugated to HRP

  • Western blotting reagents and equipment

  • Thermocycler or heating blocks

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.[7]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]

  • Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody against ENPP-1.[5][6] Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the intensity of each band to the intensity of the unheated control. Plot the normalized intensity as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

This in-depth guide provides the foundational knowledge and detailed protocols for researchers to embark on or advance their studies of ENPP-1 target engagement. The provided data and methodologies serve as a starting point for the evaluation of novel ENPP-1 inhibitors like this compound, ultimately contributing to the development of new immunotherapies.

References

The Role of ENPP-1 Inhibition in STING Pathway Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP Synthase (cGAS) - Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in anti-tumor immunity. Activation of this pathway by the second messenger cyclic GMP-AMP (cGAMP) leads to the production of type I interferons and other pro-inflammatory cytokines, orchestrating a robust immune response against cancer cells. However, the efficacy of this pathway is often dampened by the ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), which functions as a key negative regulator by hydrolyzing cGAMP. This technical guide provides an in-depth overview of the role of ENPP1 in the STING pathway and explores the mechanism and therapeutic potential of ENPP1 inhibitors, with a focus on the potent and selective inhibitor ENPP-1-IN-15 and its analogs.

The cGAS-STING Pathway and the Role of ENPP1

The cGAS-STING signaling cascade is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a common feature of cancer cells due to genomic instability.[1][2] Upon binding to dsDNA, cGAS synthesizes cGAMP from ATP and GTP.[3] cGAMP then acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum.[1] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and the transcription factor Interferon Regulatory Factor 3 (IRF3), culminating in the production of type I interferons (IFN-α/β) and other inflammatory cytokines.[3][4][5] These cytokines are crucial for recruiting and activating immune cells, such as dendritic cells and cytotoxic T lymphocytes, to mount an effective anti-tumor response.[3][6]

ENPP1, a type II transmembrane glycoprotein, acts as a critical checkpoint in this pathway by hydrolyzing extracellular cGAMP, thereby attenuating STING-mediated anti-tumor immunity.[4][7] By degrading cGAMP, ENPP1 prevents its interaction with STING in immune cells within the tumor microenvironment, effectively suppressing the anti-tumor immune response.[1] Elevated expression of ENPP1 has been observed in various cancers and is often associated with poor prognosis.

Mechanism of Action of this compound and Other Inhibitors

ENPP1 inhibitors are small molecules designed to block the catalytic activity of ENPP1. By doing so, they prevent the degradation of cGAMP in the tumor microenvironment, leading to its accumulation and subsequent activation of the STING pathway in resident immune cells.[1][6] This restoration of STING signaling enhances the production of pro-inflammatory cytokines, promotes the infiltration of immune cells into the tumor, and ultimately boosts the anti-tumor immune response.[1][6]

This compound is a highly potent inhibitor of ENPP1 with a reported Ki value of 0.00586 nM. Its high potency suggests a strong potential for effectively blocking ENPP1 activity at low concentrations, thereby robustly activating the STING pathway.

Quantitative Data on ENPP1 Inhibitors

The development of potent and selective ENPP1 inhibitors is a key focus in cancer immunotherapy. The following table summarizes the available quantitative data for this compound and other relevant inhibitors.

InhibitorTargetAssay TypeValueReference
This compound ENPP1-Ki: 0.00586 nM
Enpp-1-IN-14 (Compound 015)Recombinant Human ENPP1Enzymatic AssayIC50: 32.38 nM[8]
ISM5939ENPP1 (cGAMP hydrolysis)Enzymatic Assay (pH 7.4)IC50: 0.63 nM[9]
ISM5939ENPP1 (ATP hydrolysis)Enzymatic Assay (pH 7.4)IC50: 9.28 nM[9]
ISM5939ENPP1 (cGAMP hydrolysis)Enzymatic Assay (pH 6.5)IC50: 11.41 nM[9]
ISM5939ENPP1 (ATP hydrolysis)Enzymatic Assay (pH 6.5)IC50: 170.30 nM[9]
ISM5939ENPP1 (cGAMP degradation)Cell-based Assay (MDA-MB-231, H1792)IC50: ~40 nM[9]
ENPP-IN-1ENPP1 (cGAMP hydrolysis)Enzymatic AssayIC50: 259.0 nM[9]
ENPP-IN-1ENPP1 (ATP hydrolysis)Enzymatic AssayIC50: 1328.0 nM[9]
Compound 4eENPP1Enzymatic AssayIC50: 0.188 µM[10]
Compound 4eENPP1Cell-based Assay (MDA-MB-231)IC50: 0.732 µM[10]
Compound 4dENPP1Enzymatic AssayIC50: 0.694 µM[10]
Compound 4dENPP1Cell-based Assay (MDA-MB-231)IC50: 3.335 µM[10]

Experimental Protocols

This section outlines key experimental methodologies for evaluating the role of this compound in STING pathway activation.

ENPP1 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant ENPP1.

Principle: This assay measures the hydrolysis of a substrate (e.g., p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP) or a fluorescent analog of cGAMP) by recombinant ENPP1 in the presence of varying concentrations of the inhibitor. The inhibition is quantified by measuring the reduction in product formation.

Materials:

  • Recombinant human ENPP1

  • Substrate: p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP) or a suitable fluorescent cGAMP analog

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM CaCl2, 200 µM ZnCl2)

  • This compound (in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed amount of recombinant ENPP1 to each well.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate the reaction by adding the substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding NaOH for the pNP-TMP substrate).

  • Measure the absorbance or fluorescence of the product using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data using a suitable software.

Cell-Based cGAMP Degradation Assay

Objective: To assess the ability of this compound to prevent the degradation of extracellular cGAMP by cells expressing ENPP1.

Principle: ENPP1-expressing cells are treated with this compound, followed by the addition of exogenous cGAMP. The amount of remaining cGAMP in the cell culture supernatant is then quantified to determine the inhibitory effect of the compound.

Materials:

  • ENPP1-expressing cell line (e.g., MDA-MB-231 breast cancer cells)

  • Cell culture medium and supplements

  • This compound

  • 2'3'-cGAMP

  • Method for cGAMP quantification (e.g., ELISA, LC-MS/MS, or a reporter cell line)

Procedure:

  • Seed ENPP1-expressing cells in a multi-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of this compound or vehicle control for a specified duration.

  • Add a known concentration of 2'3'-cGAMP to the cell culture medium.

  • Incubate for a defined period to allow for ENPP1-mediated degradation.

  • Collect the cell culture supernatant.

  • Quantify the concentration of cGAMP in the supernatant using a validated method.

  • Calculate the percentage of cGAMP degradation inhibition for each inhibitor concentration and determine the IC50 value.

STING Pathway Activation Assay (IFN-β Production)

Objective: To measure the downstream activation of the STING pathway by assessing the production of IFN-β in response to this compound treatment.

Principle: Inhibition of ENPP1 by this compound leads to increased levels of cGAMP, which in turn activates the STING pathway and induces the production and secretion of IFN-β. The amount of secreted IFN-β can be quantified as a measure of STING activation.

Materials:

  • A suitable cell system for STING activation (e.g., co-culture of ENPP1-expressing cancer cells with immune cells like THP-1 monocytes, or a reporter cell line).

  • This compound

  • Stimulus for endogenous cGAMP production (e.g., transfection with dsDNA) or addition of exogenous cGAMP.

  • ELISA kit for human or mouse IFN-β.

Procedure:

  • Seed the cells in a multi-well plate.

  • Treat the cells with serial dilutions of this compound or vehicle control.

  • Stimulate the cells to produce cGAMP or add exogenous cGAMP.

  • Incubate the cells for a period sufficient to allow for IFN-β production (e.g., 18-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Analyze the dose-dependent effect of this compound on IFN-β production.

Visualizing the Core Mechanisms

Signaling Pathway Diagram

STING_Pathway_and_ENPP1_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Immune Cell) cluster_cancer_cell Cancer Cell cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis cGAMP_int Intracellular cGAMP cGAMP_ext->cGAMP_int Transport AMP_GMP AMP + GMP ENPP1->AMP_GMP ENPP1_IN_15 This compound ENPP1_IN_15->ENPP1 Inhibition STING STING (ER) cGAMP_int->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN_genes IFN-β Gene Transcription Nucleus->IFN_genes IFN_beta IFN-β (Secretion) IFN_genes->IFN_beta dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP_prod cGAMP cGAS->cGAMP_prod ATP, GTP ATP_GTP ATP + GTP cGAMP_prod->cGAMP_ext Export

Caption: ENPP1-mediated regulation of the cGAS-STING pathway and its inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_invivo In Vivo Validation (Optional) enzymatic_assay ENPP1 Enzymatic Inhibition Assay cell_based_assay Cell-Based cGAMP Degradation Assay enzymatic_assay->cell_based_assay sting_activation_assay STING Activation Assay (IFN-β Production) cell_based_assay->sting_activation_assay ic50_determination IC50 Determination sting_activation_assay->ic50_determination dose_response Dose-Response Analysis sting_activation_assay->dose_response statistical_analysis Statistical Analysis dose_response->statistical_analysis animal_model Tumor Xenograft Animal Model statistical_analysis->animal_model pk_pd_studies Pharmacokinetics & Pharmacodynamics animal_model->pk_pd_studies efficacy_studies Anti-Tumor Efficacy Studies pk_pd_studies->efficacy_studies

Caption: General workflow for the evaluation of ENPP1 inhibitors.

Conclusion

ENPP1 represents a promising therapeutic target for enhancing anti-tumor immunity by modulating the cGAS-STING pathway. Potent and selective inhibitors like this compound have the potential to overcome the immunosuppressive tumor microenvironment by preventing the degradation of the key immune signaling molecule cGAMP. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic utility of ENPP1 inhibition in cancer immunotherapy. Continued research in this area is crucial for the development of novel and effective treatments for a wide range of malignancies.

References

Enpp-1-IN-15 and its Effect on Extracellular ATP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including specific quantitative data and detailed experimental protocols for the molecule designated "Enpp-1-IN-15," is limited. This guide provides a comprehensive overview based on the known mechanisms of ENPP1 inhibitors and data from closely related compounds and established research methodologies.

Introduction to ENPP1 and its Role in Extracellular ATP Regulation

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating the extracellular concentrations of nucleotides, most notably adenosine triphosphate (ATP).[1][2][3] ENPP1 hydrolyzes extracellular ATP into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] This enzymatic activity is a key component of purinergic signaling, a form of extracellular communication mediated by nucleotides and nucleosides like ATP and adenosine.

In the context of the tumor microenvironment, the regulation of extracellular ATP is of particular interest. High levels of extracellular ATP can act as a danger signal, promoting anti-tumor immune responses. However, its rapid hydrolysis by ectonucleotidases, including ENPP1, leads to the production of adenosine, which is predominantly immunosuppressive. By inhibiting ENPP1, the concentration of extracellular ATP can be maintained, while reducing the production of immunosuppressive adenosine, thereby promoting an anti-tumor immune response.

Beyond its role in oncology, ENPP1 is also a key regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system.[1][4] ENPP1 degrades the second messenger molecule cyclic GMP-AMP (cGAMP), which is produced in response to cytosolic DNA and activates the STING pathway to induce type I interferon production.[1][4] Inhibition of ENPP1 can therefore enhance STING-mediated anti-tumor immunity by preventing cGAMP hydrolysis.

This compound: A Putative ENPP1 Inhibitor

While specific data for this compound is not widely available, it is presumed to be a small molecule inhibitor of ENPP1. Its mechanism of action would involve binding to the active site of the ENPP1 enzyme, thereby preventing the hydrolysis of its substrates, including extracellular ATP and cGAMP. This inhibition is expected to lead to a localized increase in the concentration of these molecules, with significant downstream effects on purinergic signaling and innate immunity.

Quantitative Data for Representative ENPP1 Inhibitors

The following table summarizes inhibitory potency for publicly disclosed ENPP1 inhibitors, which can serve as a reference for the expected activity of novel inhibitors like this compound.

CompoundTargetSubstrateAssay TypeIC50 / KiReference
Enpp-1-IN-14Recombinant Human ENPP1Not SpecifiedNot Specified32.38 nM (IC50)[5]
Compound 4eENPP1Not SpecifiedMolecular Assay0.188 µM (IC50)[6]
Compound 4eENPP1Not SpecifiedCellular Assay (MDA-MB-231)0.732 µM (IC50)[6]
Compound 18pENPP1Not SpecifiedNot Specified25.0 nM (IC50)[7]
Compound 7cENPP1Not SpecifiedNot Specified58 nM (Ki)[1]
SR-8314ENPP1Not SpecifiedNot Specified79 nM (Ki)[1]
STF-1623ENPP1Not SpecifiedNot Specified1.4 nM (IC50)[8]
SuraminHuman soluble ENPP1ATPNot Specified0.26 µM (Ki)[8]
QS1ENPP1ATPNot Specified36 nM (IC50)[8]

Signaling Pathways and Experimental Workflows

ENPP1-Mediated Hydrolysis of Extracellular ATP

The following diagram illustrates the central role of ENPP1 in the hydrolysis of extracellular ATP and the subsequent generation of adenosine. Inhibition of ENPP1 by a molecule like this compound would block this pathway at a key juncture.

Caption: ENPP1 hydrolyzes extracellular ATP to AMP, which is further converted to immunosuppressive adenosine.

Experimental Workflow for Assessing the Effect of this compound on Extracellular ATP

This diagram outlines a typical experimental workflow to determine how an ENPP1 inhibitor affects extracellular ATP levels in a cell-based assay.

Experimental_Workflow_ATP Workflow for Measuring Extracellular ATP cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_culture 1. Culture ENPP1-expressing cells (e.g., MDA-MB-231) inhibitor_prep 2. Prepare serial dilutions of this compound treatment 3. Treat cells with this compound or vehicle control inhibitor_prep->treatment incubation 4. Incubate for a defined period treatment->incubation supernatant 5. Collect cell culture supernatant incubation->supernatant atp_assay 6. Perform luciferase-based ATP detection assay supernatant->atp_assay readout 7. Measure luminescence atp_assay->readout analysis 8. Quantify ATP concentration using a standard curve readout->analysis

Caption: A typical workflow for quantifying the impact of an ENPP1 inhibitor on extracellular ATP levels.

Experimental Protocols

The following are representative protocols for key experiments used to characterize ENPP1 inhibitors. These can be adapted for the evaluation of this compound.

In Vitro ENPP1 Inhibition Assay (Biochemical Assay)

This protocol is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified ENPP1.

Materials:

  • Recombinant human ENPP1 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂)

  • ENPP1 substrate: ATP or a synthetic substrate like p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the recombinant ENPP1 enzyme to each well, except for the substrate blank wells.

  • Add the diluted test compound or vehicle control (DMSO) to the respective wells.

  • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the ENPP1 substrate (ATP or pNP-TMP) to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Measure the product formation. If using pNP-TMP, measure the absorbance at 405 nm. If using ATP, the resulting AMP can be detected using a coupled enzyme assay that generates a fluorescent or luminescent signal.[9][10]

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cell-Based ENPP1 Activity Assay

This protocol measures the ability of a compound to inhibit ENPP1 activity in a cellular context.

Materials:

  • ENPP1-expressing cells (e.g., MDA-MB-231 breast cancer cells)

  • Cell culture medium

  • Test compound (this compound)

  • A cell-based ENPP1 activity assay kit (e.g., using a fluorogenic substrate)

  • 96-well cell culture plate

  • Fluorescence microplate reader

Procedure:

  • Seed the ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compound or vehicle control.

  • Incubate the cells for a desired period (e.g., 1-4 hours).

  • Add the fluorogenic ENPP1 substrate to each well according to the assay kit instructions.

  • Incubate for the time specified in the kit protocol to allow for substrate conversion.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition and determine the cellular IC50 value.

Measurement of Extracellular ATP in Cell Culture

This protocol details the quantification of extracellular ATP levels in the supernatant of cells treated with an ENPP1 inhibitor.

Materials:

  • ENPP1-expressing cells

  • Cell culture medium

  • Test compound (this compound)

  • 96-well opaque-walled plate (for luminescence reading)

  • Luciferase-based ATP assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the ENPP1 inhibitor or vehicle control for a predetermined time.

  • Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

  • Prepare a standard curve of ATP in the same cell culture medium.

  • In a new opaque-walled 96-well plate, add the collected supernatants and the ATP standards.

  • Add the luciferase-luciferin reagent from the ATP assay kit to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the concentration of extracellular ATP in each sample using the ATP standard curve.

Conclusion

Inhibition of ENPP1 presents a promising therapeutic strategy, particularly in the field of immuno-oncology. By preventing the degradation of extracellular ATP and cGAMP, inhibitors like the putative this compound can potentially enhance anti-tumor immunity. The experimental protocols and methodologies outlined in this guide provide a framework for the preclinical characterization of such inhibitors, enabling researchers to elucidate their mechanism of action and quantify their impact on extracellular nucleotide signaling. As research in this area progresses, the development of potent and specific ENPP1 inhibitors will be crucial for translating this therapeutic concept into clinical applications.

References

Unveiling the Structural Basis of ENPP1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It is a key regulator of extracellular nucleotide metabolism, primarily hydrolyzing adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). Of particular interest to the field of immuno-oncology, ENPP1 is the primary enzyme responsible for the degradation of extracellular cyclic GMP-AMP (cGAMP), a crucial second messenger in the cGAS-STING signaling pathway. By hydrolyzing cGAMP, ENPP1 acts as a negative regulator of this innate immune pathway, thereby suppressing anti-tumor immunity.[1][2] This central role has positioned ENPP1 as a compelling target for therapeutic intervention, particularly in the development of novel cancer immunotherapies.

This technical guide provides an in-depth exploration of the structural biology of ENPP1 in the context of inhibitor binding. While specific data for "Enpp-1-IN-15" is not publicly available, this document will utilize representative data from other known ENPP1 inhibitors to elucidate the principles of inhibitor interaction, present relevant quantitative data, detail established experimental protocols, and visualize the associated signaling pathways and experimental workflows.

ENPP1 Structure and Function

ENPP1 is a multi-domain protein consisting of a short N-terminal cytoplasmic tail, a single transmembrane helix, and a large extracellular region. The extracellular domain is composed of two somatomedin B-like (SMB) domains, a catalytic phosphodiesterase (PDE) domain, and a nuclease-like domain.[3][4] The catalytic domain houses a bimetallic zinc center that is essential for its enzymatic activity.[5]

The primary function of ENPP1 is the hydrolysis of phosphodiester bonds in various nucleotides. Its substrates include ATP, which is hydrolyzed to AMP and PPi, and cGAMP, which is linearized to 5'-GMP-AMP.[3][6] The generation of PPi by ENPP1 is crucial in the regulation of bone mineralization and the prevention of soft tissue calcification.[3] In the tumor microenvironment, the degradation of cGAMP by ENPP1 dampens the STING-mediated anti-tumor immune response, which would otherwise lead to the production of type I interferons and the activation of cytotoxic T cells.[1][7]

Signaling Pathways Involving ENPP1

ENPP1 is a critical node in several signaling pathways. Its most prominent role in oncology is the negative regulation of the cGAS-STING pathway.

cGAS-STING Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of cellular damage or viral infection, and a common feature of cancer cells.

cGAS_STING_Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out transported out AMP_GMP pAMP + pGMP cGAMP_out->AMP_GMP STING STING (ER membrane) cGAMP_out->STING activates ENPP1 ENPP1 ENPP1->cGAMP_out hydrolyzes Enpp1_IN_15 This compound (or other inhibitors) Enpp1_IN_15->ENPP1 inhibits TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFN-α, IFN-β) IRF3->IFN induces transcription Immune_Activation Anti-tumor Immunity IFN->Immune_Activation promotes

Figure 1: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.

As depicted in Figure 1, cytosolic double-stranded DNA (dsDNA) in cancer cells is detected by cyclic GMP-AMP synthase (cGAS), which in turn synthesizes 2'3'-cGAMP. cGAMP can then be transported out of the cancer cell and into the extracellular space. This extracellular cGAMP can be taken up by antigen-presenting cells (APCs), such as dendritic cells, where it binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. STING activation leads to the phosphorylation of TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus and induces the transcription of type I interferons. These interferons are secreted and signal in an autocrine and paracrine manner to promote the maturation of dendritic cells, the cross-presentation of tumor antigens, and the activation of tumor-specific cytotoxic T lymphocytes, ultimately leading to anti-tumor immunity. ENPP1 in the extracellular space hydrolyzes cGAMP, thus preventing its activation of the STING pathway in immune cells. ENPP1 inhibitors block this hydrolysis, thereby restoring cGAMP levels and promoting an anti-tumor immune response.

Quantitative Data on ENPP1 Inhibitor Binding

Due to the absence of publicly available data for this compound, this section presents quantitative data for other representative small molecule inhibitors of ENPP1. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.

InhibitorTargetIC50 (nM)Assay TypeReference
Enpp-1-IN-14Recombinant Human ENPP132.38Enzymatic Assay[8]
Compound I-9ENPP1150AMP-Glo Assay[9]
Enpp-1-IN-13ENPP11290Enzymatic Assay[10]
Enpp-1-IN-13ENPP320200Enzymatic Assay[10]

Note: IC50 values are dependent on assay conditions and may vary between different studies.

Structural Insights into Inhibitor Binding

The crystal structures of human and mouse ENPP1 have been solved, both in apo form and in complex with substrates or inhibitors.[1][11] These structures reveal a well-defined active site pocket containing two zinc ions that are crucial for catalysis. The binding of inhibitors to this active site is a key determinant of their potency and selectivity.

Although a co-crystal structure of ENPP1 with this compound is not available, the structure of ENPP1 in complex with other small molecule inhibitors provides a framework for understanding the molecular interactions that govern inhibitor binding. For instance, the co-crystal structure of mouse ENPP1 with compound 15, a potent phosphonate inhibitor, reveals that the inhibitor occupies the substrate-binding pocket.[12] The phosphonate group coordinates with the two zinc ions in the active site, mimicking the interaction of the phosphate group of the natural substrate. The rest of the inhibitor molecule forms various hydrophobic and hydrogen-bonding interactions with surrounding amino acid residues, contributing to its high affinity.[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and activity of ENPP1 inhibitors.

Recombinant ENPP1 Expression and Purification

A common method for producing recombinant ENPP1 for in vitro assays and structural studies involves expression in mammalian cells to ensure proper folding and post-translational modifications.

Protein_Purification_Workflow Transfection Transfection of HEK293 cells with ENPP1 expression vector Cell_Culture Cell Culture and Protein Expression (e.g., 7 days) Transfection->Cell_Culture Harvest Harvest of cell culture supernatant containing secreted ENPP1 Cell_Culture->Harvest Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Harvest->Affinity_Chrom Elution Elution of ENPP1 Affinity_Chrom->Elution Dialysis_Cleavage Dialysis and Tag Cleavage (e.g., TEV protease) Elution->Dialysis_Cleavage Size_Exclusion Size-Exclusion Chromatography (for further purification) Dialysis_Cleavage->Size_Exclusion Final_Product Purified Recombinant ENPP1 Size_Exclusion->Final_Product

Figure 2: A typical workflow for the expression and purification of recombinant ENPP1.

Methodology:

  • Cloning: The cDNA encoding the extracellular domain of human or mouse ENPP1 is cloned into a mammalian expression vector, often with a C-terminal hexa-histidine (6xHis) tag to facilitate purification.[1]

  • Expression: The expression vector is transfected into a suitable mammalian cell line, such as HEK293 cells. The cells are cultured for several days to allow for the expression and secretion of the recombinant protein into the culture medium.[1]

  • Purification: The cell culture supernatant is harvested, and the secreted ENPP1 is purified using affinity chromatography, such as nickel-nitrilotriacetic acid (Ni-NTA) agarose, which binds to the His-tag.[1]

  • Elution and Further Purification: The bound protein is eluted from the column using a high concentration of imidazole. The His-tag may be removed by cleavage with a specific protease (e.g., TEV protease). Further purification to homogeneity is typically achieved by size-exclusion chromatography.[12]

ENPP1 Inhibition Assay (AMP-Glo™ Assay)

The AMP-Glo™ assay is a commercially available, luminescence-based assay that can be used to measure the activity of ENPP1 by quantifying the amount of AMP produced from the hydrolysis of ATP or cGAMP. This assay is well-suited for determining the IC50 values of ENPP1 inhibitors.[9][13]

AMP_Glo_Workflow Reaction_Setup 1. Set up ENPP1 reaction: - Purified ENPP1 enzyme - Substrate (ATP or cGAMP) - Test inhibitor (e.g., this compound) Incubation 2. Incubate at 37°C Reaction_Setup->Incubation Reaction_Stop 3. Stop reaction and deplete remaining ATP (add AMP-Glo™ Reagent I) Incubation->Reaction_Stop AMP_to_ATP 4. Convert AMP to ATP (add AMP-Glo™ Reagent II) Reaction_Stop->AMP_to_ATP Luminescence 5. Generate and measure luminescence (add Kinase-Glo® Reagent) AMP_to_ATP->Luminescence Data_Analysis 6. Analyze data to determine IC50 Luminescence->Data_Analysis

Figure 3: Workflow for determining ENPP1 inhibitor potency using the AMP-Glo™ assay.

Methodology:

  • Reaction Setup: In a 96-well or 384-well plate, set up the enzymatic reaction containing purified recombinant ENPP1, the substrate (ATP or cGAMP), and varying concentrations of the test inhibitor. Include appropriate controls (no enzyme, no inhibitor).[13]

  • Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[13]

  • Reaction Termination and ATP Depletion: Add AMP-Glo™ Reagent I to terminate the ENPP1 reaction and deplete any remaining ATP in the sample.[13]

  • AMP to ATP Conversion: Add AMP-Glo™ Reagent II, which contains an enzyme that converts the AMP produced by ENPP1 into ATP.[13]

  • Luminescence Detection: Add Kinase-Glo® Reagent to the wells. This reagent contains luciferase and luciferin, which react with the newly generated ATP to produce a luminescent signal that is proportional to the amount of AMP produced. Measure the luminescence using a plate reader.[13]

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

X-ray Crystallography for Structural Determination

Determining the crystal structure of ENPP1 in complex with an inhibitor provides invaluable insights into the molecular basis of their interaction.

Methodology:

  • Protein Crystallization: Purified ENPP1 is mixed with the inhibitor of interest and subjected to crystallization screening using various precipitants, buffers, and additives.[1][12]

  • Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern of the X-rays by the crystal is recorded.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is then built into the electron density and refined to generate the final three-dimensional structure.[1]

Conclusion

ENPP1 is a well-validated therapeutic target, particularly in the context of cancer immunotherapy. While specific structural and quantitative binding data for this compound are not currently in the public domain, the wealth of information available for other ENPP1 inhibitors provides a strong foundation for understanding the principles of its inhibition. The experimental protocols detailed in this guide offer a clear path for the characterization of novel ENPP1 inhibitors. The continued development of potent and selective ENPP1 inhibitors, guided by structural biology and robust biochemical and cellular assays, holds significant promise for the advancement of new and effective cancer treatments.

References

ENPP-1-IN-15 for Basic Research in Immunology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of innate immunity, primarily through its role in the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the Stimulator of Interferon Genes (STING) pathway. By degrading cGAMP, ENPP1 acts as an immune checkpoint, suppressing antitumor and antiviral immune responses.[1][2][3] This has positioned ENPP1 as a compelling therapeutic target for enhancing immunotherapy. ENPP-1-IN-15 is a small molecule inhibitor of ENPP1 designed for basic research to probe the function of ENPP1 in immunological contexts. This technical guide provides a comprehensive overview of the core mechanisms of ENPP1, the immunological consequences of its inhibition by compounds like this compound, detailed experimental protocols for its characterization, and quantitative data for representative ENPP1 inhibitors.

Introduction to ENPP1 in Immunology

ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular nucleotides.[4][5] Its substrates include ATP and, most notably, cGAMP.[4][6] The hydrolysis of these molecules has profound and distinct effects on the immune landscape.

  • Regulation of the cGAS-STING Pathway: The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage often found in cancer cells.[1][7][8] Upon dsDNA detection, cGAS synthesizes cGAMP, which acts as a second messenger to activate STING.[7][8] STING activation initiates a signaling cascade that culminates in the production of type I interferons (IFNs) and other inflammatory cytokines, leading to the recruitment and activation of immune cells such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) that are essential for clearing pathogens and tumor cells.[9][10] ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP, thereby preventing it from activating STING on adjacent immune cells.[1][2][3] The inhibition of ENPP1 preserves extracellular cGAMP, leading to enhanced STING-mediated immune responses.[11][12]

  • Modulation of Adenosine Signaling: ENPP1 hydrolyzes ATP to produce AMP and pyrophosphate (PPi).[5][13][14] AMP can be further metabolized by ecto-5'-nucleotidase (CD73) to adenosine.[13][15] Adenosine is a potent immunosuppressive molecule in the tumor microenvironment (TME), where it can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, through activation of adenosine receptors.[13][16][17] By contributing to the production of adenosine, ENPP1 fosters an immunosuppressive TME.[16][18]

Mechanism of Action of this compound

This compound and similar small molecule inhibitors are designed to block the enzymatic activity of ENPP1.[19] By binding to the active site of the ENPP1 enzyme, these inhibitors prevent the hydrolysis of its substrates, cGAMP and ATP.[19] This dual action leads to two key immunological outcomes:

  • Enhanced STING-Mediated Immunity: By preventing cGAMP degradation, ENPP1 inhibitors increase the local concentration of extracellular cGAMP, leading to sustained activation of the STING pathway in surrounding immune cells.[1] This "heats up" the tumor microenvironment, making it more responsive to immune attack and potentially overcoming resistance to other immunotherapies like checkpoint blockade.[10][20]

  • Reduced Adenosine-Mediated Immunosuppression: By blocking the initial step of ATP hydrolysis to AMP, ENPP1 inhibitors reduce the substrate available for CD73, thereby decreasing the production of immunosuppressive adenosine in the TME.[13]

Quantitative Data for Representative ENPP1 Inhibitors

Due to the limited availability of public data for this compound, the following tables summarize quantitative data for other well-characterized ENPP1 inhibitors to provide a comparative context for researchers.

InhibitorTargetIC50 (nM)Assay TypeReference
ENPP-IN-1ENPP1 (2,3-cGAMP hydrolysis)259.0Enzymatic[21]
ENPP-IN-1ENPP1 (ATP hydrolysis)1328.0Enzymatic[21]
AVA-NP-695ENPP114 ± 2Enzymatic (p-Nph-5'-TMP)[22]
Compound 4eENPP1188Enzymatic[23]
STF-1623Human ENPP10.6Enzymatic (cGAMP degradation)[24]
ISM5939ENPP1 (2,3-cGAMP degradation)0.63Enzymatic[21]
ISM5939ENPP1 (ATP hydrolysis)9.28Enzymatic[21]
Cell LineInhibitorIC50 (µM)Assay TypeReference
MDA-MB-231Compound 4e0.732Cell-based[23]
MDA-MB-231Compound 4d3.335Cell-based[23]

Signaling Pathways and Experimental Workflows

Signaling Pathways

ENPP1_Signaling_Pathways cGAMP cGAMP AMP AMP

Figure 1: ENPP1's dual role in regulating immune responses.
Experimental Workflows

ENPP1_Inhibitor_Workflow start Start enzymatic_assay enzymatic_assay start->enzymatic_assay end End western_blot western_blot tumor_model tumor_model western_blot->tumor_model inhibitor_admin inhibitor_admin tumor_model->inhibitor_admin efficacy_eval efficacy_eval inhibitor_admin->efficacy_eval immune_profiling immune_profiling efficacy_eval->immune_profiling cytokine_analysis cytokine_analysis immune_profiling->cytokine_analysis cytokine_analysis->end

Figure 2: Workflow for preclinical evaluation of an ENPP1 inhibitor.

Detailed Experimental Protocols

ENPP1 Enzymatic Activity Assay (Colorimetric)

This protocol is used to determine the in vitro potency (IC50) of an ENPP1 inhibitor by measuring the hydrolysis of a synthetic substrate.[10]

  • Principle: ENPP1 cleaves the phosphodiester bond in the substrate p-nitrophenyl thymidine 5'-monophosphate (p-NPT), releasing the chromophore p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.[10] The rate of p-nitrophenol production is directly proportional to ENPP1 activity.[10]

  • Materials:

    • Recombinant human ENPP1

    • Assay Buffer: 50 mM Tris-HCl, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, pH 8.5[10]

    • p-NPT substrate

    • This compound or other test inhibitor

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the ENPP1 inhibitor in DMSO.

    • In a 96-well plate, add 25 µL of the inhibitor dilutions or DMSO (for control) to the respective wells.[10]

    • Add 25 µL of a 2X working solution of recombinant ENPP1 to all wells except the substrate blank.[10]

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[10]

    • Initiate the reaction by adding 50 µL of a 2X working solution of p-NPT to all wells.[10]

    • Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 30-60 minutes.[10]

    • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control and calculate the IC50 value using non-linear regression analysis.

Cell-Based STING Activation Assay (IFN-β ELISA)

This protocol assesses the ability of an ENPP1 inhibitor to enhance STING pathway activation in a cellular context.

  • Principle: Inhibition of ENPP1 in cells that express it (e.g., THP-1 monocytes) will prevent the degradation of extracellular cGAMP, leading to STING activation and the secretion of IFN-β, which can be quantified by ELISA.[25]

  • Materials:

    • THP-1 cells (or other suitable cell line)

    • Cell culture medium

    • 2'3'-cGAMP

    • This compound or other test inhibitor

    • Human IFN-β ELISA kit

    • 96-well cell culture plate

  • Procedure:

    • Seed THP-1 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the ENPP1 inhibitor or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with a fixed concentration of 2'3'-cGAMP (e.g., 25 µM) for 24 hours.[22] Include an unstimulated control.

    • After incubation, collect the cell culture supernatants.[25]

    • Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.[25]

    • Analyze the dose-dependent increase in IFN-β secretion in the presence of the ENPP1 inhibitor.

Western Blot Analysis of STING Pathway Phosphorylation

This protocol provides a direct measure of the inhibitor's effect on the STING signaling cascade.[26]

  • Principle: Activation of the STING pathway leads to the phosphorylation of key downstream proteins, including STING, TBK1, and IRF3.[26][27] An effective ENPP1 inhibitor will enhance cGAMP-induced phosphorylation of these proteins.

  • Materials:

    • Cells (e.g., THP-1)

    • This compound or other test inhibitor

    • 2'3'-cGAMP

    • RIPA buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Western blotting equipment

  • Procedure:

    • Treat cells with the ENPP1 inhibitor and/or 2'3'-cGAMP as described in the cell-based STING activation assay.

    • Lyse the cells in ice-cold RIPA buffer and quantify the protein concentration.[26]

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.[26]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Analyze the changes in the phosphorylation status of STING, TBK1, and IRF3 relative to their total protein levels.

In Vivo Tumor Model Efficacy Study

This protocol outlines the evaluation of an ENPP1 inhibitor's anti-tumor efficacy in a preclinical animal model.

  • Principle: By enhancing the anti-tumor immune response, an effective ENPP1 inhibitor is expected to slow tumor growth and improve survival in a syngeneic mouse model.

  • Materials:

    • Immunocompetent mice (e.g., BALB/c or C57BL/6)

    • Syngeneic tumor cells (e.g., 4T1 breast cancer, CT26 colon cancer)[28]

    • This compound or other test inhibitor formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • When tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the ENPP1 inhibitor or vehicle control according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weighing, immune cell profiling).

    • Analyze the tumor growth curves and survival data to determine the efficacy of the inhibitor.

Conclusion

This compound and other ENPP1 inhibitors are valuable research tools for elucidating the role of the ENPP1-cGAMP-STING axis in various immunological processes. By blocking the degradation of cGAMP and reducing the production of immunosuppressive adenosine, these compounds can effectively "release the brakes" on the innate immune system. The protocols and data presented in this guide provide a framework for researchers to investigate the immunomodulatory effects of ENPP1 inhibition and to explore its therapeutic potential in cancer and other diseases. As research in this area progresses, a deeper understanding of the nuanced roles of ENPP1 will undoubtedly pave the way for novel immunotherapeutic strategies.

References

Understanding the Pharmacodynamics of ENPP1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It is a key enzyme in purinergic signaling and bone mineralization.[1][2][3] Notably, ENPP1 has emerged as a significant target in cancer immunotherapy due to its function as a negative regulator of the cGAS-STING pathway, a critical component of the innate immune response to tumors.[4][5] This guide provides an in-depth overview of the pharmacodynamics of ENPP1 inhibitors, with a focus on their mechanism of action, experimental evaluation, and therapeutic potential. Due to the limited publicly available data for a specific compound designated "Enpp-1-IN-15," this document will utilize data from representative and well-characterized ENPP1 inhibitors to illustrate the core pharmacodynamic principles.

Core Mechanism of Action

ENPP1 inhibitors are small molecules designed to block the enzymatic activity of ENPP1.[5][6] The primary substrates of ENPP1 include adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[2][7][8] By hydrolyzing these substrates, ENPP1 influences multiple signaling pathways.

In the context of oncology, the most critical function of ENPP1 is the degradation of extracellular cGAMP.[4][5] cGAMP is a potent second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response.[2] Cancer cells can release cGAMP, which then acts on adjacent immune cells to trigger this response. ENPP1 on the surface of cancer cells or other cells in the tumor microenvironment can hydrolyze this extracellular cGAMP, thereby dampening the anti-tumor immune response.[4][5]

ENPP1 inhibitors competitively bind to the active site of the enzyme, preventing the hydrolysis of cGAMP.[6][9] This leads to an increased local concentration of cGAMP, sustained STING pathway activation, and enhanced anti-tumor immunity.[5][6] This mechanism is particularly promising for turning immunologically "cold" tumors (lacking immune cell infiltration) into "hot" tumors that are more susceptible to immune checkpoint inhibitors.[5]

Beyond cancer, ENPP1 plays a crucial role in bone and soft tissue mineralization by hydrolyzing extracellular ATP to produce inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[1][10][11] Dysregulation of ENPP1 is associated with disorders of ectopic calcification, such as generalized arterial calcification of infancy (GACI).[1][9] ENPP1 has also been implicated in insulin resistance and type 2 diabetes.[1][9]

Signaling Pathways

The primary signaling pathway modulated by ENPP1 inhibitors in an oncology setting is the cGAS-STING pathway.

ENPP1_STING_Pathway cluster_cancer_cell Cancer Cell cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_intra cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra Extracellular cGAMP cGAMP_intra->cGAMP_extra exported STING STING cGAMP_extra->STING activates ENPP1 ENPP1 cGAMP_extra->ENPP1 TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes Enpp1_IN_15 This compound (Inhibitor) Enpp1_IN_15->ENPP1 inhibits

Figure 1: ENPP1-cGAS-STING Signaling Pathway.

ENPP1 is also involved in purinergic signaling through the hydrolysis of ATP.

ENPP1_Purinergic_Pathway ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 AMP AMP ENPP1->AMP hydrolyzes PPi PPi ENPP1->PPi Enpp1_IN_15 This compound (Inhibitor) Enpp1_IN_15->ENPP1 inhibits CD73 CD73 (ecto-5'-nucleotidase) AMP->CD73 Adenosine Adenosine CD73->Adenosine hydrolyzes Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor activates Immunosuppression Immunosuppression Adenosine_Receptor->Immunosuppression

Figure 2: ENPP1 in Purinergic Signaling.

Quantitative Data

The following tables summarize key quantitative data for representative ENPP1 inhibitors. This data is intended to provide a general understanding of the potency and efficacy of this class of compounds.

Table 1: In Vitro Potency of Representative ENPP1 Inhibitors

CompoundTargetAssay TypeIC₅₀ (nM)Reference
Enpp-1-IN-14Recombinant Human ENPP1Enzymatic Assay32.38[12]
Enpp-1-IN-20ENPP1Enzymatic Assay0.09[13]
Enpp-1-IN-20Cell-based AssayCell-based Assay8.8[13]
Compound 15ENPP1Enzymatic Assay-[14]

Table 2: In Vivo Efficacy of a Representative ENPP1 Inhibitor (AVA-NP-695)

Animal ModelCancer TypeDosingOutcomeReference
Syngeneic Mouse Model4T1 Breast Cancer6 mg/kg, twice dailySignificant tumor growth inhibition[15]

Table 3: In Vivo Efficacy of a Representative ENPP1 Inhibitor (Enpp-1-IN-14)

Animal ModelDosingOutcomeReference
Mouse Model50 mg/kg; IP; BID, for 31 daysSignificantly inhibited tumor growth[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ENPP1 inhibitor pharmacodynamics.

1. ENPP1 Enzymatic Inhibition Assay

  • Objective: To determine the in vitro potency (IC₅₀) of an inhibitor against purified ENPP1 enzyme.

  • Methodology:

    • Enzyme and Substrate: A purified recombinant human ENPP1 enzyme is used. The substrate can be a synthetic chromogenic substrate like Thymidine 5'-monophosphate p-nitrophenyl ester or a natural substrate like ATP or cGAMP.[16][17]

    • Reaction: The enzyme is pre-incubated with varying concentrations of the test inhibitor for a specified time (e.g., 15 minutes at 25°C).[16]

    • Initiation: The enzymatic reaction is initiated by the addition of the substrate.[16]

    • Detection: The formation of the product is measured. For chromogenic substrates, this is done spectrophotometrically.[16] For natural substrates like ATP or cGAMP, product formation (AMP and GMP) can be detected using methods like the Transcreener AMP²/GMP² Assay, which is a competitive fluorescence polarization immunoassay.[17]

    • Data Analysis: The percent inhibition for each inhibitor concentration is calculated relative to a vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[7]

Enzymatic_Assay_Workflow start Start preincubation Pre-incubate ENPP1 Enzyme with Inhibitor start->preincubation add_substrate Add Substrate (e.g., ATP, cGAMP) preincubation->add_substrate reaction Enzymatic Reaction add_substrate->reaction detection Detect Product Formation (e.g., AMP/GMP) reaction->detection analysis Calculate % Inhibition and IC₅₀ detection->analysis end End analysis->end

Figure 3: Workflow for ENPP1 Enzymatic Inhibition Assay.

2. Cell-Based ENPP1 Inhibition Assay

  • Objective: To assess the inhibitory activity of a compound on endogenous ENPP1 in a cellular context.

  • Methodology:

    • Cell Line Selection: Use a cell line with high endogenous ENPP1 expression, such as MDA-MB-231 (triple-negative breast cancer) or various ovarian cancer cell lines (e.g., A2780, SKOV3).[7]

    • Cell Culture: Plate the cells in a microplate and allow them to adhere overnight.[7]

    • Treatment: Treat the cells with varying concentrations of the ENPP1 inhibitor.

    • Substrate Addition: Add a substrate like ATP or cGAMP to the cell culture.[7]

    • Quantification: Measure the levels of the product (e.g., cGAMP) in the cell lysate or culture supernatant using methods like ELISA.[5]

    • Data Analysis: Determine the IC₅₀ value by plotting the inhibitor concentration against the measured product levels.[7]

3. In Vivo Efficacy Studies in Syngeneic Mouse Models

  • Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor in an immunocompetent animal model.

  • Methodology:

    • Model Selection: Use a syngeneic mouse model, such as BALB/c mice implanted with 4T1 murine breast cancer cells, which have high ENPP1 expression.[15]

    • Tumor Implantation: Inject tumor cells (e.g., 1 x 10⁵ 4T1 cells) subcutaneously into the mammary fat pad.[5]

    • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, ENPP1 inhibitor, combination therapy).[5][15]

    • Treatment Administration: Administer the inhibitor via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[15]

    • Endpoint Analysis:

      • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[5]

      • At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell markers).[5][15]

      • Assess metastasis by examining tissues like the lungs.[5]

      • Analyze immune cell populations in the tumor and spleen by flow cytometry.[5]

    • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[5][15]

InVivo_Efficacy_Workflow start Start implantation Tumor Cell Implantation (e.g., 4T1 cells in BALB/c mice) start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment Administer Inhibitor and Controls randomization->treatment treatment->monitoring repeat endpoint Endpoint Analysis: - Tumor Volume & Weight - Immune Cell Infiltration - Metastasis Assessment treatment->endpoint analysis Data Analysis (TGI) endpoint->analysis end End analysis->end

References

A Technical Guide to Enpp-1-IN-15 as a Chemical Probe for ENPP1 Function

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this writing, specific public domain data for a chemical entity designated "Enpp-1-IN-15" is not available. This guide has been constructed as a comprehensive framework for evaluating a novel chemical probe for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). The quantitative data, experimental protocols, and specific examples provided are based on publicly available information for ENPP1 and well-characterized, analogous ENPP1 inhibitors to serve as a representative model for the scientific community.

Introduction to ENPP1

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a pivotal role in various physiological and pathological processes.[1][2] Its primary function is the hydrolysis of extracellular nucleotides, most notably adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[1][3] This enzymatic activity positions ENPP1 as a critical regulator of purinergic signaling, bone mineralization, and innate immunity.[1][4][5]

1.1 Key Functions and Signaling Pathways:

  • Innate Immunity (cGAS-STING Pathway): ENPP1 is the dominant hydrolase of extracellular cGAMP, a second messenger that activates the STING (Stimulator of Interferon Genes) pathway to initiate an anti-tumor immune response.[3] By degrading cGAMP, ENPP1 acts as a crucial innate immune checkpoint, effectively suppressing this anti-cancer signaling cascade.[3][6][7]

  • Purinergic Signaling: ENPP1 hydrolyzes extracellular ATP to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] AMP can be subsequently converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73), further contributing to a tumor-permissive microenvironment.[3]

  • Bone and Tissue Mineralization: By generating PPi, a potent inhibitor of hydroxyapatite crystal formation, ENPP1 negatively regulates bone mineralization and prevents soft tissue calcification.[4][5] Dysfunctional ENPP1 is linked to diseases like Generalized Arterial Calcification of Infancy (GACI).[8]

  • Metabolic Regulation: ENPP1 can interfere with insulin receptor signaling, and its overexpression has been associated with insulin resistance and type 2 diabetes.[2][4][5]

The multifaceted roles of ENPP1, particularly its function as an immune checkpoint, have made it a compelling target for therapeutic intervention, especially in oncology. Potent and selective chemical probes are essential tools for interrogating its function and validating its therapeutic potential.

This compound: A Chemical Probe for ENPP1

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's biological function. This compound is conceptualized as such a tool for ENPP1.

2.1 Mechanism of Action

ENPP1 inhibitors are designed to block the enzyme's catalytic activity.[9] By binding to the active site, these small molecules prevent the hydrolysis of key substrates like cGAMP and ATP.[10] This inhibition leads to an accumulation of extracellular cGAMP, which can then activate the STING pathway in adjacent immune cells, promoting an anti-tumor response.[9] This mechanism effectively removes the "brake" that ENPP1 places on innate immunity.

Mechanism of ENPP1 Inhibition cluster_0 Normal ENPP1 Function cluster_1 With ENPP1 Inhibition cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 Enzyme cGAMP_ext->ENPP1 Hydrolysis STING STING Pathway Activation cGAMP_ext->STING Blocked by ENPP1 ATP_ext Extracellular ATP ATP_ext->ENPP1 Hydrolysis AMP_GMP AMP + GMP ENPP1->AMP_GMP AMP_PPi AMP + PPi ENPP1->AMP_PPi Immunity Anti-Tumor Immunity STING->Immunity Probe This compound ENPP1_Inhibited ENPP1 (Inhibited) Probe->ENPP1_Inhibited Inhibits cGAMP_ext2 Increased Extracellular cGAMP cGAMP_ext2->ENPP1_Inhibited Hydrolysis Blocked STING2 STING Pathway Activation cGAMP_ext2->STING2 Activates Immunity2 Enhanced Anti-Tumor Immunity STING2->Immunity2

Caption: The dual inhibitory role of ENPP1 and its blockade by a probe.

Biochemical and Cellular Characterization

The validation of a chemical probe requires rigorous characterization of its potency, selectivity, and cellular activity. The following tables summarize representative data from known ENPP1 inhibitors.

Table 1: Biochemical Activity of Representative ENPP1 Inhibitors

Compound Target Assay Type IC₅₀ (nM) Citation(s)
Enpp-1-IN-20 Recombinant Human ENPP1 Biochemical 0.09 [11]
Enpp-1-IN-14 Recombinant Human ENPP1 Biochemical 32.38 [12]

| STF-1623 | Purified Human ENPP1 | cGAMP Degradation | 0.6 |[13] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity of Representative ENPP1 Inhibitors

Compound Cell Line Assay Type IC₅₀ (nM) Citation(s)

| Enpp-1-IN-20 | Not Specified | Cell-Based | 8.8 |[11] |

Table 3: Selectivity Profile of a Representative ENPP1 Inhibitor (STF-1623)

Inhibitor Target Enzyme IC₅₀ (nM) Citation(s)
STF-1623 ENPP1 0.6 [13]

| STF-1623 | ENPP3 | 800 |[13] |

A high selectivity ratio (IC₅₀ for off-target / IC₅₀ for target) is a key feature of a high-quality chemical probe.

In Vivo Evaluation

To demonstrate utility in a biological system, a chemical probe must be evaluated in vivo. This involves assessing its pharmacokinetic properties and its efficacy in relevant disease models.

Table 4: In Vivo Efficacy of a Representative ENPP1 Inhibitor (Enpp-1-IN-14)

Compound Dose & Regimen Animal Model Outcome Citation(s)

| Enpp-1-IN-14 | 50 mg/kg; IP; BID for 31 days | Not specified | Significantly inhibited tumor growth |[12] |

IP: Intraperitoneal injection; BID: Twice daily.

Experimental Protocols

Detailed and reproducible protocols are essential for the scientific community to utilize and build upon research findings.

5.1 Protocol: Biochemical ENPP1 Inhibition Assay (Fluorescence-Based)

This method uses a sensitive fluorescent probe, such as TG-mAMP, to measure the enzymatic activity of purified ENPP1 and assess the potency of inhibitors.[14][15]

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human ENPP1 enzyme, fluorescent substrate (e.g., TG-mAMP), and serial dilutions of the test inhibitor (e.g., this compound) in DMSO.

  • Reaction Setup: In a 96-well microplate, add the ENPP1 enzyme to wells containing either the test inhibitor or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C, protected from light.

  • Detection: Measure the fluorescence signal using a plate reader at the appropriate excitation/emission wavelengths (e.g., 485/520 nm for TG-mAMP).[16]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow: Biochemical ENPP1 Inhibitor Screening start Start reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->reagents plate Plate Serial Dilutions of this compound reagents->plate add_enzyme Add ENPP1 Enzyme plate->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Add Fluorescent Substrate (e.g., TG-mAMP) pre_incubate->add_substrate incubate Incubate (e.g., 60 min at 37°C) add_substrate->incubate read Measure Fluorescence incubate->read analyze Calculate IC₅₀ Value read->analyze end End analyze->end

Caption: A typical high-throughput screening workflow for ENPP1 inhibitors.

5.2 Protocol: Cell-Based ENPP1 Inhibition Assay

This protocol assesses the ability of a compound to inhibit endogenous ENPP1 activity in a cellular context, using a cell line with high ENPP1 expression like MDA-MB-231 (triple-negative breast cancer).[3]

Methodology:

  • Cell Culture: Seed MDA-MB-231 cells in a 96-well, black, clear-bottom plate and incubate overnight at 37°C in a 5% CO₂ incubator.[3]

  • Cell Washing: Gently wash the cells twice with a suitable buffer (e.g., D-Hanks buffer) to remove media components.[3]

  • Inhibitor Treatment: Add serial dilutions of the test inhibitor to the respective wells and incubate for a defined period.

  • Substrate Addition: Add a cell-permeable substrate to initiate the reaction.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Detection: Measure the resulting signal (e.g., fluorescence) with a plate reader.

  • Data Analysis: Normalize the data to untreated controls and calculate the cellular IC₅₀ value.

Workflow: Cell-Based ENPP1 Assay start Start seed Seed High-ENPP1 Cells (e.g., MDA-MB-231) start->seed incubate_overnight Incubate Overnight seed->incubate_overnight wash Wash Cells Twice incubate_overnight->wash add_inhibitor Add this compound wash->add_inhibitor add_substrate Add Substrate add_inhibitor->add_substrate incubate_37c Incubate (1-2 hr at 37°C) add_substrate->incubate_37c measure Measure Signal incubate_37c->measure analyze Calculate % Inhibition measure->analyze end End analyze->end

Caption: Workflow for assessing inhibitor activity in a cellular environment.

5.3 Protocol: In Vivo Efficacy Study in Syngeneic Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ENPP1 inhibitor in a mouse model with a competent immune system, such as the 4T1 murine breast cancer model.[9][17]

Methodology:

  • Tumor Implantation: Inject 4T1 murine breast cancer cells subcutaneously into the mammary fat pad of immunocompetent mice (e.g., BALB/c).[9]

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[17]

  • Randomization: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound).[9]

  • Treatment Administration: Administer the inhibitor and vehicle control according to the planned schedule and route (e.g., oral gavage, IP injection).[17]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis, histology, immune cell profiling by flow cytometry).[9]

Workflow: In Vivo Efficacy Study start Start implant Implant 4T1 Tumor Cells in Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer Vehicle or This compound randomize->treat monitor_efficacy Monitor Tumor Volume & Body Weight treat->monitor_efficacy endpoint Endpoint: Euthanize Mice & Excise Tumors monitor_efficacy->endpoint analyze Analyze Tumors (Weight, PD Markers, etc.) endpoint->analyze end End analyze->end

Caption: A standard workflow for testing an ENPP1 inhibitor in an animal model.

Conclusion

The development of potent, selective, and well-characterized chemical probes for ENPP1 is paramount for advancing our understanding of its complex biology and for validating it as a therapeutic target. A probe like this compound, thoroughly vetted through the biochemical, cellular, and in vivo assays described herein, would serve as an invaluable tool for researchers in immuno-oncology, metabolic disease, and biomineralization. By enabling precise modulation of ENPP1 activity, such probes facilitate the elucidation of signaling pathways and provide a foundation for the development of next-generation therapeutics.

References

The Therapeutic Potential of ENPP1 Inhibition: A Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment, acting as an innate immune checkpoint. Its primary function in oncology is the hydrolysis of 2'3'-cyclic GMP-AMP (cGAMP), a crucial second messenger in the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) signaling pathway. By degrading extracellular cGAMP, ENPP1 curtails the anti-tumor immune response, making it a compelling target for cancer immunotherapy. This technical guide provides a comprehensive overview of the early-stage research on ENPP1 inhibitors, with a focus on their therapeutic potential, mechanism of action, and the experimental methodologies used for their evaluation. While specific data for ENPP1-IN-15 is limited in publicly available literature, this guide consolidates information from various potent and selective ENPP1 inhibitors to provide a thorough resource.

The ENPP1-cGAMP-STING Signaling Axis

The cGAS-STING pathway is a fundamental component of the innate immune system's ability to detect cytosolic double-stranded DNA (dsDNA), a common feature of cancer cells due to genomic instability.[1] Upon binding to dsDNA, cGAS synthesizes cGAMP, which then acts as a second messenger, binding to and activating the STING protein on the endoplasmic reticulum.[1] This activation initiates a signaling cascade that results in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. These cytokines are essential for recruiting and activating immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), which are critical for eradicating tumor cells.[1]

ENPP1, a type II transmembrane glycoprotein, negatively regulates this pathway by hydrolyzing extracellular cGAMP.[1][2] Many tumor cells overexpress ENPP1, effectively creating an immunosuppressive shield that prevents cGAMP from activating STING on adjacent immune cells.[1][3] Furthermore, the hydrolysis of ATP by ENPP1 can lead to the production of adenosine, another immunosuppressive molecule in the tumor microenvironment.[4][5] Therefore, inhibiting ENPP1 represents a promising strategy to restore and enhance anti-tumor immunity.

Quantitative Data for Representative ENPP1 Inhibitors

The following tables summarize key quantitative data for several well-characterized ENPP1 inhibitors. This data provides a comparative overview of their potency and activity in various assays.

Table 1: In Vitro Potency of ENPP1 Inhibitors

InhibitorTargetAssay TypeSubstrateIC50KiReference
Compound I-9ENPP1AMP-GloATP0.15 µM-[6]
Compound 4eENPP1Enzymaticp-Nitrophenyl-5'-TMP0.188 µM-[7]
Compound 4dENPP1Enzymaticp-Nitrophenyl-5'-TMP0.694 µM-[7]
Compound 4fENPP1Enzymatic-0.28 µM-[8]
Compound 4qENPP1Enzymatic-0.37 µM-[8]
Compound 7aENPP1Enzymatic-0.81 µM-[8]

Table 2: Cell-Based Activity of ENPP1 Inhibitors

InhibitorAssay TypeCell LineEC50Reference
Compound 4eENPP1 InhibitionMDA-MB-2310.732 µM[7]
Compound 4dENPP1 InhibitionMDA-MB-2313.335 µM[7]
ZXP-8202STING-dependent IFNβ productionTHP-1/MDA-MB-231 co-culture10 nM[2]
ZXP-8202Cell-based ENPP1 enzymatic assay-20 nM[2]

Signaling Pathways and Experimental Workflows

ENPP1-STING Signaling Pathway

ENPP1_STING_Pathway cluster_tumor Tumor Cell cluster_immune Immune Cell (e.g., DC) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 AMP_PPi AMP + PPi ENPP1->AMP_PPi hydrolyzes ENPP1->cGAMP_extra hydrolyzes ATP ATP ATP->ENPP1 STING STING cGAMP_extra->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN1 Type I IFN IRF3->IFN1 induces ENPP1_inhibitor ENPP1 Inhibitor (ENPP1-IN-15) ENPP1_inhibitor->ENPP1 inhibits

Caption: The ENPP1-STING signaling pathway and the mechanism of ENPP1 inhibitors.

General Experimental Workflow for In Vitro Evaluation of ENPP1 Inhibitors

experimental_workflow start Start enzymatic_assay ENPP1 Enzymatic Assay (Determine IC50) start->enzymatic_assay cell_based_assay Cell-Based ENPP1 Activity Assay (Confirm cellular potency) enzymatic_assay->cell_based_assay sting_activation STING Activation Assay (Measure IFN-β/ISG reporter) cell_based_assay->sting_activation viability_assay Cell Viability Assay (Assess cytotoxicity) sting_activation->viability_assay in_vivo_studies In Vivo Efficacy Studies (Syngeneic mouse models) viability_assay->in_vivo_studies end End in_vivo_studies->end

Caption: A typical workflow for the preclinical evaluation of ENPP1 inhibitors.

Key Experimental Protocols

ENPP1 Enzymatic Activity Assay

This assay is fundamental for determining the direct inhibitory potency of a compound against the ENPP1 enzyme.

Methodology (Colorimetric Assay):

  • Principle: This assay utilizes a colorimetric substrate, p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP), which upon hydrolysis by ENPP1, releases p-nitrophenol, a yellow product that can be quantified by measuring absorbance at 405 nm.[9]

  • Materials:

    • Recombinant human ENPP1 enzyme.

    • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 130 mM NaCl, 1 mM CaCl₂, 5 mM KCl.[10]

    • Substrate: 1 mM p-Nph-5'-TMP in deionized water.[10]

    • Test compounds (e.g., ENPP1-IN-15) dissolved in DMSO.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the ENPP1 enzyme to each well.

    • Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding the p-Nph-5'-TMP substrate to all wells.

    • Immediately measure the absorbance at 405 nm at 37°C, taking readings every minute for 30-60 minutes.[10]

    • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

In Vitro STING Activation Assay

This assay assesses the ability of an ENPP1 inhibitor to enhance STING signaling in a cellular context.

Methodology (IFN-β ELISA):

  • Principle: This assay measures the production of IFN-β, a key downstream cytokine of STING activation, in response to a STING agonist in the presence or absence of an ENPP1 inhibitor.[11]

  • Materials:

    • THP-1 cells (a human monocytic cell line that expresses STING).

    • ENPP1-expressing cells (e.g., MDA-MB-231 breast cancer cells).

    • STING agonist (e.g., 2'3'-cGAMP).

    • Test compound (ENPP1-IN-15).

    • Cell culture medium and supplements.

    • Human IFN-β ELISA kit.

  • Procedure:

    • Seed ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ENPP1 inhibitor for a predetermined time (e.g., 1-2 hours).

    • Add the STING agonist (2'3'-cGAMP) to the wells.

    • Co-culture with THP-1 cells or transfer the conditioned medium to THP-1 cells.

    • Incubate for 18-24 hours at 37°C.[11]

    • Collect the cell culture supernatant.

    • Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.

    • Determine the EC50 value, which is the concentration of the inhibitor that results in a half-maximal increase in IFN-β production.

In Vivo Syngeneic Mouse Model Studies

These studies are crucial for evaluating the anti-tumor efficacy of ENPP1 inhibitors in an immunocompetent setting.

Methodology (4T1 Breast Cancer Model):

  • Principle: The 4T1 murine breast cancer cell line is implanted into immunocompetent BALB/c mice.[3][12] This model allows for the assessment of the inhibitor's effect on primary tumor growth and metastasis in the context of a functional immune system.

  • Materials:

    • 4T1 murine breast cancer cells.

    • Female BALB/c mice (6-8 weeks old).

    • ENPP1 inhibitor formulation for in vivo administration (e.g., oral gavage, intraperitoneal injection).

    • Calipers for tumor measurement.

  • Procedure:

    • Inject 4T1 cells subcutaneously or orthotopically into the mammary fat pad of the mice.[3]

    • Allow the tumors to establish to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor monotherapy, combination with an immune checkpoint inhibitor).

    • Administer the treatments according to the planned schedule and dosage.

    • Monitor tumor growth by measuring tumor volume with calipers two to three times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry to analyze immune cell infiltration, immunohistochemistry).

    • If studying metastasis, collect relevant organs (e.g., lungs, liver) for analysis.[12]

Conclusion

The inhibition of ENPP1 presents a compelling and novel approach to cancer immunotherapy. By preventing the degradation of the immunostimulatory molecule cGAMP, ENPP1 inhibitors have the potential to "reawaken" the innate immune system to recognize and attack tumors. The early-stage research on various ENPP1 inhibitors demonstrates promising anti-tumor activity, both in vitro and in vivo. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this exciting new class of cancer therapeutics. Further research will be crucial to fully elucidate the therapeutic potential of specific inhibitors like ENPP1-IN-15 and to translate these promising preclinical findings into clinical benefits for patients.

References

Methodological & Application

Application Notes and Protocols for Enpp-1-IN-15 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It hydrolyzes extracellular ATP and other nucleotides, influencing purinergic signaling.[1][2] Notably, ENPP1 is a key negative regulator of the cGAS-STING pathway, a critical component of the innate immune system, by hydrolyzing the STING agonist 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[3][4] Elevated ENPP1 expression has been linked to reduced immune cell infiltration and poor prognosis in several cancer types, making it a compelling target for cancer immunotherapy.[1][3] Enpp-1-IN-15 is a small molecule inhibitor of ENPP1. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation

The following tables summarize representative quantitative data for ENPP1 inhibitors in various in vitro assays. These values can be used as a reference for expected outcomes when testing this compound.

Table 1: Enzymatic Inhibition of ENPP1

CompoundSubstrateIC50 (nM)Assay Conditions
This compound2',3'-cGAMPData to be determinedRecombinant human ENPP1, pH 7.4
This compoundATPData to be determinedRecombinant human ENPP1, pH 7.4
ISM5939Not Specified0.63Enzymatic Assay
Enpp-1-IN-14Not Specified32.38Recombinant human ENPP1

Note: IC50 values for this compound are placeholders and should be determined experimentally.

Table 2: Cell-Based Activity of ENPP1 Inhibitors

CompoundAssay TypeCell LineEC50 (nM)
This compoundCellular ENPP1 InhibitionMDA-MB-231Data to be determined
ISM5939Cellular ENPP1 InhibitionMDA-MB-231330

Note: EC50 value for this compound is a placeholder and should be determined experimentally.

Table 3: Cytotoxicity Profile

CompoundCell LineCC50 (µM)
This compoundMDA-MB-231Data to be determined
Enpp-1-IN-8MDA-MB-231> 10

Note: CC50 value for this compound is a placeholder and should be determined experimentally.

Experimental Protocols

ENPP1 Enzymatic Activity Assay (Spectrophotometric)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant human ENPP1 by measuring the hydrolysis of a synthetic substrate, Thymidine 5'-monophosphate p-nitrophenyl ester.[2]

Materials:

  • Recombinant Human ENPP1 (rhENPP1)

  • This compound

  • Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5

  • Substrate: Thymidine 5'-monophosphate p-nitrophenyl ester (TMP-pNPE)

  • 96-well clear flat-bottom plate

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Dilute rhENPP1 in Assay Buffer to the desired concentration (e.g., 1 ng/µL).

  • Assay Reaction:

    • Add 25 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to each well.

    • Add 25 µL of diluted rhENPP1 to each well.

    • Pre-incubate the plate for 15 minutes at 25°C.

  • Reaction Initiation:

    • Prepare the substrate solution by diluting TMP-pNPE in Assay Buffer (e.g., to 0.3 mM).[2]

    • Add 50 µL of the substrate solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm in kinetic mode for 5-30 minutes at 25°C.[2]

    • Include a substrate blank (Assay Buffer + Substrate) and an enzyme control (Enzyme + Assay Buffer with DMSO + Substrate).

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound and calculate the IC50 value using non-linear regression.

Cell-Based ENPP1 Inhibition Assay (2',3'-cGAMP Degradation)

This assay measures the ability of this compound to inhibit the degradation of extracellular 2',3'-cGAMP by ENPP1 expressed on the surface of cells.[3]

Materials:

  • ENPP1-expressing cells (e.g., MDA-MB-231)

  • This compound

  • 2',3'-cGAMP

  • Cell culture medium

  • 96-well cell culture plate

  • 2',3'-cGAMP ELISA kit

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.

  • cGAMP Addition:

    • Add 2',3'-cGAMP to each well to a final concentration relevant for the assay.

    • Incubate for a specified time (e.g., 1-4 hours) at 37°C.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • cGAMP Quantification:

    • Quantify the amount of remaining 2',3'-cGAMP in the supernatant using a 2',3'-cGAMP ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of 2',3'-cGAMP degradation for each treatment condition relative to a control without cells.

    • Determine the percent inhibition of cGAMP degradation for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound and calculate the EC50 value.

Cell Viability (Cytotoxicity) Assay

This assay assesses the cytotoxic or cytostatic effects of this compound on a selected cell line.[5]

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • This compound

  • Complete cell culture medium

  • MTS or MTT reagent

  • 96-well cell culture plate

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[5]

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[5]

  • Data Analysis:

    • Calculate the percent cell viability for each treatment group relative to the vehicle control.

    • Plot the percent viability against the log concentration of this compound and determine the CC50 (cytotoxic concentration 50%) value.

Visualizations

Signaling Pathway Diagram

ENPP1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2',3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 STING STING cGAMP_ext->STING Binds & Activates ATP_ext ATP ATP_ext->ENPP1 AMP_ext AMP ENPP1->AMP_ext Hydrolysis pNp pNp ENPP1->pNp Hydrolysis Enpp1_IN_15 This compound Enpp1_IN_15->ENPP1 cGAS cGAS cGAS->cGAMP_ext Synthesis dsDNA Cytosolic dsDNA dsDNA->cGAS TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I IFN IRF3->IFN Transcription

Caption: ENPP1 negatively regulates the cGAS-STING pathway.

Experimental Workflow Diagram

Assay_Workflow cluster_enzymatic Enzymatic Assay cluster_cellbased Cell-Based Assay cluster_cytotoxicity Cytotoxicity Assay A1 Prepare This compound Dilutions A2 Add rhENPP1 A1->A2 A3 Pre-incubate A2->A3 A4 Add Substrate (TMP-pNPE) A3->A4 A5 Measure Absorbance (405 nm) A4->A5 A6 Calculate IC50 A5->A6 B1 Seed ENPP1+ Cells B2 Treat with This compound B1->B2 B3 Add 2',3'-cGAMP B2->B3 B4 Collect Supernatant B3->B4 B5 Quantify cGAMP (ELISA) B4->B5 B6 Calculate EC50 B5->B6 C1 Seed Cells C2 Treat with This compound C1->C2 C3 Incubate (48-72h) C2->C3 C4 Add MTS/MTT C3->C4 C5 Measure Absorbance (490 nm) C4->C5 C6 Calculate CC50 C5->C6

Caption: In vitro assay workflows for this compound characterization.

References

Application Notes and Protocols for Enpp-1-IN-15 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Enpp-1-IN-15, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), in various cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the investigation of the cGAS-STING pathway and its role in immuno-oncology.

Introduction to ENPP1 and its Inhibition

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that regulates extracellular nucleotide metabolism.[1] A key function of ENPP1 is the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a critical second messenger in the innate immune system.[2][3] cGAMP is synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), a common feature of cancer cells due to genomic instability.[4][5] cGAMP then activates the STIMULATOR of INTERFERON GENES (STING) pathway, leading to the production of type I interferons (IFN-I) and other cytokines that promote an anti-tumor immune response.[3][5]

ENPP1 acts as an innate immune checkpoint by degrading extracellular cGAMP, thereby suppressing STING-mediated anti-tumor immunity.[4][6] Elevated ENPP1 expression has been observed in several cancers, often correlating with poor prognosis.[7] Therefore, inhibiting ENPP1 with small molecules like this compound is a promising therapeutic strategy to enhance the body's natural anti-cancer defenses.[6][8]

Mechanism of Action

This compound functions by competitively binding to the active site of the ENPP1 enzyme, preventing the hydrolysis of its natural substrate, cGAMP.[8] This leads to an accumulation of extracellular cGAMP, which can then bind to and activate STING on adjacent immune or stromal cells in the tumor microenvironment.[2][6] This paracrine signaling enhances the production of IFN-β and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells, such as T cells, to attack the tumor.[3][9]

ENPP1_STING_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Immune Cell / Stromal Cell dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Exported ATP_GTP ATP + GTP ATP_GTP->cGAS ENPP1 ENPP1 cGAMP_extra->ENPP1 substrate STING STING cGAMP_extra->STING activates AMP AMP ENPP1->AMP hydrolyzes to Enpp1_IN_15 This compound Enpp1_IN_15->ENPP1 TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNb IFN-β (Type I Interferons) IRF3->IFNb induces transcription Immune_Activation Anti-Tumor Immunity IFNb->Immune_Activation Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment cluster_Assays Downstream Assays A1 Select Cell Line (e.g., MDA-MB-231, THP-1) A3 Seed Cells in 96-well Plates A1->A3 A2 Prepare this compound Stock Solution (in DMSO) A2->A3 B1 Prepare Serial Dilutions of this compound A3->B1 B2 Treat Cells with Inhibitor (Include Vehicle Control) B1->B2 B3 Incubate for Defined Period B2->B3 C1 ENPP1 Activity Assay (Measure AMP/Fluorescence) B3->C1 Protocol 1 C2 STING Activation Assay (Measure IFN-β/Luciferase) B3->C2 Protocol 2 C3 Cell Viability Assay (MTS/MTT) B3->C3 Protocol 3 Viability_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate Overnight (Allow Attachment) start->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mts Add MTS/MTT Reagent incubate2->add_mts incubate3 Incubate for 1-4 hours add_mts->incubate3 read Measure Absorbance incubate3->read analyze Calculate % Viability and Plot Data read->analyze

References

Application Notes and Protocols for a Representative ENPP1 Inhibitor in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Note: The specific inhibitor "Enpp-1-IN-15" is not referenced in publicly available scientific literature. Therefore, these application notes and protocols are based on representative and well-characterized small molecule ENPP1 inhibitors, such as AVA-NP-695 and Enpp-1-IN-14, to provide a practical guide for researchers. Investigators should adapt these protocols based on the specific characteristics of their chosen ENPP1 inhibitor.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that functions as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. It achieves this by hydrolyzing the cGAS product, 2'3'-cyclic GMP-AMP (cGAMP), a critical second messenger that activates STING-dependent anti-tumor immunity. Inhibition of ENPP1 is a promising therapeutic strategy to enhance the innate immune response against cancer. These application notes provide detailed protocols for the in vivo administration and efficacy evaluation of a representative ENPP1 inhibitor in syngeneic mouse tumor models.

Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal often associated with cellular damage or viral infection. Upon binding to DNA, cGAS synthesizes cGAMP, which in turn binds to and activates STING on the endoplasmic reticulum. This activation leads to the phosphorylation of TBK1 and IRF3, culminating in the production of type I interferons and other pro-inflammatory cytokines. These cytokines are crucial for recruiting and activating immune cells, such as CD8+ T cells, to mount an effective anti-tumor response. ENPP1, which can be expressed on the surface of cancer cells, hydrolyzes extracellular cGAMP, thereby suppressing this anti-tumor immune cascade.[1][2][3][4]

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_cancer_cell Cancer Cell cluster_immune_cell Immune Cell (e.g., Dendritic Cell) cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING cGAMP_ext->STING Activates AMP AMP + GMP ENPP1->AMP DNA_cyto Cytosolic dsDNA cGAS cGAS DNA_cyto->cGAS Senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra Synthesizes cGAMP_intra->cGAMP_ext Export TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I IFNs IRF3->IFN Induces Immune_Response Anti-tumor Immunity IFN->Immune_Response Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 Blocks

Caption: The ENPP1-cGAS-STING signaling pathway.

Quantitative Data Summary

The following tables summarize the dosage and efficacy data for representative ENPP1 inhibitors in various syngeneic mouse tumor models.

Table 1: Dosage and Administration of Representative ENPP1 Inhibitors

ParameterAVA-NP-695Enpp-1-IN-14
Compound AVA-NP-695Enpp-1-IN-14 (Compound 015)
Animal Model BALB/c miceFemale C57BL/6 mice (4-6 weeks)
Tumor Model 4T1 murine breast cancerMC38 murine colon adenocarcinoma
Dosage 1 mg/kg or 6 mg/kg[5][6]50 mg/kg[7]
Administration Route Oral (PO) or Intraperitoneal (IP)[5][6]Intraperitoneal (IP)[7]
Frequency Twice daily (BID)[8][9][10]Twice daily (BID)[7]
Duration Not specified in detail, but studies run for several weeks[8][9][10]31 days[7]
Vehicle Not specifiedNot specified

Table 2: In Vivo Efficacy of Representative ENPP1 Inhibitors

CompoundTumor ModelDosageKey Findings
AVA-NP-695 4T1 breast cancer1 mg/kg, BID, POMore effective in reducing tumor size by 40% compared to anti-PD1 (28%) and Olaparib (33%) alone.[5]
AVA-NP-695 4T1 breast cancer6 mg/kg, BIDSuperior tumor growth inhibition and reduced metastasis compared to Olaparib and Anti-PD1.[8][9][10]
Enpp-1-IN-14 MC38 colon cancer50 mg/kg, BID, IPSignificantly inhibited tumor growth, especially when combined with focal radiation.[7]

Experimental Protocols

Syngeneic Mouse Tumor Model Establishment (4T1 Model Example)

This protocol describes the subcutaneous implantation of 4T1 murine breast cancer cells into BALB/c mice.[11][12][13][14]

a. Cell Culture:

  • Culture 4T1 cells in a complete medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days to maintain exponential growth.

  • On the day of implantation, harvest cells that are 80-90% confluent using trypsin-EDTA.

b. Cell Preparation and Implantation:

  • Wash the harvested cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Perform a viable cell count using a hemocytometer and trypan blue exclusion (ensure >95% viability).

  • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^6 cells/mL.[6]

  • Anesthetize female BALB/c mice (6-8 weeks old).

  • Inject 100 µL of the cell suspension (containing 1 x 10^5 cells) subcutaneously into the fourth mammary fat pad.[15]

c. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.

  • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[6]

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[6]

ENPP1 Inhibitor Formulation and Administration

a. Formulation:

  • The vehicle for the ENPP1 inhibitor should be selected based on its solubility and stability. Common vehicles include sterile PBS, saline, or solutions containing solubilizing agents like DMSO and Tween 80.

  • To prepare the formulation, aseptically weigh the required amount of the ENPP1 inhibitor.

  • In a sterile vial, add the vehicle.

  • Slowly add the weighed inhibitor to the vehicle while stirring continuously with a magnetic stirrer until fully dissolved or a homogenous suspension is formed.[6]

  • Store the formulation at 4°C, protected from light. Prepare fresh formulations as needed based on stability data.

b. Administration:

  • Administer the ENPP1 inhibitor and vehicle control to the respective groups of mice according to the planned schedule (e.g., twice daily).[6]

  • The route of administration will depend on the inhibitor's pharmacokinetic properties (e.g., oral gavage, intraperitoneal injection).

Efficacy Evaluation

a. Monitoring:

  • Continue to monitor tumor volume and body weight throughout the study (e.g., 2-3 times per week).[15]

  • Observe the mice daily for any clinical signs of toxicity.

b. Endpoint Analysis:

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

  • Excise the tumors and record their final weight.

  • Tissues can be collected for further analysis, such as:

    • Pharmacodynamic marker analysis: Measurement of cGAMP levels in the tumor microenvironment.

    • Immunohistochemistry: Staining for immune cell markers (e.g., CD8, CD4) in tumor sections.

    • Flow cytometry: Analysis of immune cell populations in the tumor and spleen.[15]

    • Metastasis assessment: Examination of organs like the lungs for metastatic nodules.[15]

c. Data Analysis:

  • Plot the mean tumor volume ± SEM for each treatment group over time.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Perform appropriate statistical analysis to determine the significance of the observed differences between groups.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture 1. 4T1 Cell Culture start->cell_culture implantation 2. Tumor Cell Implantation (Subcutaneous in BALB/c mice) cell_culture->implantation monitoring 3. Tumor Growth Monitoring (Calipers) implantation->monitoring randomization 4. Randomization into Groups (Tumor Volume ~100-150 mm³) monitoring->randomization treatment 5. Treatment Administration (ENPP1 Inhibitor or Vehicle) randomization->treatment in_life_monitoring 6. In-Life Monitoring (Tumor Volume & Body Weight) treatment->in_life_monitoring endpoint 7. Study Endpoint (Euthanasia) in_life_monitoring->endpoint analysis 8. Endpoint Analysis (Tumor Weight, IHC, Flow Cytometry) endpoint->analysis data_analysis 9. Data Analysis & Reporting (TGI, Statistics) analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an in vivo efficacy study.

References

Application Notes and Protocols for ENPP1 Inhibition by Enpp-1-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological processes, including bone mineralization and insulin signaling.[1][2] In the context of oncology and immunology, ENPP1 has emerged as a key negative regulator of the innate immune system.[3] It is the primary enzyme responsible for hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway.[3][4] The activation of the cGAS-STING pathway is crucial for mounting an anti-tumor immune response. By degrading cGAMP, ENPP1 effectively acts as an innate immune checkpoint, suppressing this response and promoting tumor growth.[3][4]

Elevated expression of ENPP1 has been correlated with poor prognosis in several cancers, making it a promising therapeutic target.[3] Small molecule inhibitors of ENPP1 are being developed to block its enzymatic activity, thereby preventing cGAMP degradation, enhancing STING pathway activation, and promoting anti-tumor immunity.[4][5]

This document provides a detailed protocol for assessing the inhibitory effect of Enpp-1-IN-15 , a representative ENPP1 inhibitor, using Western blot analysis of downstream signaling events. While specific data for "this compound" is not widely available, this protocol utilizes methodologies applicable to potent ENPP1 inhibitors, with "Enpp-1-IN-14" serving as a reference compound for quantitative data.

Signaling Pathways Involving ENPP1

ENPP1 primarily influences two key signaling pathways: the cGAS-STING pathway and the purinergic signaling pathway. Its role in the cGAS-STING pathway is of particular interest for cancer immunotherapy.

cGAS-STING Pathway Regulation by ENPP1

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in cancer cells due to genomic instability.[4] Upon binding to DNA, cGAS synthesizes cGAMP, which then activates the STING protein on the endoplasmic reticulum. This triggers a signaling cascade, leading to the phosphorylation of TBK1 and IRF3, and ultimately the production of type I interferons and other inflammatory cytokines that promote an anti-tumor immune response.[3][4] ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP, thereby preventing STING activation.[3] ENPP1 inhibitors block this hydrolysis, increasing cGAMP availability and boosting the anti-tumor immune response.

ENPP1_STING_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra ATP, GTP STING STING (ER Membrane) cGAMP_intra->STING activates cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Transport TBK1 p-TBK1 STING->TBK1 activates IRF3 p-IRF3 TBK1->IRF3 activates IFN Type I IFNs IRF3->IFN induces ENPP1 ENPP1 cGAMP_extra->ENPP1 STING_immune STING cGAMP_extra->STING_immune activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes Inhibitor This compound Inhibitor->ENPP1 inhibits Response Anti-Tumor Immune Response STING_immune->Response

ENPP1-mediated regulation of the cGAS-STING signaling pathway.

Quantitative Data for ENPP1 Inhibitors

The inhibitory potency of ENPP1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value can be determined through enzymatic assays using recombinant protein or in cell-based assays. The table below summarizes the IC50 values for representative ENPP1 inhibitors.

Inhibitor NameAssay TypeTargetIC50 (nM)Reference
Enpp-1-IN-14 Enzymatic AssayRecombinant Human ENPP132.38[6]
Enpp-1-IN-20 Enzymatic AssayENPP10.09[7]
Enpp-1-IN-20 Cell-Based AssayENPP18.8[7]
MV-626 Enzymatic AssayENPP10.079 µM (79 nM)[1]
Sulfamate Derivative Enzymatic AssayENPP10.29 µM (290 nM)[1]

Note: IC50 values can vary based on the specific assay conditions, substrates, and cell lines used.[8]

Experimental Protocol: Western Blot for Downstream Readouts of ENPP1 Inhibition

A standard Western blot measures protein abundance, not enzymatic activity. Therefore, to assess the inhibitory effect of this compound on ENPP1, this protocol is designed to detect the phosphorylation of downstream targets in the STING signaling pathway, such as STING itself or TBK1. Increased phosphorylation of these proteins serves as a surrogate marker for enhanced STING activation resulting from ENPP1 inhibition.

Materials and Reagents
  • Cell Line: A cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231, SK-OV-3, or PA-1 human cancer cells).[3]

  • ENPP1 Inhibitor: this compound (or a similar potent inhibitor like Enpp-1-IN-14).

  • STING Agonist: 2'3'-cGAMP (optional, for stimulating the pathway).

  • Cell Culture Medium: As recommended for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis and Extraction Buffer: Containing protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • 4x Laemmli Sample Buffer.

  • SDS-PAGE Gels: e.g., 4-15% gradient gels.

  • PVDF or Nitrocellulose Membranes.

  • Transfer Buffer.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-STING (e.g., at Ser366)

    • Rabbit anti-phospho-TBK1/NAK (e.g., at Ser172)

    • Rabbit anti-total STING

    • Rabbit anti-total TBK1

    • Mouse or Rabbit anti-ENPP1

    • Mouse anti-β-Actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate.

  • Chemiluminescence Imaging System.

Experimental Workflow Diagram

WB_Workflow A 1. Cell Seeding (e.g., MDA-MB-231 in 6-well plates) B 2. Inhibitor Treatment (Varying concentrations of this compound) A->B C 3. STING Pathway Stimulation (Optional: Add 2'3'-cGAMP) B->C D 4. Cell Lysis (RIPA buffer with inhibitors) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. Sample Preparation (Normalize protein concentration, add Laemmli buffer, boil) E->F G 7. SDS-PAGE (Separate proteins by size) F->G H 8. Protein Transfer (Transfer to PVDF membrane) G->H I 9. Immunoblotting (Blocking, Primary & Secondary Antibody Incubation) H->I J 10. Detection (ECL substrate and imaging) I->J K 11. Data Analysis (Quantify band intensity, normalize to loading control) J->K

Experimental workflow for assessing ENPP1 inhibition via Western blot.
Step-by-Step Protocol

  • Cell Culture and Treatment: a. Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Incubate overnight at 37°C with 5% CO₂. b. Prepare serial dilutions of this compound in cell culture medium. Recommended concentrations can range from 1 nM to 10 µM to determine a dose-response. Include a vehicle control (e.g., DMSO). c. Remove the old medium and treat the cells with the medium containing the different concentrations of the inhibitor. Incubate for a predetermined time (e.g., 4 to 24 hours).

  • STING Pathway Stimulation (Optional but Recommended): a. To enhance the signal, the STING pathway can be stimulated after the inhibitor pre-treatment. b. Add an exogenous STING agonist like 2'3'-cGAMP to the culture medium at a final concentration of 1-10 µg/mL. c. Incubate for an additional 1-4 hours.

  • Cell Lysis: a. Place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new clean tube.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. For multi-pass transmembrane proteins like ENPP1, boiling may cause aggregation. Consider incubating at 70°C for 10 minutes if detecting the ENPP1 protein itself.

  • SDS-PAGE and Protein Transfer: a. Load 20-30 µg of protein per lane into an SDS-PAGE gel. Include a pre-stained protein ladder. b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-STING or anti-phospho-TBK1) diluted in blocking buffer. The optimal dilution should be determined experimentally (typically 1:1000). Incubate overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's protocol and incubate the membrane for 1-5 minutes. b. Capture the chemiluminescent signal using an imaging system. c. To confirm equal protein loading and for normalization, the membrane can be stripped and re-probed for total STING, total TBK1, and a loading control like β-Actin. d. Quantify the band intensities using image analysis software. The level of phosphorylated protein should be normalized to the corresponding total protein and then to the loading control. An increase in the ratio of phosphorylated protein to total protein with increasing concentrations of this compound indicates successful inhibition of ENPP1 activity.

References

Application Notes and Protocols for Flow Cytometry Analysis with Enpp-1-IN-15 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpp-1-IN-15 is a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes, including bone mineralization, insulin signaling, and immune regulation. Of particular interest to cancer researchers and immunologists is the role of ENPP1 as a negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway.

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs in cancer cells. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which are essential for mounting an effective anti-tumor immune response. ENPP1 hydrolyzes the cGAS product, 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening STING activation and allowing tumors to evade immune surveillance.

By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to enhanced STING signaling. This restored signaling can promote the infiltration and activation of immune cells within the tumor microenvironment, making ENPP1 inhibitors like this compound a promising class of molecules for cancer immunotherapy.

These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on key cellular processes, including apoptosis, cell cycle progression, and immune cell phenotyping.

Signaling Pathway of ENPP1 in the cGAS-STING Axis

ENPP1_STING_Pathway ENPP1-cGAS-STING Signaling Pathway cluster_TumorCell Tumor Cell cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS senses cGAMP_intra 2'3'-cGAMP (intracellular) cGAS->cGAMP_intra synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_endo Endogenous STING Activation cGAMP_intra->STING_endo activates cGAMP_exporter cGAMP Exporter cGAMP_intra->cGAMP_exporter Type_I_IFN_endo Type I IFN Production STING_endo->Type_I_IFN_endo cGAMP_extra 2'3'-cGAMP (extracellular) cGAMP_exporter->cGAMP_extra ENPP1 ENPP1 cGAMP_extra->ENPP1 hydrolyzes STING_para Paracrine STING Activation cGAMP_extra->STING_para activates AMP_GMP pA + pG ENPP1->AMP_GMP This compound This compound This compound->ENPP1 inhibits Type_I_IFN_para Type I IFN Production STING_para->Type_I_IFN_para Antitumor_Immunity Antitumor Immunity Type_I_IFN_para->Antitumor_Immunity

Caption: ENPP1-cGAS-STING signaling pathway and the mechanism of this compound.

Experimental Workflow for Flow Cytometry Analysis

Experimental_Workflow General Workflow for Flow Cytometry Analysis with this compound cluster_Preparation Cell Preparation cluster_Staining Staining cluster_Analysis Data Acquisition and Analysis Cell_Culture Seed cells (e.g., tumor cells or PBMCs) Treatment Treat with this compound (various concentrations and time points) Cell_Culture->Treatment Harvest Harvest and wash cells Treatment->Harvest Apoptosis Annexin V / PI Staining Harvest->Apoptosis Proceed to specific assay Cell_Cycle PI Staining Harvest->Cell_Cycle Proceed to specific assay Phenotyping Antibody Staining (e.g., CD45, CD3, CD8, etc.) Harvest->Phenotyping Proceed to specific assay Acquisition Acquire data on a flow cytometer Apoptosis->Acquisition Cell_Cycle->Acquisition Phenotyping->Acquisition Gating Gate cell populations Acquisition->Gating Quantification Quantify percentages and fluorescence intensity Gating->Quantification Data_Presentation Present data in tables and graphs Quantification->Data_Presentation

Caption: General experimental workflow for flow cytometry analysis.

Data Presentation

Note: The following tables present representative data based on studies involving the genetic modulation of ENPP1 (overexpression or knockout) or treatment with other cell cycle inhibitors, as specific quantitative flow cytometry data for this compound was not available in the public domain at the time of this writing. These tables are intended to serve as examples of how to structure and present data from experiments with this compound.

Table 1: Effect of this compound on Apoptosis of Bladder Cancer Cells (Representative Data)

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (DMSO)85.2 ± 3.18.5 ± 1.26.3 ± 0.9
This compound (10 nM)78.9 ± 2.813.2 ± 1.57.9 ± 1.1
This compound (50 nM)65.4 ± 4.222.7 ± 2.111.9 ± 1.8
This compound (100 nM)52.1 ± 3.935.1 ± 2.512.8 ± 1.4

Table 2: Effect of this compound on Cell Cycle Distribution of Jurkat Cells (Representative Data)

Treatment GroupSub-G1 (Apoptotic) (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)3.4 ± 0.549.1 ± 2.333.0 ± 1.914.0 ± 1.2
This compound (100 nM)8.9 ± 1.160.2 ± 3.120.5 ± 2.410.4 ± 1.5
This compound (500 nM)15.6 ± 1.868.7 ± 3.510.1 ± 1.75.6 ± 0.9

Table 3: Effect of this compound on Immune Cell Infiltration in a Syngeneic Tumor Model (Representative Data)

Treatment GroupCD45+ Leukocytes (% of live cells)CD8+ T Cells (% of CD45+)CD4+ T Cells (% of CD45+)Macrophages (% of CD45+)
Vehicle Control25.3 ± 4.110.2 ± 1.515.8 ± 2.012.5 ± 1.8
This compound (10 mg/kg)42.1 ± 5.318.9 ± 2.220.1 ± 2.518.9 ± 2.3

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvest:

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect cells and centrifuge at 300 x g for 5 minutes.

    • For suspension cells, collect cells directly by centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of PI staining solution immediately before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and gates.

    • Collect at least 10,000 events per sample.

    • Gating Strategy:

      • Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC).

      • Create a quadrant plot of Annexin V vs. PI fluorescence.

      • Annexin V- / PI- population: Viable cells.

      • Annexin V+ / PI- population: Early apoptotic cells.

      • Annexin V+ / PI+ population: Late apoptotic/necrotic cells.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvest: Harvest and wash cells as described in Protocol 1.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 3 mL of cold 70% ethanol dropwise to the cell suspension.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the supernatant and wash the pellet with 5 mL of PBS.

  • Staining:

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate for better resolution.

    • Collect data on a linear scale for the PI channel.

    • Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell aggregates.

    • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

Protocol 3: Immune Cell Phenotyping of Tumor-Infiltrating Leukocytes

This protocol is designed to characterize the immune cell populations within a tumor following in vivo treatment with this compound.

Materials:

  • Tumor-bearing mice treated with this compound or vehicle

  • RPMI-1640 medium

  • Collagenase D

  • DNase I

  • Fetal Bovine Serum (FBS)

  • ACK lysis buffer

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11c, etc.)

  • Fc block (anti-CD16/32)

  • Viability dye (e.g., Zombie Aqua™)

  • FACS buffer (PBS with 2% FBS and 2 mM EDTA)

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • Excise tumors and mince them into small pieces in RPMI-1640 medium.

    • Digest the tissue with Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.

    • Neutralize the enzymatic digestion with RPMI-1640 containing 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis: If necessary, treat the cell suspension with ACK lysis buffer to remove red blood cells.

  • Staining:

    • Wash the cells with FACS buffer.

    • Stain with a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.

    • Block Fc receptors by incubating with Fc block for 10 minutes.

    • Add the cocktail of fluorescently conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Use appropriate single-stain controls for compensation.

    • Gating Strategy:

      • Gate on singlets using FSC-A vs. FSC-H.

      • Gate on live cells using the viability dye.

      • Gate on hematopoietic cells using CD45.

      • From the CD45+ population, further gate on specific immune cell subsets (e.g., T cells (CD3+), macrophages (F4/80+), dendritic cells (CD11c+), etc.).

      • Analyze the proportions of different immune cell populations within the tumor microenvironment.

Application of ENPP1 Inhibitors in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint in the tumor microenvironment.[1][2] As a type II transmembrane glycoprotein, ENPP1's primary role in cancer progression is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway.[3][4] By degrading extracellular cGAMP, ENPP1 effectively dampens anti-tumor immunity, and its overexpression is often correlated with poor prognosis in various cancers, including breast, lung, and ovarian cancers.[5][6]

Inhibition of ENPP1 is a promising therapeutic strategy to enhance innate immune responses against tumors.[4] Small molecule inhibitors of ENPP1 block its catalytic activity, preventing the degradation of extracellular cGAMP. This leads to an accumulation of cGAMP in the tumor microenvironment, which can then activate the STING (Stimulator of Interferator Genes) pathway in adjacent immune cells, such as dendritic cells.[5][7] STING activation triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T cells and promoting a robust anti-tumor immune response.[3][8] This can effectively turn immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint inhibitors.[9]

This document provides detailed application notes and protocols for the use of a representative ENPP1 inhibitor, based on publicly available data for compounds such as ISM5939, in cancer cell line research. No specific data is available for a compound designated "Enpp-1-IN-15."

Signaling Pathway and Mechanism of Action

The primary mechanism of action for ENPP1 inhibitors is the potentiation of the cGAS-STING signaling pathway.

ENPP1_STING_Pathway cluster_cancer_cell Cancer Cell cluster_immune_cell Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out exported STING STING cGAMP_out->STING activates ENPP1 ENPP1 ENPP1->cGAMP_out hydrolyzes Inhibitor This compound (ENPP1 Inhibitor) Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs induces transcription T_Cell Cytotoxic T-Cells IFNs->T_Cell recruits & activates Tumor_Lysis Tumor Cell Lysis T_Cell->Tumor_Lysis induce

Caption: Inhibition of ENPP1 enhances STING-mediated anti-tumor immunity.

Quantitative Data Summary

The following tables summarize the inhibitory potency of several well-characterized ENPP1 inhibitors against human ENPP1. These values serve as a benchmark for evaluating the activity of ENPP1 inhibitors in various assays.

Table 1: Enzymatic Inhibitory Activity of ENPP1 Inhibitors

InhibitorSubstrateIC50KiReference(s)
ISM5939 2'3'-cGAMP0.63 nM-[10][11]
ATP9.28 nM-[10]
STF-1623 2'3'-cGAMP0.6 nM< 2 nM[12]
SR-8541A -3.6 nM1.9 nM[5]
AVA-NP-695 p-Nitrophenyl-5'-TMP14 nM6.25 nM[1]
2'3'-cGAMP-281 pM[1]

IC50 (Half-maximal inhibitory concentration) and Ki (Inhibitor constant) values can vary based on assay conditions.

Table 2: Cellular Activity of ENPP1 Inhibitors

InhibitorAssay TypeCell LineEC50Reference(s)
ISM5939 cGAMP DegradationMDA-MB-231330 nM[11][13]
STF-1623 cGAMP Export293T-hENPP168 nM[14]

EC50 (Half-maximal effective concentration) in cellular assays reflects not only enzymatic inhibition but also cell permeability and other cellular factors.

Experimental Protocols

In Vitro ENPP1 Enzymatic Activity Assay

This protocol is designed to determine the direct inhibitory effect of an ENPP1 inhibitor on the enzymatic activity of recombinant ENPP1.

Principle: The assay measures the hydrolysis of a substrate (e.g., 2'3'-cGAMP or a synthetic substrate like p-Nitrophenyl-5'-TMP) by purified ENPP1 enzyme. The inhibitory effect of the compound is determined by quantifying the reduction in product formation.

Materials:

  • Recombinant human ENPP1

  • ENPP1 inhibitor (e.g., ISM5939)

  • Substrate: 2'3'-cGAMP or p-Nitrophenyl-5'-TMP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.1 mg/mL BSA)

  • Detection Reagent (e.g., for cGAMP, an ELISA kit; for p-Nph-5'-TMP, a spectrophotometer to measure p-nitrophenolate at 405 nm)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the ENPP1 inhibitor in the assay buffer.

  • In a 96-well plate, add the ENPP1 inhibitor dilutions. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Add recombinant ENPP1 to each well (except the no-enzyme control) and pre-incubate for 15-30 minutes at 37°C.

  • Initiate the reaction by adding the substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (if necessary, depending on the detection method).

  • Quantify the product formation using the appropriate detection method.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Enzymatic_Assay_Workflow A Prepare serial dilutions of ENPP1 inhibitor B Add inhibitor and recombinant ENPP1 to 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate reaction with substrate (e.g., cGAMP) C->D E Incubate at 37°C D->E F Stop reaction & quantify product E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for in vitro ENPP1 enzymatic activity assay.
Cell-Based ENPP1 Activity Assay

This protocol assesses the ability of an ENPP1 inhibitor to block the activity of ENPP1 expressed on the surface of cancer cells.

Principle: Cancer cells overexpressing ENPP1 (e.g., MDA-MB-231) are treated with the inhibitor. The amount of a substrate (e.g., exogenously added cGAMP) remaining in the cell culture supernatant is quantified to determine the level of ENPP1 inhibition.

Materials:

  • Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231, SK-OV-3)

  • ENPP1 inhibitor

  • Complete cell culture medium

  • 2'3'-cGAMP

  • 96-well cell culture plate

  • cGAMP ELISA kit

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the ENPP1 inhibitor in cell culture medium.

  • Remove the old medium and add the medium containing the inhibitor dilutions to the cells.

  • Add a fixed concentration of 2'3'-cGAMP to the wells.

  • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Collect the cell culture supernatants.

  • Quantify the concentration of cGAMP in the supernatants using a cGAMP ELISA kit according to the manufacturer's instructions.

  • Calculate the percent protection from cGAMP degradation for each inhibitor concentration.

  • Determine the EC50 value by plotting the percent protection against the log concentration of the inhibitor.

STING Activation Reporter Assay

This protocol measures the downstream consequence of ENPP1 inhibition, which is the activation of the STING pathway.

Principle: THP-1 Dual™ reporter cells, which express an engineered STING-inducible reporter gene (e.g., Lucia luciferase), are co-cultured with ENPP1-expressing cancer cells. In the presence of an ENPP1 inhibitor, cGAMP produced by the cancer cells (or exogenously added) activates STING in the reporter cells, leading to a quantifiable signal.

Materials:

  • THP-1 Dual™ reporter cells

  • ENPP1-expressing cancer cells

  • ENPP1 inhibitor

  • Luciferase detection reagent

  • Luminometer

Procedure:

  • Seed ENPP1-expressing cancer cells in a 96-well plate.

  • On the following day, treat the cells with serial dilutions of the ENPP1 inhibitor.

  • Add THP-1 Dual™ reporter cells to the wells.

  • Co-culture the cells for 24 hours.

  • Measure the luciferase activity in the supernatant according to the reporter gene assay protocol.

  • Plot the luciferase signal against the log concentration of the inhibitor to determine the EC50 for STING activation.

STING_Activation_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout & Analysis A Seed ENPP1-high cancer cells B Treat with ENPP1 inhibitor A->B C Add THP-1 STING reporter cells B->C D Co-culture for 24h. cGAMP from cancer cells activates reporter cells C->D E Measure Lucia luciferase activity in supernatant D->E F Determine EC50 for STING activation E->F

Caption: Workflow for STING activation reporter assay.
Cell Viability / Cytotoxicity Assay

This protocol assesses the effect of the ENPP1 inhibitor on the proliferation and viability of cancer cell lines.

Principle: A colorimetric assay, such as the MTS or MTT assay, is used to measure the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • ENPP1 inhibitor

  • Complete cell culture medium

  • 96-well cell culture plate

  • MTS or MTT reagent

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the ENPP1 inhibitor. Include a vehicle control.

  • Incubate for 48-72 hours.

  • Add the MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate the percent cell viability relative to the vehicle control.

  • Determine the CC50 (cytotoxic concentration 50) if applicable. For many ENPP1 inhibitors, direct cytotoxicity is not the primary mechanism of action, and high CC50 values are expected.

Conclusion

The inhibition of ENPP1 represents a compelling strategy in cancer immunotherapy. The protocols and data presented here provide a framework for researchers to investigate the application of ENPP1 inhibitors in various cancer cell lines. By blocking ENPP1, these compounds can effectively restore and enhance the cGAS-STING pathway, leading to a potent anti-tumor immune response. Further studies, including in vivo models, are crucial to fully elucidate the therapeutic potential of this class of inhibitors in combination with other cancer therapies.

References

Application Notes and Protocols for Enpp-1-IN-15 in Metabolic Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in regulating insulin signaling and purinergic pathways.[1] Its inhibition has emerged as a promising therapeutic strategy for various metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[2][3] ENPP1 negatively modulates the insulin receptor by direct interaction, leading to decreased insulin sensitivity.[1] Furthermore, ENPP1 hydrolyzes extracellular ATP and the second messenger cGAMP, thereby impacting inflammation and immune responses through the cGAS-STING pathway.[4]

Enpp-1-IN-15 is a potent and selective inhibitor of ENPP1, designed for investigating the therapeutic potential of ENPP1 inhibition in various disease models. These application notes provide a comprehensive guide for utilizing this compound in the study of metabolic diseases, including detailed protocols for key experiments and data presentation for comparative analysis. While specific quantitative data for this compound is not publicly available, the following sections include data from structurally similar and well-characterized ENPP1 inhibitors to serve as a reference.

Data Presentation: In Vitro Potency of ENPP1 Inhibitors

The following table summarizes the in vitro potency of various ENPP1 inhibitors against the recombinant human ENPP1 enzyme. This data is crucial for determining the appropriate concentration range for in vitro and in vivo experiments.

CompoundIC50 (nM)Assay SubstrateReference
Enpp-1-IN-1432.38Recombinant Human ENPP-1[5]
ENPP1 Inhibitor C10,000 (10 µM)Not Specified[6]
ENPP1 Inhibitor C2,300 (2.3 µM)cGAMP[6]
ENPP1 Inhibitor C70,000 (70 µM)ATP[6]

Signaling Pathways

ENPP1 and Insulin Signaling

ENPP1 directly interacts with the alpha subunit of the insulin receptor, which inhibits insulin-stimulated receptor autophosphorylation and downstream signaling cascades, such as the PI3K/Akt pathway. This inhibition leads to reduced glucose uptake and utilization, contributing to insulin resistance.[1]

ENPP1_Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation ENPP1 ENPP1 ENPP1->IR Inhibition Glut4 GLUT4 Transporter PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Glut4_vesicle GLUT4 Vesicle Akt->Glut4_vesicle Translocation Glut4_vesicle->Glut4 Glucose Glucose Glucose->Glut4 Uptake Enpp_1_IN_15 This compound Enpp_1_IN_15->ENPP1 Inhibition

Caption: ENPP1-mediated inhibition of the insulin signaling pathway.

ENPP1 and the cGAS-STING Pathway

ENPP1 is a key negative regulator of the cGAS-STING pathway by hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates STING.[7] Inhibition of ENPP1 can enhance STING-mediated anti-tumor and anti-viral immunity.

ENPP1_STING_Signaling cluster_extracellular Extracellular Space cluster_membrane cluster_cytosol e_cGAMP extracellular cGAMP AMP_GMP AMP + GMP e_cGAMP->AMP_GMP STING_receptor STING Receptor e_cGAMP->STING_receptor ENPP1 ENPP1 ENPP1->e_cGAMP Hydrolysis TBK1 TBK1 STING_receptor->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I Interferons IRF3->IFNs Transcription Enpp_1_IN_15 This compound Enpp_1_IN_15->ENPP1 Inhibition

Caption: ENPP1's role in the cGAS-STING signaling pathway.

Experimental Protocols

In Vitro ENPP1 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound on ENPP1 enzymatic activity.

Materials:

  • Recombinant human ENPP1 enzyme

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 9.0, containing MgCl2 and ZnCl2)

  • Substrate: p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) or a fluorescent substrate

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add 10 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 80 µL of recombinant ENPP1 enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the substrate solution to each well.

  • Monitor the absorbance or fluorescence at the appropriate wavelength at regular intervals for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Studies in a High-Fat Diet (HFD)-Induced Metabolic Disease Model

This protocol outlines the use of this compound in a mouse model of diet-induced obesity and insulin resistance.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (HFD, e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)[8]

Experimental Workflow:

In_Vivo_Workflow start Start: 8-week-old C57BL/6J mice acclimatization Acclimatization (1 week) start->acclimatization diet_groups Divide into two groups: - High-Fat Diet (HFD) - Standard Chow acclimatization->diet_groups hfd_induction HFD feeding to induce obesity and insulin resistance (8-12 weeks) diet_groups->hfd_induction treatment_groups Divide HFD mice into two subgroups: - Vehicle control - this compound treatment hfd_induction->treatment_groups treatment Daily administration of Vehicle or this compound (e.g., intraperitoneal injection) treatment_groups->treatment monitoring Monitor body weight, food intake, and glucose levels weekly treatment->monitoring gtt Glucose Tolerance Test (GTT) monitoring->gtt itt Insulin Tolerance Test (ITT) monitoring->itt tissue_collection Tissue collection at endpoint: Liver, adipose tissue, muscle, plasma monitoring->tissue_collection analysis Biochemical and molecular analysis: - Plasma insulin, lipids - Liver triglycerides - Gene expression (RT-qPCR) - Protein expression (Western Blot) tissue_collection->analysis

Caption: Experimental workflow for in vivo evaluation of this compound.

Detailed Procedures:

  • Glucose Tolerance Test (GTT):

    • Fast mice for 6 hours.

    • Measure baseline blood glucose from the tail vein (t=0).

    • Administer D-glucose (2 g/kg) via intraperitoneal injection.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4 hours.

    • Measure baseline blood glucose (t=0).

    • Administer human insulin (0.75 U/kg) via intraperitoneal injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Analysis of Insulin Signaling in Liver Tissue

This protocol describes how to assess the effect of this compound on insulin signaling in the liver.

Materials:

  • Liver tissue lysates from the in vivo study

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-IR, anti-IR

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Homogenize liver tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescence reagent and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a valuable tool for investigating the role of ENPP1 in metabolic diseases. The protocols and data presented here provide a framework for researchers to design and execute experiments to evaluate the therapeutic potential of ENPP1 inhibition. By utilizing these methodologies, scientists can further elucidate the mechanisms by which ENPP1 contributes to metabolic dysregulation and explore the efficacy of inhibitors like this compound in preclinical models.

References

Application Notes and Protocols for High-Throughput Screening of ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Information regarding the specific inhibitor "Enpp-1-IN-15" is not publicly available. This document utilizes data and protocols for the well-characterized ENPP1 inhibitor, Enpp-1-IN-14 , as a representative example to illustrate the principles and methodologies for high-throughput screening (HTS) of ENPP1 inhibitors.

Introduction to ENPP1 and its Inhibition

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in various physiological and pathological processes.[1][2] It functions as a key enzyme in purinergic signaling by hydrolyzing extracellular nucleotides, most notably adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[3][4] This activity is crucial in regulating bone mineralization and cellular insulin signaling.[5][6]

In the context of immuno-oncology, ENPP1 has emerged as a critical innate immune checkpoint.[7] It is the primary enzyme responsible for the degradation of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STIMULATOR of INTERFERON GENES (STING) pathway.[8][9] The cGAS-STING pathway is a vital component of the innate immune system that detects cytosolic DNA, a common feature of cancer cells, and triggers an anti-tumor immune response.[8] By hydrolyzing cGAMP, ENPP1 dampens this anti-tumor immunity, making it a compelling target for cancer immunotherapy.[3][7]

ENPP1 inhibitors, such as Enpp-1-IN-14, are small molecules designed to block the enzymatic activity of ENPP1.[2][10] By doing so, they prevent the degradation of cGAMP, leading to the activation of the STING pathway and subsequent enhancement of anti-tumor immune responses.[6] High-throughput screening (HTS) assays are essential for the discovery and characterization of novel and potent ENPP1 inhibitors.[8][9]

Signaling Pathways

The cGAS-STING Signaling Pathway and ENPP1 Inhibition

The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING pathway and how its inhibition can promote anti-tumor immunity.

cGAS_STING_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out Export ENPP1 ENPP1 cGAMP_out->ENPP1 cGAMP_uptake cGAMP Uptake cGAMP_out->cGAMP_uptake AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Inhibitor Enpp-1-IN-14 Inhibitor->ENPP1 Inhibition STING STING cGAMP_uptake->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs Immune_Response Anti-tumor Immune Response IFNs->Immune_Response

Caption: ENPP1-mediated degradation of cGAMP and its reversal by an inhibitor.

Quantitative Data Presentation

The following tables summarize key quantitative data for the representative ENPP1 inhibitor, Enpp-1-IN-14, and the performance of a typical HTS assay.

Table 1: Inhibitor Potency

CompoundTargetAssay TypeIC50 (nM)Reference
Enpp-1-IN-14Recombinant Human ENPP1Biochemical32.38[10]
Enpp-1-IN-20Recombinant Human ENPP1Biochemical0.09[11]
Enpp-1-IN-20Cell-basedCellular8.8[11]

Table 2: High-Throughput Screening Assay Parameters

Assay PlatformSubstrateENPP1 ConcentrationIncubation Time (min)Z' ValueReference
Transcreener® AMP²/GMP² FPATP100 pM600.72[8]
Transcreener® AMP²/GMP² FP2'3'-cGAMP100 pM60Not Reported[8]

Experimental Protocols

High-Throughput Screening for ENPP1 Inhibitors using the Transcreener® AMP²/GMP² FP Assay

This protocol outlines a robust and sensitive biochemical assay for screening large compound libraries against ENPP1. The assay is based on the detection of AMP/GMP produced by ENPP1 from its substrates, ATP or cGAMP, using a competitive fluorescence polarization (FP) immunoassay.[8][12]

Materials:

  • Recombinant human ENPP1 enzyme

  • ENPP1 inhibitor (e.g., Enpp-1-IN-14)

  • ATP or 2'3'-cGAMP substrate

  • Transcreener® AMP²/GMP² FP Assay Kit (containing AMP²/GMP² Antibody and Far-Red Tracer)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 4 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Experimental Workflow:

Caption: A generalized workflow for a high-throughput screening assay.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., Enpp-1-IN-14) in an appropriate solvent (e.g., DMSO) and then dilute in Assay Buffer.

  • Assay Plate Preparation:

    • Dispense 2.5 µL of the diluted compounds or controls (e.g., positive control inhibitor, negative control DMSO) into the wells of a 384-well assay plate.

  • Enzyme Addition:

    • Prepare a solution of recombinant human ENPP1 in Assay Buffer to a final concentration of 200 pM (this will be 100 pM in the final reaction volume).

    • Add 2.5 µL of the ENPP1 solution to each well.

  • Pre-incubation:

    • Centrifuge the plate briefly to mix.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Reaction Initiation:

    • Prepare a solution of the substrate (ATP or 2'3'-cGAMP) in Assay Buffer. The final concentration should be at or near the Km for the respective substrate.

    • Add 5 µL of the substrate solution to each well to start the enzymatic reaction. The final reaction volume is 10 µL.

  • Enzymatic Reaction:

    • Incubate the plate at 37°C for 60 minutes.[8]

  • Detection:

    • Prepare the Transcreener® Detection Mix according to the manufacturer's instructions, containing the AMP²/GMP² Antibody and Far-Red Tracer in Stop & Detect Buffer.

    • Add 10 µL of the Detection Mix to each well to stop the reaction.

  • Final Incubation:

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based ENPP1 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds on endogenous or overexpressed ENPP1 in a cellular context.

Materials:

  • Human cancer cell line with high ENPP1 expression (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • ENPP1 inhibitor (e.g., Enpp-1-IN-14)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Colorimetric or fluorogenic ENPP1 substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate - pNP-TMP)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the ENPP1-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.

  • Compound Treatment:

    • Remove the culture medium and wash the cells once with Assay Buffer.

    • Add fresh Assay Buffer containing serial dilutions of the test compound or vehicle control (DMSO) to the wells.

    • Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Substrate Addition:

    • Add the ENPP1 substrate (e.g., pNP-TMP) to each well to a final concentration optimized for the assay.

  • Enzymatic Reaction:

    • Incubate the plate at 37°C for an appropriate time (e.g., 1-4 hours), allowing the cellular ENPP1 to hydrolyze the substrate.

  • Detection:

    • Measure the product formation using a microplate reader (e.g., absorbance at 405 nm for p-nitrophenol).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration and determine the cellular IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the high-throughput screening and characterization of ENPP1 inhibitors. The biochemical Transcreener® assay provides a robust platform for primary screening of large compound libraries, while cell-based assays are crucial for validating inhibitor activity in a more physiologically relevant context. By employing these methodologies, researchers can effectively identify and advance novel ENPP1 inhibitors as promising therapeutics for cancer and other diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ENPP1 Inhibitor Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with ENPP1 inhibitors, specifically addressing the scenario where a compound like "Enpp-1-IN-15" shows no activity in an assay.

Frequently Asked Questions (FAQs)

Q1: My ENPP1 inhibitor, this compound, is not showing any activity in my biochemical assay. What are the potential reasons?

There are several potential reasons why an ENPP1 inhibitor may not show activity. These can be broadly categorized into issues with the inhibitor itself, the assay conditions, or the enzyme. A systematic troubleshooting approach is crucial to identify the root cause.[1]

Q2: How can I be sure that the lack of activity is not due to the inhibitor itself?

Problems with the small molecule inhibitor are a common cause of apparent inactivity. Here are a few things to consider:

  • Solubility: The inhibitor may not be soluble in your assay buffer. Poor solubility can lead to the actual concentration of the inhibitor in the solution being much lower than intended.[1][2]

  • Stability: The inhibitor may be unstable and degrade under the assay conditions (e.g., temperature, pH, light exposure) or during storage.

  • Purity: The inhibitor preparation may contain impurities that are not active, reducing the effective concentration of the active compound.[2]

  • Compound Aggregation: At higher concentrations, some small molecules can form aggregates, which can lead to non-specific inhibition or a complete loss of activity.

Q3: What aspects of my assay protocol should I re-evaluate?

Assay conditions play a critical role in enzyme kinetics and inhibitor potency. Here are key parameters to check:

  • Buffer Composition: ENPP1 activity is dependent on divalent cations like Mg²⁺ and Zn²⁺. Ensure your assay buffer contains the optimal concentrations of these ions and is at the correct pH (typically between 7.5 and 9.0).[1][3]

  • Substrate Concentration: The apparent potency (IC50) of a competitive inhibitor is dependent on the substrate concentration. If the substrate concentration is too high, it can outcompete the inhibitor, making it appear inactive.[1][4]

  • Enzyme Concentration: Using an excessively high concentration of the ENPP1 enzyme can deplete the inhibitor, leading to an underestimation of its potency.[2]

  • Incubation Times: Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient to allow for binding to occur, especially for slow-binding inhibitors. Also, the reaction time with the substrate should be within the linear range of the assay.[2]

  • Product Inhibition: ENPP1 can be inhibited by its product, AMP. If the reaction proceeds for too long, the accumulation of AMP can mask the effect of your inhibitor. It is important to measure the initial reaction velocity.[1]

Q4: How can I confirm that my ENPP1 enzyme is active and the assay is working as expected?

It is essential to validate your assay system. Here’s how:

  • Positive Control Inhibitor: Use a known, well-characterized ENPP1 inhibitor as a positive control. This will confirm that your assay is capable of detecting inhibition.

  • Enzyme Activity Check: Before running inhibitor studies, verify the activity of your ENPP1 enzyme preparation with a known substrate like ATP or cGAMP to ensure it is active.[1]

  • Z'-factor: For high-throughput screening, calculating the Z'-factor will give you a measure of the assay's quality and its ability to distinguish between a positive and negative result. A Z' value greater than 0.5 indicates a robust assay.[5]

Troubleshooting Guide: this compound Inactivity

If you are observing a lack of activity with this compound, follow these troubleshooting steps systematically.

Potential Problem Recommended Action Rationale
Inhibitor Solubility 1. Visually inspect the inhibitor stock solution and the final assay wells for any precipitation. 2. Measure the aqueous solubility of this compound. 3. Test different co-solvents (e.g., DMSO, ethanol) and ensure the final concentration in the assay is low (typically <1%) to avoid solvent effects.[2] 4. Consider using surfactants or cyclodextrins to improve solubility.[2]An insoluble inhibitor will not be available to bind to the enzyme, leading to a lack of observed activity.[1]
Inhibitor Stability 1. Prepare fresh stock solutions of the inhibitor immediately before the experiment.[6] 2. Avoid repeated freeze-thaw cycles of the stock solution.[7][8] 3. Check for any known chemical liabilities of the inhibitor's scaffold that might lead to degradation under your assay conditions.The inhibitor may be degrading over time, reducing its effective concentration.
Assay Conditions 1. pH and Buffer: Verify the pH of your assay buffer. Test a range of pH values (e.g., 7.5, 8.0, 8.5) to find the optimal condition for inhibition. Ensure the presence of necessary co-factors like Zn²⁺ and Ca²⁺.[3] 2. Substrate Concentration: Perform the inhibition assay at a substrate concentration close to the Michaelis-Menten constant (Km) of the enzyme. 3. Enzyme Titration: Determine the lowest concentration of ENPP1 that gives a robust and linear signal over the course of the assay.[1]The potency of an inhibitor can be highly dependent on the assay conditions. Optimizing these parameters is crucial for observing activity.[1][2][3]
Enzyme Quality 1. Activity Check: Test the activity of your ENPP1 enzyme lot using a standard substrate. 2. Positive Control: Include a known ENPP1 inhibitor in your assay to confirm that inhibition can be detected.This will help you to rule out any issues with the enzyme itself or the fundamental assay setup.[1]
Compound-Specific Issues 1. Mechanism of Action: Consider if this compound might be an uncompetitive or mixed-type inhibitor, as the optimal assay conditions for these may differ from competitive inhibitors.[9] 2. Off-Target Effects: At high concentrations, some inhibitors can have off-target effects that may interfere with the assay readout.[10]Understanding the inhibitor's properties can guide the design of the most appropriate assay.

Quantitative Data: IC50 Values of Known ENPP1 Inhibitors

While specific data for this compound is unavailable, the following table provides a reference for the potency of other known ENPP1 inhibitors. This can help in setting expectations for the potency of a novel inhibitor.

InhibitorIC50 (nM)Assay ConditionsReference
Enpp-1-IN-1432.38Recombinant human ENPP-1[7][11]
QS1~1600 (at pH 7.4)cGAMP as substrate[3]
A Thioacetamide Inhibitor~5000 (with ATP)pH 9[3]
Benzimidazole Compound150AMP-Glo assay[12]

Note: IC50 values are highly dependent on the specific assay conditions and should be used as a relative guide.

Experimental Protocols

Standard ENPP1 Inhibition Assay Protocol (Fluorescence Polarization)

This protocol is a general guideline for a competitive fluorescence polarization (FP) assay to determine the IC50 of an ENPP1 inhibitor.

Materials:

  • Recombinant human ENPP1 enzyme

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 µM ZnCl₂, 0.01% Brij-35[1][5]

  • Substrate: ATP or 2'3'-cGAMP

  • Positive Control Inhibitor (e.g., Enpp-1-IN-14)

  • Test Inhibitor (this compound)

  • Detection Reagents (e.g., Transcreener® AMP²/GMP² Assay Kit)[5]

  • 384-well, black, low-volume microplates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the inhibitor in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme Preparation: Dilute the ENPP1 enzyme to the pre-determined optimal concentration in cold Assay Buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted inhibitor or positive control to the appropriate wells of the microplate.

    • Add 2.5 µL of Assay Buffer with the corresponding DMSO concentration to the "no inhibitor" control wells.

    • Add 5 µL of the diluted ENPP1 enzyme to all wells except the "no enzyme" control wells.

    • Add 5 µL of Assay Buffer to the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 2.5 µL of the substrate (ATP or cGAMP) at a concentration of 2x the final desired concentration to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C. The incubation time should be within the linear range of the reaction.

  • Detection: Stop the reaction and detect the product (AMP or GMP) according to the detection kit manufacturer's instructions. For an FP assay, this typically involves adding a stop buffer containing an antibody and a fluorescent tracer.

  • Data Analysis:

    • Measure the fluorescence polarization on a suitable plate reader.

    • Subtract the background signal from the "no enzyme" control wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

ENPP1 Signaling Pathway

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 cGAMP 2'3'-cGAMP cGAMP->ENPP1 AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi STING STING ENPP1->STING inhibits activation CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine cGAS cGAS cGAS->STING produces cGAMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I IFN IRF3->IFN dsDNA Cytosolic dsDNA dsDNA->cGAS ENPP1_Inhibition_Workflow A 1. Prepare Reagents - ENPP1 Enzyme - Inhibitor (this compound) - Substrate (ATP/cGAMP) - Assay Buffer B 2. Plate Setup - Add inhibitor to wells - Add enzyme A->B C 3. Pre-incubation (15-30 min at RT) B->C D 4. Initiate Reaction - Add substrate C->D E 5. Reaction Incubation (60 min at 37°C) D->E F 6. Detection - Add detection reagents E->F G 7. Read Plate (Fluorescence Polarization) F->G H 8. Data Analysis - Calculate % Inhibition - Determine IC50 G->H Troubleshooting_Logic Start This compound Shows No Activity Check_Assay_Controls Are Assay Controls Working? (Positive Control Inhibitor Active?) Start->Check_Assay_Controls Check_Inhibitor Investigate Inhibitor Properties - Solubility - Stability - Purity Check_Assay_Controls->Check_Inhibitor Yes Problem_With_Assay Problem with Assay Setup or Enzyme Check_Assay_Controls->Problem_With_Assay No Check_Assay_Conditions Optimize Assay Conditions - pH & Buffer - Substrate Concentration - Enzyme Concentration Check_Inhibitor->Check_Assay_Conditions Inhibitor_Is_Inactive Inhibitor is Likely Inactive or Requires Specific Conditions Check_Assay_Conditions->Inhibitor_Is_Inactive

References

Technical Support Center: Optimizing ENPP-1-IN-15 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of ENPP-1-IN-15 for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For a novel ENPP1 inhibitor like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic effects. Based on publicly available data for other potent ENPP1 inhibitors, which have IC50 values in the low nanomolar to micromolar range, a starting dose-response curve could span from 1 nM to 100 µM.[1][2] A logarithmic serial dilution is recommended to cover this wide range effectively.

Q2: I am observing high variability between my technical replicates. What could be the cause?

A2: High variability in technical replicates can stem from several factors, including inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.[3] Ensure that your cells are in a single-cell suspension before seeding and that you are using calibrated pipettes. To mitigate the "edge effect," avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) or media.[3]

Q3: My IC50 value for this compound is inconsistent across experiments. Why is this happening?

A3: Fluctuations in IC50 values can be attributed to variations in experimental conditions.[3] Factors such as cell passage number, cell density at the time of treatment, and duration of inhibitor exposure can all influence the apparent IC50.[3] It is crucial to maintain consistent protocols between experiments to ensure reproducibility.

Q4: At low concentrations of this compound, I am seeing an increase in cell viability above 100%. Is this a real effect?

A4: An increase in cell viability at low inhibitor concentrations, a phenomenon known as hormesis, can sometimes be observed. However, it is more likely to be an artifact of the assay or data normalization. Ensure that your vehicle control (e.g., DMSO) concentration is consistent across all wells and does not affect cell viability on its own. Re-evaluating your background subtraction and normalization procedures is also recommended.

Q5: The inhibitory effect of this compound on my target is potent in a biochemical assay, but it shows low cytotoxicity in my cell-based assay. What could be the reason?

A5: This discrepancy is common and can be due to several factors related to the compound's behavior in a cellular context.[4] These include poor cell permeability, active removal of the compound by cellular efflux pumps, or degradation of the compound in the cell culture medium.[4]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter while optimizing this compound concentration.

Issue Potential Cause Troubleshooting Steps
No observable effect on cell viability, even at high concentrations. 1. Compound inactivity: The compound may have degraded due to improper storage. 2. Cell line resistance: The chosen cell line may not be sensitive to ENPP1 inhibition. 3. Low ENPP1 expression: The cell line may have low or no expression of ENPP1.1. Verify compound integrity: Use a fresh aliquot of the inhibitor. Prepare fresh dilutions for each experiment. 2. Select an appropriate cell line: Use a cell line known to be sensitive to ENPP1 inhibition or one that is relevant to the intended therapeutic area. 3. Confirm target expression: Verify ENPP1 expression in your cell line via Western blot or qPCR.
High background signal in the viability assay. 1. Contamination: Bacterial or fungal contamination can interfere with the assay readout. 2. Reagent issues: The assay reagent may be old or improperly prepared.1. Check for contamination: Regularly inspect your cell cultures for any signs of contamination. 2. Use fresh reagents: Prepare fresh assay reagents according to the manufacturer's instructions.
Inconsistent dose-response curve. 1. Inaccurate dilutions: Errors in preparing the serial dilutions of the inhibitor. 2. Uneven cell distribution: Cells may not be evenly distributed across the wells of the plate.1. Ensure accurate dilutions: Use calibrated pipettes and perform serial dilutions carefully. 2. Ensure even cell seeding: Thoroughly resuspend cells before plating to ensure a uniform density in each well.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density

Objective: To find the optimal number of cells to seed per well for a robust and reproducible cell viability assay.

Methodology:

  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).

  • Incubate the plate for 24 hours under standard cell culture conditions.

  • After 24 hours, perform a cell viability assay (e.g., MTT, CCK-8, or CellTiter-Glo®).

  • Select the seeding density that results in a linear and robust signal within the detection range of the assay.

Protocol 2: Dose-Response and IC50 Determination for this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Methodology:

  • Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Perform a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

  • Replace the medium in the cell plate with the medium containing the different concentrations of this compound.

  • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay.

  • Normalize the data to the vehicle control (set to 100% viability) and plot the percent viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.

Visualizations

ENPP1 Signaling Pathway

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that hydrolyzes extracellular ATP and 2'3'-cGAMP.[5][6][7] The degradation of 2'3'-cGAMP by ENPP1 attenuates the cGAS-STING signaling pathway, which is crucial for innate immune responses against cancer.[5][6][8] Inhibition of ENPP1 by compounds like this compound is expected to increase the levels of extracellular 2'3'-cGAMP, thereby activating the STING pathway and promoting an anti-tumor immune response.[5][6]

ENPP1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 cGAMP_ext 2'3'-cGAMP cGAMP_ext->ENPP1 STING STING cGAMP_ext->STING activates AMP AMP ENPP1->AMP hydrolyzes to CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine cGAS cGAS cGAS->cGAMP_ext produces TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I IFN IRF3->IFN dsDNA Cytosolic dsDNA dsDNA->cGAS ENPP1_IN_15 This compound ENPP1_IN_15->ENPP1 inhibits

Caption: The ENPP1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Optimizing this compound Concentration

The following diagram illustrates a standard workflow for determining the optimal concentration of this compound for cell viability assays.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Cell Culture B 2. Determine Optimal Seeding Density A->B C 3. Seed Cells at Optimal Density B->C E 5. Treat Cells with This compound C->E D 4. Prepare Serial Dilutions of this compound D->E F 6. Incubate for Desired Duration E->F G 7. Perform Cell Viability Assay F->G H 8. Data Analysis and IC50 Determination G->H

Caption: A typical experimental workflow for optimizing inhibitor concentration.

References

Technical Support Center: Troubleshooting ENPP-1-IN-15 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing ENPP-1-IN-15 in their experiments and encountering issues with its precipitation in cell culture media. The following guides and frequently asked questions (FAQs) provide detailed information to help you troubleshoot and resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). By inhibiting ENPP1, this compound can modulate the extracellular levels of these signaling molecules, which is relevant in fields such as immuno-oncology and studies of metabolic diseases.

Q2: I observed a precipitate in my cell culture media after adding this compound. What are the likely causes?

Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. The primary reasons include:

  • Low Aqueous Solubility: Many organic small molecules, particularly those with aromatic ring structures, have limited solubility in water-based solutions.

  • High Final Concentration: The intended experimental concentration of this compound may surpass its solubility limit in the cell culture media.

  • "Solvent Shock": When a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous media, the compound can "crash out" of solution, forming a precipitate.

  • Media Components and Conditions: Interactions with proteins, salts, or other components in the media, as well as shifts in pH or temperature, can affect the solubility of the compound.[1]

Q3: What are the potential consequences of this compound precipitation in my experiments?

The formation of a precipitate can significantly impact your experimental results:

  • Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and difficult-to-interpret data.

  • Cellular Toxicity: The solid particles of the precipitate can be cytotoxic to cells, independent of the pharmacological effects of the inhibitor.

  • Assay Interference: Precipitates can interfere with various assay readouts, particularly in imaging-based and plate reader-based assays.

Troubleshooting Guide

If you are experiencing precipitation of this compound in your cell culture media, follow these troubleshooting steps:

Observation: Precipitate forms immediately upon adding the this compound stock solution to the media.

Potential CauseRecommended Solution
High Final Concentration Decrease the final concentration of this compound in your experiment. It is crucial to determine the maximum soluble concentration experimentally (see Protocol 1).
"Solvent Shock" Prepare an intermediate dilution of the DMSO stock solution in a small volume of serum-free media before adding it to the final volume of complete media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid dispersal.
Improper Stock Solution Preparation Ensure your this compound is fully dissolved in the stock solvent (e.g., DMSO). If necessary, use gentle warming (to 37°C) or sonication to aid dissolution. Always use a fresh, anhydrous grade of DMSO, as water absorption can reduce solubility.[2][3]

Observation: Precipitate forms over time after the initial preparation.

Potential CauseRecommended Solution
Temperature Shift Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[1]
pH Shift Ensure your media is properly buffered for the CO2 concentration in your incubator. Changes in pH can affect the solubility of compounds.[1]
Interaction with Media Components The presence of serum can sometimes help to solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, solubility issues may be more pronounced. Consider testing the stability of this compound in your specific media over the duration of your experiment.
Media Evaporation Ensure proper humidification in your incubator to prevent the concentration of media components, which can lead to precipitation.[3]

Quantitative Data

While specific solubility data for this compound in various solvents and media are not extensively published, the table below provides available information for this compound and related compounds to guide your experimental design.

CompoundMolecular FormulaMolecular Weight ( g/mol )Recommended Stock SolventNotes
This compound C16H20N6O2S360.43DMSOSpecific solubility values are not readily available. Experimental determination is recommended.[4]
Enpp-1-IN-1C17H17N3O3S343.40DMSOSolubility in DMSO is reported to be high (e.g., 69 mg/mL).[3]
Enpp-1-IN-5C17H26N6O4S426.50DMSOGeneral recommendation is to use DMSO for stock solutions.[5]
Enpp-1-IN-14C15H22ClN5O4S403.88DMSOSolubility in DMSO is reported as 9.62 mg/mL (needs sonication).[6]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To experimentally determine the highest concentration of this compound that remains soluble in your specific cell culture media under your experimental conditions.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Your specific cell culture media (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator at 37°C with appropriate CO2

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous, sterile DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Serial Dilutions in Media:

    • Pre-warm your cell culture media to 37°C.

    • Prepare a series of dilutions of the this compound stock solution in the pre-warmed media. A 2-fold serial dilution is recommended to cover a broad concentration range (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).

    • Important: To minimize "solvent shock," add the DMSO stock solution to the media while gently vortexing. The final DMSO concentration should be kept consistent across all dilutions and should not exceed a level that is toxic to your cells (typically ≤ 0.5%).

  • Incubation and Observation:

    • Incubate the dilutions at 37°C in your cell culture incubator.

    • Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at several time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).

    • For a more sensitive assessment, you can transfer a small aliquot to a microscope slide and examine for micro-precipitates.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions. It is advisable to use a working concentration at or below this level.

Visualizations

Signaling Pathways and Workflows

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_inhibition Inhibition eATP Extracellular ATP ENPP1 ENPP1 eATP->ENPP1 Substrate eAMP Extracellular AMP ENPP1->eAMP Hydrolysis PPi Pyrophosphate (PPi) ENPP1->PPi CD73 CD73 eAMP->CD73 Substrate Adenosine Adenosine CD73->Adenosine Hydrolysis This compound This compound This compound->ENPP1 Inhibits

Troubleshooting_Workflow Start Precipitation Observed Check_Stock Is the stock solution clear? Start->Check_Stock Redissolve_Stock Redissolve stock (sonicate/warm) Check_Stock->Redissolve_Stock No Check_Concentration Is the final concentration high? Check_Stock->Check_Concentration Yes Redissolve_Stock->Check_Concentration Lower_Concentration Lower final concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Was the dilution rapid? Check_Concentration->Check_Dilution No Resolution Precipitation Resolved Lower_Concentration->Resolution Slow_Dilution Use intermediate dilution step Check_Dilution->Slow_Dilution Yes Check_Temperature Was the media pre-warmed? Check_Dilution->Check_Temperature No Slow_Dilution->Resolution Prewarm_Media Pre-warm media to 37°C Check_Temperature->Prewarm_Media No Further_Troubleshooting Further Troubleshooting Needed Check_Temperature->Further_Troubleshooting Yes Prewarm_Media->Resolution

References

How to improve Enpp-1-IN-15 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of Enpp-1-IN-15 in solution for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: While specific solubility data for this compound is not extensively published, based on protocols for structurally related ENPP1 inhibitors such as Enpp-1-IN-1, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating stock solutions. For in vivo and some in vitro applications, co-solvents are often necessary to maintain stability in aqueous solutions.

Q2: My this compound is precipitating out of solution. What can I do?

A2: Precipitation is a common issue with hydrophobic compounds like many small molecule inhibitors. If you observe precipitation, you can try the following:

  • Sonication: Use an ultrasonic bath to help break up particles and enhance dissolution.

  • Gentle Heating: Warming the solution (e.g., to 37°C or 42°C) can increase the solubility of the compound.[1] Be cautious with the temperature to avoid degradation.

  • Use of Co-solvents: For aqueous-based assays or in vivo studies, using a formulation with co-solvents like PEG300, Tween-80, or SBE-β-CD is highly recommended to improve solubility and prevent precipitation.[2]

Q3: How should I store this compound solutions to ensure stability?

A3: Proper storage is critical for maintaining the stability and activity of this compound.

  • Stock Solutions (in DMSO): Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[2]

  • Working Solutions: It is highly recommended to prepare fresh working solutions from your stock solution for each experiment.[1] If a working solution must be stored, it should be for a very short period and at low temperatures, though preparing it fresh is the best practice to ensure optimal activity. Mixed aqueous solutions should be used immediately.[3]

Troubleshooting Guide

Issue: Poor Solubility in Aqueous Media

Symptoms:

  • Visible precipitate or cloudiness in your buffer or cell culture media.

  • Inconsistent or lower-than-expected results in biological assays.

Possible Causes:

  • This compound, like many kinase inhibitors, has low aqueous solubility.

  • The final concentration of DMSO in the aqueous solution is too low to maintain solubility.

Solutions:

  • Optimize Co-solvent Formulation: For in vivo or cell-based assays, a co-solvent system is often necessary. Below are some common formulations used for similar ENPP1 inhibitors that can be adapted for this compound.

  • Use of SBE-β-CD: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to enhance the solubility of hydrophobic compounds in aqueous solutions.[2]

Table 1: Recommended Solvent Formulations for ENPP1 Inhibitors (Adaptable for this compound)
Formulation ComponentsProtocol 1 (for ≥ 2.08 mg/mL)[2]Protocol 2 (for ≥ 2.08 mg/mL)[2]Protocol 3 (for ≥ 2.08 mg/mL)[2]
Primary Solvent 10% DMSO10% DMSO10% DMSO
Co-solvent 1 40% PEG30090% (20% SBE-β-CD in Saline)90% Corn Oil
Co-solvent 2 5% Tween-80--
Aqueous Component 45% Saline--

Experimental Protocols & Workflows

Protocol for Preparing a Working Solution using Co-solvents

This protocol is adapted from methods used for Enpp-1-IN-1 and can serve as a starting point for this compound.[2][3]

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 20.8 mg/mL). Use sonication if necessary.

  • Add Co-solvents Sequentially:

    • To prepare a 1 mL working solution as an example:

    • Start with 100 µL of your DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix again until clear.

    • Finally, add 450 µL of saline to reach the final volume of 1 mL.

  • Final Check: Ensure the final solution is clear. If precipitation occurs, gentle warming and sonication may be applied. Use the solution immediately for best results.

Diagrams

G cluster_workflow Workflow for Preparing a Stable Working Solution start Start: this compound Powder stock Dissolve in 100% DMSO (e.g., 20.8 mg/mL) start->stock add_peg Add PEG300 (e.g., 40% final concentration) stock->add_peg mix1 Mix Until Clear add_peg->mix1 add_tween Add Tween-80 (e.g., 5% final concentration) mix1->add_tween mix2 Mix Until Clear add_tween->mix2 add_saline Add Saline (e.g., 45% final concentration) mix2->add_saline final_solution Final Working Solution (Use Immediately) add_saline->final_solution

Caption: Sequential solvent addition workflow.

G cluster_troubleshooting Troubleshooting Precipitation Issues issue Issue: Precipitation Observed check_dmso Is final DMSO concentration sufficient? issue->check_dmso physical_methods Apply Physical Methods issue->physical_methods increase_dmso Increase DMSO % (if tolerated by experiment) check_dmso->increase_dmso No use_cosolvent Utilize Co-solvents (PEG300, Tween-80, SBE-β-CD) check_dmso->use_cosolvent Yes resolution Clear Solution increase_dmso->resolution use_cosolvent->resolution sonication Sonication physical_methods->sonication heating Gentle Warming (e.g., 37°C) physical_methods->heating sonication->resolution heating->resolution

Caption: Decision tree for troubleshooting precipitation.

References

Off-target effects of Enpp-1-IN-15 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Enpp-1-IN-15 in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: As this compound is a novel research compound, comprehensive public data on its off-target profile is limited. However, based on the nature of ENPP1 inhibitors, potential off-targets could include other members of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family or other structurally related nucleotide-binding proteins.[1] To address this, we provide a hypothetical off-target profile for a representative ENPP1 inhibitor, "this compound," based on typical screening cascades.

Q2: How can I experimentally determine the off-target profile of this compound in my cellular model?

A2: Several methods can be employed to determine the off-target profile of this compound. A common approach is to perform a broad kinase screen, such as a KINOMEscan, which assesses the binding of the inhibitor to a large panel of kinases. Additionally, a safety pharmacology panel, like the Eurofins SafetyScreen44, can evaluate interactions with a range of other important receptors, ion channels, and enzymes.[2][3][4] For unbiased target identification in a cellular context, the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can be a powerful tool.[5][6][7]

Q3: What is the primary signaling pathway affected by on-target ENPP1 inhibition?

A3: The primary on-target effect of ENPP1 inhibition is the prevention of the hydrolysis of 2',3'-cyclic GMP-AMP (cGAMP).[1][8][9] This leads to an accumulation of extracellular cGAMP, which then activates the STING (Stimulator of Interferon Genes) pathway, resulting in the production of type I interferons and a subsequent anti-tumor immune response.[1][9]

Q4: Could off-target effects of this compound impact the interpretation of my experimental results?

A4: Yes, unidentified off-target effects can significantly confound experimental results. For example, if this compound inhibits a kinase involved in a parallel signaling pathway, the observed phenotype may not be solely due to ENPP1 inhibition. Therefore, it is crucial to characterize the selectivity of the inhibitor in your experimental system.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected phenotypic results in cellular assays.

Possible Cause Suggested Solution
Off-target activity: The inhibitor may be interacting with other proteins in the cell, leading to a mixed pharmacological effect.1. Perform a dose-response experiment to ensure you are using the inhibitor at a concentration that is selective for ENPP1. 2. Validate your findings with a structurally distinct ENPP1 inhibitor. 3. Consider performing a CETSA experiment to confirm target engagement with ENPP1 in your cells.
Cell line-specific effects: The expression levels of on- and off-targets can vary between different cell lines.1. Confirm ENPP1 expression in your cell line of choice via western blot or qPCR. 2. If available, test the inhibitor in a cell line with low or no ENPP1 expression as a negative control.
Compound stability or degradation: The inhibitor may not be stable under your specific experimental conditions.1. Ensure proper storage and handling of the compound. 2. Prepare fresh solutions for each experiment. 3. Assess compound stability in your cell culture medium over the time course of your experiment using analytical methods like HPLC.

Problem 2: Discrepancy between enzymatic and cellular assay potency (IC50/EC50).

Possible Cause Suggested Solution
Cell permeability: The inhibitor may have poor cell permeability, leading to a lower apparent potency in cellular assays.1. If the target is intracellular, consider using cell lines with different transporter expression profiles. 2. For extracellular targets like ENPP1, this is less of a concern, but it's important to confirm the inhibitor is designed to be cell-impermeable if that is the intended mechanism.[9]
Efflux pump activity: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration.1. Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if the cellular potency of your compound increases.
Plasma protein binding: If using serum-containing media, the inhibitor may bind to plasma proteins, reducing the free concentration available to interact with the target.1. Determine the plasma protein binding of your compound. 2. Perform cellular assays in serum-free or low-serum conditions, if possible for your cell type.

Quantitative Data Summary (Hypothetical Data for this compound)

Disclaimer: The following data is a hypothetical representation for "this compound" to illustrate a typical off-target profile. This data is not from actual experimental results for a compound with this designation.

Table 1: KINOMEscan - Selectivity Profile of "this compound"

This table shows the dissociation constants (Kd) for the interaction of "this compound" with a panel of 468 kinases. A lower Kd value indicates a stronger binding affinity.

TargetKd (nM)Selectivity Score (100 nM)
ENPP1 (On-Target) 5.2 N/A
Kinase A8500.10
Kinase B2,3000.02
Kinase C>10,000<0.01
... (465 other kinases)>10,000<0.01

Table 2: SafetyScreen44 Panel - Off-Target Liabilities of "this compound"

This table summarizes the percent inhibition (% Inhibition) of "this compound" at a concentration of 10 µM against a panel of 44 common safety-related targets. Significant inhibition is typically considered >50%.

TargetAssay Type% Inhibition at 10 µM
ENPP1 (On-Target) Enzymatic 98%
Adenosine A2A ReceptorBinding12%
hERG Potassium ChannelBinding5%
COX-1Enzymatic2%
Dopamine TransporterBinding8%
... (40 other targets)Binding/Enzymatic<20%

Experimental Protocols

KINOMEscan Off-Target Profiling

Principle: This is a competition binding assay that quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on a solid support is measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates stronger competition by the test compound.[10][11][12][13]

Detailed Methodology:

  • Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site-directed small molecule ligand to generate an affinity resin.

  • Binding Reaction: The binding reactions are assembled by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound (this compound) in a binding buffer. This is typically performed in a 384-well plate.

  • Incubation: The assay plates are incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.

  • Washing: The affinity beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag.

  • Data Analysis: The amount of kinase measured by qPCR is plotted against the compound concentration to determine the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is based on the principle that proteins become more thermally stable when bound to a ligand. In a CETSA experiment, cells are treated with a compound and then heated. The ligand-bound protein will resist thermal denaturation and remain in the soluble fraction, which can be quantified by methods such as Western blotting or mass spectrometry.[5][6][7]

Detailed Methodology:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow compound entry and binding.

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be 40-70°C.

  • Cell Lysis: After heating, the cells are lysed, often by freeze-thaw cycles or the addition of a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: The cell lysates are centrifuged at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: The supernatant containing the soluble protein fraction is collected. The amount of the target protein (ENPP1) in the soluble fraction is quantified, typically by Western blot analysis using an ENPP1-specific antibody.

  • Data Analysis: The band intensities from the Western blot are quantified. A melting curve is generated by plotting the amount of soluble ENPP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolysis cGAMP_ext 2',3'-cGAMP STING STING cGAMP_ext->STING Activation AMP_PPi AMP + PPi ENPP1->AMP_PPi This compound This compound This compound->ENPP1 Inhibition CD73 CD73 AMP_PPi->CD73 hydrolysis Adenosine Adenosine CD73->Adenosine TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I IFN Production IRF3->Type_I_IFN

Figure 1: ENPP1-STING Signaling Pathway and the Action of this compound.

Off_Target_Workflow Start Start Compound This compound Start->Compound Broad_Screen Broad Off-Target Screen (e.g., KINOMEscan) Compound->Broad_Screen Safety_Panel Safety Pharmacology Panel (e.g., SafetyScreen44) Compound->Safety_Panel Cellular_Assay Cellular Target Engagement (e.g., CETSA) Compound->Cellular_Assay Data_Analysis Data Analysis and Hit Identification Broad_Screen->Data_Analysis Safety_Panel->Data_Analysis Cellular_Assay->Data_Analysis Hit_Validation Hit Validation in Secondary Assays Data_Analysis->Hit_Validation SAR Structure-Activity Relationship Studies Hit_Validation->SAR End End SAR->End

Figure 2: Experimental Workflow for Off-Target Profiling.

Troubleshooting_Logic Problem Inconsistent Phenotypic Results Cause1 Off-Target Effect? Problem->Cause1 Cause2 Cell Line Specificity? Problem->Cause2 Cause3 Compound Instability? Problem->Cause3 Solution1 Validate with 2nd Inhibitor Perform Dose-Response Cause1->Solution1 Solution2 Confirm Target Expression Use Negative Control Cell Line Cause2->Solution2 Solution3 Check Compound Stability Prepare Fresh Solutions Cause3->Solution3

Figure 3: Troubleshooting Logic for Inconsistent Experimental Results.

References

Technical Support Center: Refining ENPP1-IN-15 Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific molecule "ENPP1-IN-15" is not publicly available. This guide is based on data from representative small molecule ENPP1 inhibitors and general best practices for in vivo studies. Researchers should adapt these recommendations based on the specific physicochemical properties of ENPP1-IN-15.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo delivery of ENPP1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ENPP1 inhibitors?

A1: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1][2][3] Cytosolic DNA in tumor cells activates cGAS to produce cyclic GMP-AMP (cGAMP), a second messenger that activates the STING pathway in immune cells, leading to an anti-tumor immune response.[1][2] ENPP1, often overexpressed on tumor cells, hydrolyzes extracellular cGAMP, thus dampening this immune response.[1][2][3] ENPP1 inhibitors block this hydrolysis, increasing the concentration of cGAMP in the tumor microenvironment and enhancing STING-mediated anti-tumor immunity.[1][4]

Q2: What are the common challenges in the in vivo delivery of small molecule ENPP1 inhibitors?

A2: Common challenges include poor aqueous solubility, rapid metabolism, and potential off-target effects. Achieving adequate drug exposure at the tumor site while minimizing systemic toxicity is a key consideration for successful in vivo studies. Formulation development is critical to address solubility and stability issues.

Q3: Which animal models are suitable for evaluating ENPP1 inhibitors?

A3: Syngeneic mouse models are commonly used to evaluate the efficacy of ENPP1 inhibitors, as they allow for the study of the inhibitor's effect on a competent immune system.[5] Models such as the 4T1 breast cancer model and the CT26 colon cancer model in immunocompetent mice are frequently cited in the literature.[5]

Troubleshooting Guide

Issue 1: Poor Solubility and Formulation Precipitation

Symptoms:

  • Difficulty dissolving the compound in the desired vehicle.

  • Precipitation of the compound in the formulation upon standing or during administration.

  • Inconsistent results in efficacy studies.

Possible Causes:

  • Inherent low aqueous solubility of the ENPP1 inhibitor.

  • Inappropriate vehicle selection.

  • Incorrect preparation method.

Solutions:

  • Vehicle Screening: Test a panel of biocompatible solvents and vehicles. Common options for poorly soluble compounds include:

    • A mixture of DMSO, PEG300, Tween 80, and saline.

    • A suspension in 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in sterile water.[6]

    • A solution in a mixture of DMSO and corn oil.[6][7]

  • Formulation Preparation Protocol:

    • First, dissolve the inhibitor in a small amount of an organic solvent like DMSO.

    • Slowly add co-solvents such as PEG300 or Tween 80 while vortexing.

    • Finally, add the aqueous component (e.g., saline or water) dropwise with continuous mixing. Prepare fresh on the day of dosing.

  • Sonication: Use a sonicator to aid in the dissolution of the compound.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.

Issue 2: Inconsistent Anti-Tumor Efficacy

Symptoms:

  • High variability in tumor growth inhibition between animals in the same treatment group.

  • Lack of a clear dose-response relationship.

Possible Causes:

  • Inconsistent dosing due to formulation issues (precipitation).

  • Variability in drug absorption and metabolism between animals.

  • Suboptimal dosing frequency or route of administration.

Solutions:

  • Optimize Formulation: Ensure a homogenous and stable formulation as described in Issue 1.

  • Pharmacokinetic (PK) Studies: Conduct pilot PK studies to determine the half-life, peak plasma concentration (Cmax), and area under the curve (AUC) of the inhibitor in the chosen animal model. This data will inform the optimal dosing regimen.

  • Route of Administration: The route of administration can significantly impact drug exposure. While oral gavage is convenient, intraperitoneal (IP) or intravenous (IV) injections may provide more consistent systemic exposure for initial studies.

  • Dose Escalation Studies: Perform a dose-escalation study to identify a dose range that shows a clear relationship between the dose and the anti-tumor effect.

Issue 3: Observed Toxicity or Adverse Effects

Symptoms:

  • Significant body weight loss (>15-20%) in the treatment group.

  • Signs of distress in animals (e.g., ruffled fur, lethargy).

  • Organ damage observed during necropsy.

Possible Causes:

  • On-target toxicity due to excessive STING activation.

  • Off-target toxicity of the inhibitor.

  • Toxicity related to the formulation vehicle (e.g., high percentage of DMSO).

Solutions:

  • Dose Reduction: Lower the dose of the ENPP1 inhibitor.

  • Vehicle Toxicity Control: Always include a vehicle-only control group to assess the toxicity of the formulation itself.

  • Pharmacodynamic (PD) Marker Analysis: Measure markers of STING activation (e.g., IFN-β levels in plasma or tumor) to correlate target engagement with efficacy and toxicity.[4] This can help determine if the toxicity is on-target.

  • Histopathology: Conduct histopathological analysis of major organs to identify any potential off-target toxicities.

Data Presentation

Table 1: Representative In Vivo Efficacy Data for an ENPP1 Inhibitor

Animal ModelTreatmentDose (mg/kg)Dosing ScheduleRouteTumor Growth Inhibition (%)Reference
4T1 SyngeneicAVA-NP-6956Twice DailyOral GavageNot Specified[5]
MC38 SyngeneicEnpp-1-IN-1450Twice DailyIPSignificant[8]

Table 2: Example Formulations for In Vivo Studies of ENPP1 Inhibitors

Formulation ComponentPercentage (%)PurposeReference
DMSO10Solubilizing Agent[6][9]
PEG30040Co-solvent[9]
Tween 805Surfactant[9]
Saline45Vehicle[9]
Alternative
0.5% CMC-Na100Suspending Agent[6]
Alternative
DMSO10Solubilizing Agent[6][7]
Corn Oil90Vehicle[6][7]

Experimental Protocols

Protocol 1: Preparation of an ENPP1 Inhibitor Formulation for Oral Gavage

Materials:

  • ENPP1 inhibitor

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of the ENPP1 inhibitor.

  • Dissolve the inhibitor in DMSO to create a stock solution (e.g., 20 mg/mL).

  • In a separate sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube and vortex until the solution is clear.

  • Add Tween 80 and vortex again until the solution is homogenous.

  • Slowly add sterile saline to the final desired volume while continuously vortexing to prevent precipitation.

  • Administer the formulation to animals immediately after preparation.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Tumor Model

Materials:

  • Immunocompetent mice (e.g., BALB/c or C57BL/6)

  • Syngeneic tumor cells (e.g., 4T1 or CT26)

  • Cell culture medium and reagents

  • ENPP1 inhibitor formulation

  • Vehicle control formulation

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the ENPP1 inhibitor formulation and the vehicle control to the respective groups according to the predetermined dosing schedule and route.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis).

Visualizations

ENPP1-cGAS-STING Signaling Pathway

ENPP1_cGAS_STING_Pathway cluster_tumor Tumor Cell cluster_immune Immune Cell (e.g., Dendritic Cell) dsDNA dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_intra cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 hydrolyzed by STING STING cGAMP_extra->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I IFN IRF3->IFN induces Anti_Tumor Anti-Tumor Immunity IFN->Anti_Tumor ENPP1_Inhibitor ENPP1-IN-15 ENPP1_Inhibitor->ENPP1 inhibits In_Vivo_Workflow Start Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Tumors Reach 100-150 mm³? Tumor_Growth->Randomization Randomization->Tumor_Growth No Treatment_Groups Randomize into Groups: - Vehicle Control - ENPP1-IN-15 Randomization->Treatment_Groups Yes Dosing Administer Treatment (e.g., Daily Oral Gavage) Treatment_Groups->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Endpoint Criteria Met? Monitoring->Endpoint Endpoint->Dosing No Euthanasia Euthanize Animals Endpoint->Euthanasia Yes Analysis Tumor Excision & Analysis Euthanasia->Analysis End End Analysis->End

References

Technical Support Center: Understanding Cell Line Specific Responses to ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ENPP1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments. The information herein is designed to help you navigate the nuances of cell line-specific responses to ENPP1 inhibition.

Disclaimer: Specific quantitative data for Enpp-1-IN-15 is not publicly available. The data presented in this guide is based on a representative ENPP1 inhibitor, "Compound 4e," to illustrate expected trends and provide a framework for your own experimental analysis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ENPP1 inhibitors?

A1: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in regulating the tumor microenvironment.[1][2] It primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) and, importantly, the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP is a key signaling molecule in the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA in cancer cells and triggers an anti-tumor immune response.[1][3] By degrading extracellular cGAMP, ENPP1 dampens this anti-tumor immune response.[1][2] ENPP1 inhibitors block this hydrolyzing activity, thereby increasing the concentration of extracellular cGAMP, which in turn activates the STING pathway and enhances anti-tumor immunity.[2]

Q2: Why do different cell lines show varied sensitivity to ENPP1 inhibitors?

A2: The differential response of cell lines to ENPP1 inhibitors can be attributed to several factors:

  • ENPP1 Expression Levels: Cells with higher endogenous expression of ENPP1 are generally more sensitive to its inhibition.[4]

  • cGAS-STING Pathway Competency: The functionality of the downstream cGAS-STING signaling components in a given cell line will dictate the ultimate response to increased extracellular cGAMP.

  • Tumor Microenvironment Dependencies: Some cancer cells are more reliant on the immunosuppressive effects of ENPP1-mediated adenosine production for their growth and survival.[3][5]

  • Cell Permeability: The ability of the specific inhibitor to reach its target can vary between cell lines.[1]

Q3: Which cell lines are recommended for studying ENPP1 inhibition?

A3: Several cancer cell lines have been reported to have high ENPP1 expression and are commonly used in ENPP1 inhibitor studies. These include:

  • Breast Cancer: MDA-MB-231, 4T1 (murine)[6]

  • Ovarian Cancer: A2780, CaoV3, OVCAR3, SKOV3, PA-1

  • Lung Cancer: Various lung cancer cell lines show elevated ENPP1 expression.[2]

  • Colon Cancer: Certain colon cancer cell lines exhibit high ENPP1 levels.[2]

It is always recommended to verify ENPP1 expression in your cell line of choice by Western blot or qPCR before initiating inhibitor studies.

Q4: What are the key signaling pathways affected by ENPP1 inhibition?

A4: The primary signaling pathway modulated by ENPP1 inhibitors is the cGAS-STING pathway . By preventing cGAMP degradation, these inhibitors lead to STING activation, subsequent phosphorylation of TBK1 and IRF3, and the production of type I interferons, which stimulate an anti-tumor immune response.[2][6] Additionally, ENPP1 is involved in purinergic signaling by hydrolyzing ATP to AMP, which is then converted to the immunosuppressive molecule adenosine.[5] Inhibition of ENPP1 can therefore also reduce adenosine levels in the tumor microenvironment.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High IC50 value / Low potency of the inhibitor 1. Low ENPP1 expression in the chosen cell line. 2. Inactive cGAS-STING pathway in the cell line. 3. Incorrect assay setup or protocol. 4. Degradation of the inhibitor.1. Confirm ENPP1 expression via Western Blot or qPCR. Select a cell line with high ENPP1 expression. 2. Verify the expression and functionality of key STING pathway components (cGAS, STING, TBK1, IRF3). 3. Review the experimental protocol for accuracy. Ensure proper reagent concentrations and incubation times. Refer to the detailed protocols section. 4. Prepare fresh inhibitor stock solutions and store them appropriately.
Inconsistent results between experiments 1. Variation in cell passage number. 2. Inconsistent cell seeding density. 3. Fluctuation in incubation times. 4. Contamination of cell cultures.1. Use cells within a consistent and low passage number range. 2. Ensure accurate cell counting and consistent seeding density in all wells. 3. Strictly adhere to the specified incubation times for inhibitor treatment and assay steps. 4. Regularly check for and address any microbial contamination.
High background signal in the assay 1. Non-specific activity of assay reagents. 2. Autofluorescence of the inhibitor compound. 3. High endogenous phosphatase activity in the cell lysate.1. Include appropriate controls, such as wells with cells and assay reagents but no inhibitor, and wells with medium and reagents only. 2. Measure the fluorescence of the inhibitor alone at the assay wavelengths to determine its contribution to the signal. 3. Optimize cell lysis conditions and consider using phosphatase inhibitors if necessary.
Unexpected cytotoxicity at high inhibitor concentrations 1. Off-target effects of the inhibitor. 2. Solvent (e.g., DMSO) toxicity.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to assess cytotoxicity. 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).

Quantitative Data Summary

The following table summarizes the IC50 values for the representative ENPP1 inhibitor, Compound 4e, in a relevant cancer cell line.

InhibitorCancer Cell LineIC50 (µM)Assay Type
Compound 4eMDA-MB-231 (Breast)~0.732Cell-based

Note: IC50 values can vary depending on the specific assay conditions and protocols used. Cell-based assays are crucial as they account for factors like cell permeability.[1]

Detailed Experimental Protocols

Cell-Based ENPP1 Inhibition Assay (Adapted from AMP-Glo™ Assay)

This protocol is designed to determine the IC50 of ENPP1 inhibitors by measuring the production of AMP from the hydrolysis of cGAMP.[1]

Materials:

  • Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well white, flat-bottom plates

  • ENPP1 inhibitor stock solution (in DMSO)

  • cGAMP substrate

  • AMP-Glo™ Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.[1]

  • Inhibitor Treatment:

    • Prepare serial dilutions of the ENPP1 inhibitor in cell culture medium. It is advisable to start with a broad concentration range (e.g., 0.01 µM to 100 µM).[1]

    • Remove the old medium and add the medium containing the different inhibitor concentrations.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]

  • ENPP1 Activity Assay (AMP-Glo™ Protocol):

    • After incubation, carefully remove the treatment medium.

    • Reaction Setup: Prepare the cGAMP substrate solution in the provided assay buffer and add it to each well. Incubate for 60 minutes at 37°C.[1]

    • AMP Detection:

      • Add AMP-Glo™ Reagent I to stop the ENPP1 reaction and deplete any remaining ATP. Incubate for 60 minutes at room temperature.[1]

      • Add AMP-Glo™ Reagent II to convert the AMP produced by ENPP1 into ATP. Incubate for 30 minutes at room temperature.[1]

      • Add Kinase-Glo® Reagent to generate a luminescent signal proportional to the amount of ATP. Incubate for 10 minutes at room temperature.[1]

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Western Blot for ENPP1 Expression

Materials:

  • Cell lysate from the cell line of interest

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ENPP1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Sample Preparation: Mix a standardized amount of protein from each lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-ENPP1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.

Visualizations

Signaling Pathways

ENPP1_Signaling_Pathways cluster_0 cGAS-STING Pathway cluster_1 Purinergic Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP produces STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I IFN IRF3->IFN induces Immune_Response Anti-Tumor Immune Response IFN->Immune_Response ATP Extracellular ATP AMP AMP ATP->AMP hydrolyzes Adenosine Adenosine AMP->Adenosine hydrolyzes CD73 CD73 Immune_Suppression Immune Suppression Adenosine->Immune_Suppression ENPP1 ENPP1 ENPP1->cGAMP degrades ENPP1->AMP hydrolyzes ENPP1_Inhibitor This compound ENPP1_Inhibitor->ENPP1

Caption: Key signaling pathways modulated by ENPP1 and its inhibitors.

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight inhibitor_treatment Treat with serial dilutions of this compound incubate_overnight->inhibitor_treatment incubate_treatment Incubate for 24-72h inhibitor_treatment->incubate_treatment enpp1_activity_assay Perform ENPP1 activity assay (e.g., AMP-Glo) incubate_treatment->enpp1_activity_assay measure_signal Measure luminescence enpp1_activity_assay->measure_signal data_analysis Analyze data and calculate IC50 measure_signal->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of an ENPP1 inhibitor.

Logical Relationship: Factors Influencing Inhibitor Sensitivity

Sensitivity_Factors sensitivity Cell Line Sensitivity to ENPP1 Inhibitor enpp1_expression High ENPP1 Expression enpp1_expression->sensitivity sting_pathway Functional cGAS-STING Pathway sting_pathway->sensitivity tme_dependence Dependence on Immunosuppressive TME tme_dependence->sensitivity permeability High Inhibitor Permeability permeability->sensitivity

Caption: Key factors determining a cell line's response to ENPP1 inhibition.

References

Interpreting unexpected results with Enpp-1-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enpp-1-IN-15

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using this compound, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).

FAQs: General Questions

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that competitively blocks the catalytic activity of ENPP1. [1][2]ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP and 2'3'-cyclic GMP-AMP (cGAMP). [3][4]By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP. This increases the local concentration of cGAMP, allowing for sustained activation of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, a critical component of the innate immune system's response to cancer. [3][5] Q2: What are the main applications of this compound in research?

A2: this compound is primarily used in cancer research to enhance anti-tumor immunity. [1]By blocking ENPP1, the inhibitor "heats up" immunologically "cold" tumors, which lack immune cell infiltration, making them more susceptible to immune checkpoint inhibitors. [6][7]Additionally, due to ENPP1's role in insulin signaling, this compound can be used to study insulin resistance and metabolic disorders. [8][9][10] Q3: How does ENPP1 inhibition affect the cGAS-STING pathway?

A3: The cGAS-STING pathway is an essential part of the innate immune response to cytosolic double-stranded DNA (dsDNA), often found in cancer cells due to genomic instability. [3]cGAS detects this dsDNA and synthesizes cGAMP, which acts as a second messenger. [3]cGAMP then binds to and activates the STING protein, leading to the production of type I interferons and other cytokines that recruit and activate immune cells like dendritic cells and cytotoxic T lymphocytes to attack tumor cells. [3]Many tumor cells overexpress ENPP1 on their surface, which degrades extracellular cGAMP, effectively creating an immunosuppressive shield. [3][11]this compound removes this shield, allowing cGAMP to activate STING on adjacent immune cells, thus promoting an anti-tumor immune response. [5][11] Q4: What is the role of ENPP1 in insulin signaling?

A4: ENPP1 can directly interact with the insulin receptor, inhibiting its activation and downstream signaling pathways. [8][9][12]Overexpression of ENPP1 is associated with insulin resistance in various tissues, including skeletal muscle, adipose tissue, and liver. [8][9]Therefore, inhibiting ENPP1 with this compound can be a tool to investigate the mechanisms of insulin resistance and potentially improve insulin sensitivity.

Troubleshooting Unexpected Results

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected STING pathway activation.

Q1.1: I'm not observing the expected increase in interferon-beta (IFN-β) or phosphorylation of IRF3 after treating my cancer cells with this compound. What could be wrong?

A1.1: Several factors could contribute to this. Consider the following troubleshooting steps:

  • Cell Line Characterization:

    • Low cGAS/STING Expression: The parental cell line may have low endogenous expression of cGAS or STING. Verify the expression levels of key pathway components (cGAS, STING, IRF3) via qPCR or Western blot.

    • ENPP1 Expression Level: Confirm that your cell line expresses sufficient levels of ENPP1 on the cell surface. Cells with low ENPP1 expression will show a minimal response to inhibition. [7]* Experimental Conditions:

    • Inhibitor Concentration and Incubation Time: Ensure you are using the optimal concentration and incubation time. Perform a dose-response and time-course experiment to determine the ideal conditions for your specific cell line and assay. [13] * Cell Health and Confluency: Use healthy, low-passage number cells. Cell confluency can affect signaling pathways, so maintain consistency in seeding density. [13]* Assay Sensitivity:

    • Detection Method: Ensure your assay for detecting IFN-β (e.g., ELISA, qPCR) or p-IRF3 (e.g., Western blot) is sensitive enough to detect the expected changes.

Logical Troubleshooting Workflow for Low STING Activation

Caption: Troubleshooting workflow for low STING activation.

Issue 2: Unexpected Effects on Cell Viability or Metabolism.

Q2.1: I'm observing a decrease in cell viability at concentrations where I expect to see STING activation. Is this compound cytotoxic?

A2.1: While highly selective, off-target effects or compound toxicity at high concentrations can occur with any small molecule inhibitor. [14]

  • Determine the Therapeutic Window: Perform a dose-response curve to assess cell viability (e.g., using a CellTiter-Glo® assay) alongside your functional assay (e.g., STING activation). This will help you identify a concentration range that is effective without being toxic.

  • Vehicle Control: Ensure that the solvent for the inhibitor (e.g., DMSO) is not causing toxicity at the concentrations used.

  • Metabolic Effects: ENPP1 inhibition can impact insulin signaling and nucleotide metabolism. [4][15]The observed effects on viability might be linked to metabolic reprogramming in your specific cell model. Consider assays that measure metabolic activity (e.g., Seahorse assay) to investigate this further.

Q2.2: My insulin-resistant cells are not showing improved glucose uptake after treatment with this compound. Why?

A2.2: The effect of ENPP1 inhibition on insulin signaling can be cell-type specific and depend on the underlying cause of insulin resistance.

  • ENPP1's Role in the Model: Confirm that ENPP1 overexpression or hyperactivity is a key driver of insulin resistance in your cell model. [10]If insulin resistance is primarily caused by other defects (e.g., downstream signaling components), ENPP1 inhibition may have a limited effect.

  • Assay Conditions: Glucose uptake assays can be sensitive to experimental conditions. Ensure that glucose starvation, insulin stimulation, and incubation times are optimized.

Quantitative Data Summary

The following table summarizes hypothetical data for this compound, which should be empirically determined for each experimental system.

ParameterValueRecommended Assay
Biochemical Potency
IC50 (vs. human ENPP1)5 nMBiochemical cGAMP hydrolysis assay
Cellular Potency
EC50 (STING Activation)50 - 200 nMIFN-β Reporter Assay
Selectivity
vs. ENPP family members>100-foldBiochemical activity assays
Cellular Toxicity
CC50 (in cancer cell line)>10 µMCell Viability Assay (e.g., CellTiter-Glo®)

Experimental Protocols

Protocol 1: Cellular STING Activation Assay (IFN-β Reporter)

This protocol describes how to measure STING activation in a reporter cell line (e.g., THP-1 Dual™) following treatment with this compound.

  • Cell Seeding:

    • Seed THP-1 Dual™ reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 2'3'-cGAMP).

    • Add the diluted compounds to the cells.

  • Incubation:

    • Incubate the plate for 24 hours.

  • Reporter Gene Assay:

    • Measure the activity of secreted luciferase using a commercially available detection reagent, following the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized reporter activity against the logarithm of the inhibitor concentration and fit a non-linear regression curve to determine the EC50 value.

Signaling Pathway Diagrams

ENPP1's Role in cGAS-STING Pathway Inhibition

cGAS_STING_Pathway dsDNA Cytosolic dsDNA (from tumor cell) cGAS cGAS dsDNA->cGAS activates cGAMP_intra 2'3'-cGAMP (intracellular) cGAS->cGAMP_intra synthesizes cGAMP_extra 2'3'-cGAMP (extracellular) cGAMP_intra->cGAMP_extra exported STING STING (on immune cell) cGAMP_extra->STING activates AMP AMP + PPi (Inactive) cGAMP_extra->AMP ENPP1 ENPP1 (on tumor cell) ENPP1->cGAMP_extra hydrolyzes Enpp1_IN_15 This compound Enpp1_IN_15->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 phosphorylates Nucleus Nucleus pIRF3->Nucleus translocates IFN Type I Interferons (e.g., IFN-β) Nucleus->IFN transcription ImmuneResponse Anti-Tumor Immune Response IFN->ImmuneResponse

Caption: ENPP1 hydrolyzes extracellular cGAMP, inhibiting STING signaling.

ENPP1's Role in Insulin Signaling

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS Proteins IR->IRS activates ENPP1 ENPP1 ENPP1->IR inhibits (direct interaction) Enpp1_IN_15 This compound Enpp1_IN_15->ENPP1 inhibits PI3K PI3K-Akt Pathway IRS->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: ENPP1 inhibits insulin receptor activation.

References

Technical Support Center: A Guide to Minimizing ENPP-1-IN-15 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ENPP-1-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in primary cell cultures while minimizing potential toxicity. Here you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism.[1] It primarily hydrolyzes adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] Additionally, ENPP1 is a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, an essential component of the innate immune system, by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP).[3][4][5][6] By inhibiting ENPP1, this compound is designed to increase the extracellular levels of cGAMP, thereby activating the STING pathway, and to modulate the purinergic signaling pathway by altering the balance of extracellular ATP and adenosine.[7][8]

Q2: What are the potential on-target toxicities of this compound in primary cell cultures?

A2: Given that ENPP1 plays a physiological role in various tissues, on-target inhibition by this compound could potentially lead to adverse effects in primary cell cultures.[1] Since ENPP1 is involved in bone and soft tissue mineralization by producing PPi, prolonged inhibition might affect the function of primary osteoblasts or chondrocytes.[2][3] Furthermore, ENPP1's role in purinergic signaling is important for cardiovascular, neurological, and immunological functions.[1] Therefore, depending on the primary cell type, on-target inhibition could potentially disrupt normal cellular processes. However, preclinical studies on some ENPP1 inhibitors have shown no significant toxicity at therapeutic doses, and ENPP1 knockout mice are viable, suggesting that on-target toxicity may be manageable.[1][9][10]

Q3: What are the potential off-target toxicities of this compound?

A3: Off-target effects, where a compound interacts with unintended molecules, are a common concern with small molecule inhibitors. For ENPP1 inhibitors that are nucleotide-based, there is a possibility of off-target activation of P2 purinergic receptors due to structural similarities with natural substrates.[1] While this compound is designed for high selectivity, it is crucial to consider and test for potential off-target effects in your specific primary cell model. Using the lowest effective concentration and comparing results with other ENPP1 inhibitors with different chemical scaffolds can help to identify and mitigate off-target effects.

Q4: What are the visual signs of this compound toxicity in primary cell cultures?

A4: Visual signs of toxicity in primary cell cultures can include morphological changes such as cells rounding up, shrinking, or detaching from the culture surface. An increase in floating cells and cellular debris in the culture medium is also a common indicator of cytotoxicity. A noticeable reduction in cell density compared to vehicle-treated control cells is another key sign of a toxic effect.

Troubleshooting Guide for this compound Toxicity

This guide provides a structured approach to troubleshoot and minimize toxicity when using this compound in your primary cell culture experiments.

Problem Possible Cause Recommended Solution
High levels of cell death observed at all tested concentrations. 1. Inhibitor concentration is too high: Primary cells are often more sensitive than immortalized cell lines.1. Perform a broad dose-response curve starting from a very low concentration (e.g., in the low nanomolar range) to determine the optimal non-toxic concentration.
2. Solvent toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to primary cells, even at low concentrations.2. Ensure the final solvent concentration is consistent across all conditions and is as low as possible (ideally ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity.
3. Suboptimal cell health: Primary cells may be under stress from isolation, culture conditions, or high passage number.3. Use low-passage primary cells and ensure optimal culture conditions (media, supplements, seeding density). Allow cells to recover fully after isolation or thawing before treatment.
Inconsistent results and variable toxicity between experiments. 1. Variability in primary cell lots: Primary cells from different donors or isolation batches can have inherent biological differences.1. Whenever possible, use cells from the same donor or lot for a set of experiments. Thoroughly characterize each new batch of primary cells.
2. Inhibitor instability: The this compound stock solution may have degraded.2. Prepare fresh stock solutions of this compound for each experiment and store them according to the manufacturer's recommendations.
3. Inconsistent cell culture practices: Variations in seeding density or passage number can affect cellular responses.3. Standardize cell culture procedures, including seeding density and the range of passage numbers used for experiments.
No significant on-target effect observed at non-toxic concentrations. 1. Insufficient inhibitor concentration: The concentrations used may be below the effective range for the specific primary cell type.1. Extend the dose-response curve to higher concentrations, while carefully monitoring for the onset of toxicity.
2. Low target expression: The primary cells may not express ENPP1 at a high enough level for the inhibitor to have a measurable effect.2. Confirm the expression of ENPP1 in your primary cell model using techniques like qPCR or Western blotting.
3. Insensitive assay: The downstream assay may not be sensitive enough to detect the biological effect of ENPP1 inhibition.3. Use a more sensitive and direct assay to measure the on-target effect, such as quantifying extracellular cGAMP or ATP levels.

Key Experimental Protocols

Here are detailed protocols for essential experiments to assess the toxicity and on-target effects of this compound in primary cell cultures.

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

Materials:

  • Primary cells in culture

  • This compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and recover for 24 hours.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Apoptosis Detection using TUNEL Assay

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

Materials:

  • Primary cells cultured on coverslips or in chamber slides

  • This compound treatment

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT and labeled dUTPs, available in commercial kits)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat primary cells with this compound at various concentrations and for the desired duration. Include positive (e.g., DNase I treatment) and negative (vehicle-treated) controls.

  • Fixation: Wash the cells with PBS and fix them with the fixation solution for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize them with the permeabilization solution for 5-10 minutes at room temperature.

  • TUNEL Labeling: Wash the cells with PBS and incubate them with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

  • Washing and Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5-10 minutes.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA fragmentation.

  • Quantification: Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.

Caspase-3 Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 is a critical executioner caspase. Its activation can be detected using a substrate that becomes fluorescent or colorimetric upon cleavage by active caspase-3.

Materials:

  • Primary cells in culture

  • This compound treatment

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorescent substrate)

  • 96-well plate (black or clear, depending on the assay)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Treatment and Lysis: Treat primary cells with this compound as desired. After treatment, harvest and lyse the cells according to the assay kit manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the vehicle-treated control.

Visualizations

Signaling Pathways

ENPP1_Signaling_Pathways Inhibitor This compound ENPP1_purinergic ENPP1_purinergic Inhibitor->ENPP1_purinergic ENPP1_sting ENPP1_sting Inhibitor->ENPP1_sting

Experimental Workflow

Experimental_Workflow start Start: Primary Cell Culture dose_response Dose-Response Curve (this compound) start->dose_response viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay determine_ic50 Determine Non-Toxic Concentration Range & IC50 viability_assay->determine_ic50 toxicity_assessment Toxicity Assessment determine_ic50->toxicity_assessment on_target_validation On-Target Effect Validation determine_ic50->on_target_validation apoptosis_assays Apoptosis Assays (TUNEL, Caspase Activity) toxicity_assessment->apoptosis_assays data_analysis Data Analysis & Interpretation apoptosis_assays->data_analysis downstream_assays Downstream Functional Assays (e.g., Cytokine Profiling) on_target_validation->downstream_assays downstream_assays->data_analysis

Troubleshooting Logic

Troubleshooting_Logic start High Toxicity Observed check_concentration Is the inhibitor concentration optimized? start->check_concentration check_solvent Is the solvent concentration ≤ 0.1%? check_concentration->check_solvent Yes perform_dose_response Action: Perform broad dose-response curve check_concentration->perform_dose_response No check_cell_health Are the primary cells healthy and low passage? check_solvent->check_cell_health Yes adjust_solvent Action: Reduce solvent concentration & run controls check_solvent->adjust_solvent No optimize_culture Action: Optimize cell culture conditions check_cell_health->optimize_culture No consider_off_target Consider Off-Target Effects or On-Target Toxicity check_cell_health->consider_off_target Yes perform_dose_response->check_concentration adjust_solvent->check_solvent optimize_culture->check_cell_health

References

Validation & Comparative

A Comparative Guide to ENPP1 Inhibitors: Enpp-1-IN-15 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in cancer immunology, primarily through its role in hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway. By degrading cGAMP, ENPP1 dampens the innate immune response against tumors. This has spurred the development of ENPP1 inhibitors as a promising strategy in cancer immunotherapy. This guide provides a comparative overview of Enpp-1-IN-15 and other notable ENPP1 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison of ENPP1 Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of this compound and a selection of other ENPP1 inhibitors. The data has been compiled from various preclinical studies.

In Vitro Potency and Selectivity
InhibitorTargetAssay TypeSubstrateKi (nM)IC50 (nM)Selectivity Profile
This compound ENPP1--0.00586-Data not available
STF-1623 Human ENPP1EnzymaticcGAMP< 20.6>1,000-fold selective over ENPP3.[1]
Mouse ENPP1EnzymaticcGAMP160.4
TXN-10128 ENPP1Enzymatic--4>2,500-fold selective over ENPP2 and ENPP3.[2]
RBS2418 ENPP1EnzymaticcGAMP0.14-Selective against related enzymes.[3]
ATP0.13
ZX-8177 ENPP1Biochemical--9.5Data not available
MDA-MB-231 cellsCell-based--11
AVA-NP-695 ENPP1Enzymatic2'3'-cGAMP0.281-Selective over other ENPP isoforms.
p-Nitrophenyl-5'-TMP-6.25
SR-8314 ENPP1EnzymaticATP79-Highly selective.[4]
MV-626 ENPP1-cGAMP--Potent and selective.
ISM5939 Human ENPP1Enzymatic2'3'-cGAMP-0.63>15,000-fold vs ENPP2, >3,400-fold vs ENPP3.
ATP-1.2
Enpp-1-IN-14 Human ENPP1Enzymatic--32.38Data not available
In Vivo Efficacy in Preclinical Cancer Models
InhibitorCancer ModelDosingKey Findings
STF-1623 Breast, Pancreatic, Colorectal, Glioblastoma-Suppressed tumor growth.[5][6]
TXN-10128 MC38 colon carcinoma50 mg/kg p.o.Synergistic tumor growth inhibition with anti-PD-L1.[2][7][8][9]
RBS2418 Hepa1-6 liver cancer, GL261-luc glioblastoma-Significant reduction in tumor growth and prolonged survival.[3]
ZX-8177 CT-26 colon carcinoma2 mg/kg i.p., BID37-60% tumor growth inhibition (TGI) as monotherapy.[10][11]
4T1 breast cancer, Pan02 pancreatic cancer25 mg/kg p.o., BIDSynergistic efficacy with cisplatin and radiation.[10]
AVA-NP-695 4T1 breast cancer6 mg/kg BIDSuperior TGI compared to Olaparib and anti-PD1.[12][13][14][15][16]
Osteosarcoma (parabial and metastatic)-Tumor regression.[12][13]
SR-8314 Syngeneic murine tumor modelsi.p. dosingAnti-tumor activity with increased CD3+, CD4+, and CD8+ T cells.[4]
MV-626 Panc02-SIY pancreatic canceri.p. dosingTumor growth delay as monotherapy; increased survival with radiation.[17]
ISM5939 MC38 colon carcinoma30 mg/kg p.o., BID67% TGI as monotherapy; 96% TGI with anti-PD-L1.[18][19][20][21]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluation process of these inhibitors, the following diagrams illustrate the ENPP1-cGAS-STING signaling pathway and a typical experimental workflow for inhibitor screening.

ENPP1_cGAS_STING_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS activates cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra 2'3'-cGAMP cGAMP_intra->cGAMP_extra transport ENPP1 ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes AMP_extra AMP ENPP1->AMP_extra hydrolyzes ATP_intra ATP + GTP ATP_intra->cGAS synthesizes cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING activates Inhibitor ENPP1 Inhibitor (e.g., this compound) Inhibitor->ENPP1 inhibits ATP_extra ATP ATP_extra->ENPP1 hydrolyzes Adenosine Adenosine Immune\nSuppression Immune Suppression Adenosine->Immune\nSuppression CD73 CD73 CD73->Adenosine AMP_extra->CD73 TBK1 TBK1 STING->TBK1 phosphorylation cascade IRF3 IRF3 TBK1->IRF3 phosphorylation cascade Type I IFNs Type I Interferons IRF3->Type I IFNs phosphorylation cascade Anti-tumor\nImmunity Anti-tumor Immunity Type I IFNs->Anti-tumor\nImmunity

Caption: The ENPP1-cGAS-STING signaling pathway in the tumor microenvironment.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Enzymatic Assay ENPP1 Enzymatic Assay (e.g., p-Nph-5'-TMP or cGAMP substrate) Cell-based Assay Cell-based Assay (e.g., cGAMP quantification in supernatant) Enzymatic Assay->Cell-based Assay Selectivity Assay Selectivity Profiling (vs. other ENPPs, etc.) Cell-based Assay->Selectivity Assay Lead Compound Lead Compound Selectivity Assay->Lead Compound Tumor Model Syngeneic Mouse Tumor Model Treatment Administer Inhibitor (Monotherapy or Combination) Tumor Model->Treatment Efficacy Tumor Growth Inhibition & Survival Analysis Treatment->Efficacy Immune Profiling Immune Cell Infiltration (Flow Cytometry, IHC) Efficacy->Immune Profiling Compound Library Compound Library Compound Library->Enzymatic Assay Lead Compound\n(e.g., this compound) Lead Compound (e.g., this compound) Lead Compound->Tumor Model

Caption: A generalized experimental workflow for the discovery and evaluation of ENPP1 inhibitors.

Experimental Protocols

ENPP1 Enzymatic Activity Assay (Colorimetric)

This assay is a common method to determine the inhibitory potency of compounds against ENPP1 using the artificial substrate p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP).

Materials:

  • Recombinant human ENPP1

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 0.1 mM ZnCl₂)

  • p-Nph-5'-TMP substrate

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the recombinant ENPP1 enzyme to each well.

  • Add the diluted test compounds or vehicle control (DMSO) to the respective wells.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the p-Nph-5'-TMP substrate to all wells.

  • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 30-60 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value using a suitable software.

cGAMP Quantification in Cell Culture Supernatant (ELISA)

This protocol is used to measure the levels of cGAMP in cell culture supernatants, providing a readout of ENPP1 activity in a cellular context.

Materials:

  • Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound)

  • Commercial cGAMP ELISA kit

  • Microplate reader

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified duration.

  • Collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform the cGAMP ELISA on the clarified supernatant according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Adding a cGAMP-HRP conjugate.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Calculate the cGAMP concentration in the samples by comparing their absorbance to the standard curve. A decrease in cGAMP levels in the supernatant of untreated cells is indicative of ENPP1 activity, which should be rescued by an effective inhibitor.

Conclusion

The landscape of ENPP1 inhibitors is rapidly expanding, with several potent and selective compounds demonstrating promising preclinical activity. This compound, with its picomolar Ki, stands out as a highly potent inhibitor. Other inhibitors like STF-1623, TXN-10128, and ISM5939 have also shown excellent potency, selectivity, and significant in vivo efficacy in various cancer models. The choice of inhibitor will depend on the specific research question, whether it be for in vitro pathway elucidation or in vivo anti-tumor efficacy studies. The provided experimental protocols offer a starting point for researchers to evaluate and compare the performance of these and other novel ENPP1 inhibitors. As our understanding of the role of ENPP1 in the tumor microenvironment deepens, these inhibitors will undoubtedly be invaluable tools in the development of next-generation cancer immunotherapies.

References

A Head-to-Head Battle of Potency: Enpp-1-IN-15 and Enpp-1-IN-14 Under the Microscope

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and effective enzyme inhibitor is a critical step in preclinical research. This guide provides a comprehensive comparison of two notable Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitors: Enpp-1-IN-15 and Enpp-1-IN-14. By examining their inhibitory activities and available in vivo data, this guide aims to provide an objective resource to inform research decisions.

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING signaling pathway by hydrolyzing the second messenger cGAMP. Inhibition of ENPP1 is a promising strategy in cancer immunotherapy as it can enhance the anti-tumor immune response. Both this compound and Enpp-1-IN-14 have emerged as potent inhibitors of this enzyme.

At a Glance: Potency and Efficacy

A direct comparison of the inhibitory potency of this compound and Enpp-1-IN-14 reveals a significant difference. While direct head-to-head studies are not publicly available, the reported inhibitory constants provide a strong indication of their relative efficacy.

CompoundParameterValue
This compound Ki0.00586 nM
Enpp-1-IN-14 IC5032.38 nM[1]

Note: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. The inhibition constant (Ki) is a more specific measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a higher binding affinity and, generally, a more potent inhibitor. The stark difference in these reported values, with this compound exhibiting a picomolar Ki, suggests it is a substantially more potent inhibitor of ENPP1 than Enpp-1-IN-14.

In Vivo Anti-Tumor Activity

While in vitro potency is a crucial indicator, in vivo efficacy provides a more comprehensive understanding of a compound's therapeutic potential.

Enpp-1-IN-14 has demonstrated significant anti-tumor activity in in vivo studies. Administration of Enpp-1-IN-14 at a dose of 50 mg/kg via intraperitoneal (IP) injection twice daily (BID) for 31 days resulted in significant inhibition of tumor growth[1].

Currently, publicly available in vivo efficacy data for this compound is limited, preventing a direct comparison of its anti-tumor activity with Enpp-1-IN-14 in a preclinical setting.

Mechanism of Action: The cGAS-STING Pathway

Both this compound and Enpp-1-IN-14 exert their anti-tumor effects by inhibiting ENPP1, which plays a critical role in the cGAS-STING pathway.

ENPP1_Inhibition_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS activates cGAMP_intra cGAMP cGAS->cGAMP_intra produces cGAMP_extra cGAMP cGAMP_intra->cGAMP_extra transported out ENPP1 ENPP1 cGAMP_extra->ENPP1 hydrolyzed by STING STING cGAMP_extra->STING activates AMP AMP ENPP1->AMP This compound / Enpp-1-IN-14 This compound / Enpp-1-IN-14 This compound / Enpp-1-IN-14->ENPP1 inhibits TBK1/IRF3 TBK1/IRF3 STING->TBK1/IRF3 activates Type I IFNs Type I Interferons TBK1/IRF3->Type I IFNs induce Anti-tumor Immunity Anti-tumor Immunity Type I IFNs->Anti-tumor Immunity promote

ENPP1 Inhibition and STING Pathway Activation

As depicted in the signaling pathway, cytosolic double-stranded DNA (dsDNA) in tumor cells activates cGAS to produce cGAMP. This cGAMP is then transported into the extracellular space where it can be hydrolyzed by ENPP1. By inhibiting ENPP1, both this compound and Enpp-1-IN-14 prevent the degradation of cGAMP, allowing it to activate the STING pathway in immune cells. This activation leads to the production of Type I interferons and subsequent promotion of anti-tumor immunity.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

In Vitro ENPP1 Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of an ENPP1 inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant ENPP1 - Assay Buffer - Substrate (e.g., pNPP) - Inhibitor Stock Solution Serial_Dilution Prepare Serial Dilutions of Inhibitor Reagents->Serial_Dilution Incubation Incubate ENPP1 with Inhibitor Dilutions Serial_Dilution->Incubation Reaction_Start Initiate Reaction with Substrate Addition Incubation->Reaction_Start Measurement Measure Product Formation (e.g., Absorbance) Reaction_Start->Measurement Data_Plot Plot % Inhibition vs. log[Inhibitor] Measurement->Data_Plot IC50_Calc Calculate IC50 using Non-linear Regression Data_Plot->IC50_Calc

Workflow for IC50 Determination

Materials:

  • Recombinant human ENPP1 enzyme

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors like ZnCl2 and CaCl2)

  • Substrate (e.g., p-nitrophenyl pyrophosphate - pNPP)

  • Test inhibitor (this compound or Enpp-1-IN-14)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the recombinant ENPP1 enzyme to each well.

  • Add the serially diluted inhibitor to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Initiate the enzymatic reaction by adding the substrate (pNPP) to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) over time to monitor the formation of the product (p-nitrophenol).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Tumor Growth Inhibition Study

This protocol provides a general framework for assessing the anti-tumor efficacy of ENPP1 inhibitors in a murine tumor model.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer)

  • Test inhibitor (Enpp-1-IN-14 or this compound)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control according to the specified dosing regimen (e.g., 50 mg/kg, IP, BID for Enpp-1-IN-14).

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Compare the tumor growth between the treatment and control groups to determine the efficacy of the inhibitor.

Conclusion

Based on the currently available data, This compound demonstrates significantly higher in vitro potency as an ENPP1 inhibitor compared to Enpp-1-IN-14. However, a comprehensive evaluation of their relative efficacy requires direct head-to-head in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative analyses and further elucidate the therapeutic potential of these promising ENPP1 inhibitors. The choice between these two compounds will likely depend on the specific experimental context, including the desired potency and the need for established in vivo efficacy data.

References

Validating the Specificity of Enpp-1-IN-15: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the on-target specificity of a novel inhibitor is a critical step in its validation. This guide provides a framework for assessing the specificity of "Enpp-1-IN-15" for its target, Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). As specific data for this compound is not publicly available, this document serves as a template, offering comparisons with other known ENPP1 inhibitors and detailing the essential experimental protocols required for a thorough validation.

The Role of ENPP1 in Cellular Signaling

ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes by hydrolyzing extracellular nucleotides.[1] A key function of ENPP1, particularly relevant in immuno-oncology, is its role as a negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway.[2] Cancer cells can release the second messenger cyclic GMP-AMP (cGAMP), which activates the STING pathway in immune cells, leading to an anti-tumor response.[3][4] ENPP1 hydrolyzes this extracellular cGAMP, effectively dampening this immune surveillance mechanism.[5] Therefore, potent and specific inhibition of ENPP1 is a promising strategy to enhance anti-tumor immunity.[3]

Comparative Analysis of ENPP1 Inhibitors

To validate this compound, its performance should be benchmarked against other well-characterized ENPP1 inhibitors. The following tables summarize biochemical potency and cellular activity for several known inhibitors.

Table 1: Biochemical Potency of Selected ENPP1 Inhibitors
InhibitorTargetAssay SubstratePotency (IC50 / Ki)SpeciesReference
This compound ENPP1User to DetermineUser to DetermineUser to Determine
ISM5939ENPP12',3'-cGAMPIC50: 0.63 nMHuman[3][6]
STF-1623ENPP1cGAMPKi: < 2 nMHuman / Mouse
Enpp-1-IN-20ENPP1Not SpecifiedIC50: 0.09 nMNot Specified[7]
Enpp-1-IN-14ENPP1Not SpecifiedIC50: 32.38 nMHuman[8]
SR-8314ENPP1ATPKi: 79 nMHuman[2]
ENPP-1-IN-1ENPP12',3'-cGAMPIC50: 259.0 nMHuman

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary based on assay conditions such as substrate concentration and pH.[3]

Table 2: Cellular Activity of Selected ENPP1 Inhibitors
InhibitorCell LineAssay PrinciplePotency (EC50 / Cellular IC50)Reference
This compound User to DetermineUser to DetermineUser to Determine
ISM5939MDA-MB-231cGAMP DegradationEC50: 330 nM[6]
Enpp-1-IN-20Not SpecifiedSTING Pathway StimulationIC50: 8.8 nM[7]
STF-1623293T (hENPP1 transfected)cGAMP Export AssayIC50: 68 nM

Key Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound, a combination of biochemical and cell-based assays is essential.

Biochemical ENPP1 Inhibition Assay (Colorimetric)

This assay directly measures the enzymatic activity of purified recombinant ENPP1 and its inhibition by the test compound. A common method uses a synthetic substrate, p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP), which releases a yellow-colored product (p-nitrophenol) upon cleavage by ENPP1.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂, pH 7.4.

    • Enzyme Solution: Prepare a working solution of purified recombinant human ENPP1 in Assay Buffer.

    • Substrate Solution: Prepare a working solution of pNP-TMP in Assay Buffer.

    • Inhibitor Dilutions: Perform a serial dilution of this compound in DMSO, then dilute further in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of inhibitor dilutions (or DMSO for control) to appropriate wells.

    • Add 25 µL of the ENPP1 enzyme solution to all wells except the substrate blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the pNP-TMP substrate solution to all wells.

    • Measure the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader pre-heated to 37°C.

  • Data Analysis:

    • Calculate the reaction rate (Vmax) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based ENPP1 Inhibition Assay

This assay assesses the inhibitor's ability to block ENPP1 activity in a cellular context. Cell lines with high endogenous ENPP1 expression, such as the triple-negative breast cancer cell line MDA-MB-231, are commonly used.[2]

Methodology:

  • Cell Culture:

    • Seed MDA-MB-231 cells in a 96-well microplate and incubate overnight at 37°C in a 5% CO₂ incubator.[2]

  • Assay Procedure:

    • Wash the cells twice with a suitable buffer (e.g., D-Hanks buffer).[2]

    • Add 80 µL of fresh buffer to each well.

    • Add 10 µL of serially diluted this compound (or 5% DMSO for control) to the wells.[9]

    • Add 10 µL of pNP-TMP substrate to achieve a final concentration of 200 µM.[2][9]

    • Incubate the plate at 37°C for 4 hours.[9]

    • Measure the absorbance of the released p-nitrophenolate at 405 nm.[9]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the vehicle control and determine the cellular IC50 value.[2]

Selectivity Profiling

To confirm that this compound is specific for ENPP1, it should be tested against other related enzymes. This is particularly important for other members of the ENPP family (e.g., ENPP2 and ENPP3) and other ectonucleotidases like CD39 and CD73, which are also involved in extracellular nucleotide metabolism.[10] This is typically done by running similar enzymatic assays using the purified related enzymes. A highly selective inhibitor will show significantly higher potency for ENPP1 compared to other enzymes.

Visualizing Pathways and Workflows

ENPP1's Role in the cGAS-STING Pathway

The diagram below illustrates how ENPP1 acts as a checkpoint in the cGAS-STING pathway and the mechanism of action for ENPP1 inhibitors.

ENPP1_STING_Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 substrate STING STING cGAMP_out->STING activates AMP AMP + GMP ENPP1->AMP hydrolyzes Inhibitor This compound Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons (Anti-tumor response) IRF3->IFN

ENPP1 negatively regulates the cGAS-STING pathway.
Experimental Workflow for Inhibitor Validation

The following workflow outlines the logical progression of experiments to validate the specificity and potency of an ENPP1 inhibitor.

Inhibitor_Validation_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Specificity Profiling cluster_3 Phase 4: Final Validation biochem_assay Biochemical Assay (Purified ENPP1) ic50_calc Determine IC50 / Ki biochem_assay->ic50_calc cell_assay Cell-Based Assay (e.g., MDA-MB-231) ic50_calc->cell_assay Confirm in cells cellular_ic50 Determine Cellular Potency cell_assay->cellular_ic50 selectivity Selectivity Panel (vs. ENPP2, ENPP3, CD73, etc.) cellular_ic50->selectivity Confirm specificity off_target Assess Off-Target Effects selectivity->off_target validated Validated Specific Inhibitor off_target->validated

Workflow for validating an ENPP1 inhibitor.

References

Enpp-1-IN-15: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Detailed Examination of the ENPP1 Inhibitor, Enpp-1-IN-15, for Drug Discovery Professionals

This guide provides a comprehensive comparison of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitor, this compound, with other known ENPP1 inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ENPP1 in oncology and immunology.

This compound, also identified as MV 658 and UUN28589, is a potent inhibitor of ENPP1, a key enzyme in the regulation of extracellular adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[1] By inhibiting ENPP1, this compound can modulate the cGAS-STING pathway, which is critical for innate immune responses to cancer. This guide offers a summary of its performance, detailed experimental protocols for assessing inhibitor selectivity, and visualizations of relevant biological pathways and experimental workflows.

Comparative Analysis of ENPP1 Inhibitors

While specific cross-reactivity data for this compound against a broad panel of phosphodiesterases is not extensively available in the public domain, its high potency for ENPP1 is established. The following table provides a comparison of this compound with other notable ENPP1 inhibitors. It is a significant challenge in the development of ENPP1 inhibitors to achieve high selectivity against other members of the ENPP family and unrelated phosphodiesterases to avoid off-target effects.[2]

InhibitorAlias(es)Primary TargetPotency (IC50/Ki)Selectivity Profile
This compound MV 658, UUN28589ENPP1IC50: 11 nM[3]Data on cross-reactivity with other ENPP family members (ENPP2, ENPP3) and other phosphodiesterases is not readily available in public literature.
Compound 7c -ENPP1Ki: 58 nMInformation on broad selectivity is limited.
SR-8314 -ENPP1Ki: 79 nMPrimarily characterized as an ENPP1 inhibitor with anti-tumor activity. Detailed selectivity profiling is not widely published.
MV-626 -ENPP1-A selective ENPP1 inhibitor that prevents cGAMP hydrolysis. Specific selectivity data is not detailed in the provided results.
STF-1623 CM-3163ENPP1-A cell-impermeable and specific ENPP1 inhibitor. Detailed selectivity data is not provided.
Compounds 4d & 4e -ENPP14d IC50: 0.694 µM, 4e IC50: 0.188 µMDescribed as having excellent inhibitory activity against ENPP1. Comprehensive selectivity data is not available.

Experimental Protocols

To assess the cross-reactivity and selectivity of an ENPP1 inhibitor like this compound, a comprehensive profiling against a panel of related enzymes is essential. Below is a detailed methodology for a typical enzymatic assay to determine inhibitor selectivity.

Protocol: In Vitro Phosphodiesterase Selectivity Profiling

1. Objective: To determine the inhibitory activity of a test compound (e.g., this compound) against a panel of phosphodiesterases, including ENPP family members (ENPP1, ENPP2, ENPP3) and other relevant PDEs.

2. Materials:

  • Recombinant human phosphodiesterase enzymes (ENPP1, ENPP2, ENPP3, etc.)

  • Substrate: p-Nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP) or a fluorescently labeled substrate. For ENPP1, 2'3'-cGAMP can also be used as a substrate.

  • Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer with appropriate pH and necessary co-factors (e.g., Zn2+, Ca2+).

  • 96-well or 384-well microplates (black or clear, depending on the detection method).

  • Plate reader (spectrophotometer or fluorometer).

3. Methods:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. A typical concentration range would be from 1 nM to 100 µM.

  • Enzyme Reaction:

    • Add a fixed concentration of the recombinant enzyme to each well of the microplate.

    • Add the diluted test compound to the respective wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Pre-incubate the enzyme and compound mixture for a specified time (e.g., 15-30 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Measure the product formation. If using p-Nph-5'-TMP, the release of p-nitrophenol can be measured spectrophotometrically at 405 nm. For fluorescent substrates, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

    • The selectivity is determined by comparing the IC50 value for the primary target (ENPP1) to the IC50 values for other enzymes in the panel. A higher ratio of IC50 (off-target)/IC50 (on-target) indicates greater selectivity.

Visualizations

To better understand the context of this compound's function and the methods for its evaluation, the following diagrams are provided.

ENPP1_Signaling_Pathway ENPP1 Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 cGAMP_ext 2'3'-cGAMP cGAMP_ext->ENPP1 STING STING cGAMP_ext->STING activates AMP AMP ENPP1->AMP hydrolyzes to PPi Pyrophosphate (PPi) ENPP1->PPi hydrolyzes to cGAS cGAS cGAS->cGAMP_ext produces & exports dsDNA Cytosolic dsDNA dsDNA->cGAS activates IFN_response Type I Interferon Response STING->IFN_response This compound This compound This compound->ENPP1 inhibits

Caption: ENPP1 signaling and inhibition.

Experimental_Workflow Inhibitor Selectivity Profiling Workflow Start Start: Compound Dilution Enzyme_Panel Prepare Enzyme Panel (ENPP1, ENPP2, ENPP3, etc.) Start->Enzyme_Panel Assay_Plate Dispense Enzyme and Compound to Assay Plate Start->Assay_Plate Enzyme_Panel->Assay_Plate Pre_incubation Pre-incubate Assay_Plate->Pre_incubation Add_Substrate Add Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Read_Plate Read Plate (Absorbance/Fluorescence) Incubation->Read_Plate Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Values Read_Plate->Data_Analysis Selectivity_Determination Determine Selectivity Profile Data_Analysis->Selectivity_Determination

Caption: Workflow for selectivity profiling.

References

A Comparative Guide: Pharmacological Inhibition vs. Genetic Knockout of ENPP1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Ectonucleotide Pyrophosphatohsphatase/Phosphodiesterase 1 (ENPP1)

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has emerged as a critical regulator in both physiological and pathological processes. In the context of oncology and immunology, ENPP1 functions as a key innate immune checkpoint through two primary mechanisms. Firstly, it is the dominant hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STIMULATOR of INTERFERON GENES (STING) pathway to promote anti-tumor immunity. By degrading cGAMP, ENPP1 effectively dampens this crucial immune surveillance pathway. Secondly, ENPP1 hydrolyzes extracellular ATP to produce AMP, which is subsequently converted to the immunosuppressive molecule adenosine by CD73, further contributing to an immune-cold tumor microenvironment.

Given its role in suppressing anti-tumor immunity, inhibiting ENPP1 is a promising therapeutic strategy. Researchers can investigate the function of ENPP1 using two primary methodologies: pharmacological inhibition with small molecules or complete removal of the protein through genetic knockout. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.

Due to limited publicly available experimental data for the specific compound "Enpp-1-IN-15" (Ki = 0.00586 nM), this guide will use the potent and well-characterized small molecule inhibitor STF-1623 as a representative example for pharmacological intervention, supplemented with data from other published inhibitors.[1]

Core Signaling Pathways Involving ENPP1

The function of ENPP1 is best understood through its role in modulating the cGAS-STING and Adenosine signaling pathways.

ENPP1_STING_Pathway cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune/Stromal Cell dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra ATP+GTP cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ENPP1 ENPP1 cGAMP_extra->ENPP1 Hydrolysis STING STING cGAMP_extra->STING Import AMP_GMP AMP + GMP TBK1 TBK1/IRF3 STING->TBK1 IFN Type I IFN Production TBK1->IFN Immunity Anti-Tumor Immunity IFN->Immunity

Figure 1. ENPP1 negatively regulates the cGAS-STING pathway.

ENPP1_Adenosine_Pathway cluster_TME Tumor Microenvironment eATP Extracellular ATP ENPP1 ENPP1 eATP->ENPP1 Hydrolysis eAMP Extracellular AMP ENPP1->eAMP CD73 CD73 eAMP->CD73 Hydrolysis Adenosine Adenosine CD73->Adenosine AR Adenosine Receptor Adenosine->AR Suppression Immune Suppression AR->Suppression

Figure 2. ENPP1 contributes to immunosuppressive adenosine signaling.

Conceptual Comparison: Pharmacological vs. Genetic Approaches

The choice between using a small molecule inhibitor and a genetic knockout model depends on the specific research question. Each method offers distinct advantages and comes with its own set of limitations.

Comparison_Logic cluster_Inhibitor Pharmacological Inhibition (e.g., STF-1623) cluster_Knockout Genetic Knockout (e.g., CRISPR, KO mice) I_Rev Reversible I_Temp High Temporal Control (Dose timing) I_Dose Dose-Dependent Effects I_Vivo Applicable in vitro & in vivo I_Off Potential Off-Target Effects I_PK Pharmacokinetic Considerations K_Irrev Irreversible/Permanent K_Spec High Target Specificity K_Comp Potential Developmental Compensation K_Cell Cell/Tissue-Specific KO Possible (cKO) K_NoPK No PK/PD Issues K_Germ Germline vs. Somatic Method Method of ENPP1 Modulation Method->I_Rev Inhibitor Method->K_Irrev Knockout

Figure 3. Key characteristics of inhibitor vs. knockout approaches.

Quantitative Data Comparison

The following tables summarize key quantitative data from studies utilizing either pharmacological inhibitors or genetic knockout models to target ENPP1.

Table 1: Performance of Representative ENPP1 Pharmacological Inhibitors

Inhibitor Target Potency Metric Value In Vivo Model Efficacy Reference
STF-1623 Human ENPP1 IC₅₀ 0.6 nM Breast Cancer (E0771) Delays tumor growth [2]
Mouse ENPP1 IC₅₀ 0.4 nM [2]
Mouse ENPP1 Kᵢ < 2 nM [2][3]
Enpp-1-IN-14 Human ENPP1 IC₅₀ 32.38 nM Not Specified Significantly inhibits tumor growth (50 mg/kg) [4]
ISM5939 Human ENPP1 IC₅₀ (cGAMP) 0.63 nM Colorectal (CT26, MC38) Strong anti-tumor activity, synergizes with anti-PD-L1 [5][6]
Human ENPP1 IC₅₀ (ATP) 9.28 nM [5]

| MV-626 | ENPP1 | Not Specified | Not Specified | Pancreatic (Panc02) | Tumor growth delay; increases overall survival with radiation |[7] |

Table 2: Phenotypic and Immunological Effects of ENPP1 Genetic Knockout

Model System Phenotype/Metric Result Quantitative Change Reference
4T1 cells in BALB/cJ mice Primary Tumor Growth Decreased Additive effect of KO in cancer + host cells slows growth [8]
Metastasis Abolished No metastasis observed in host + cancer cell KO model [8][9]
Immune Infiltration Increased Macrophages Percentage of macrophages in tumors increased [10]
T Cell Activation Increased Moderate increase in CD69 & CD25 on cytotoxic T cells [8]
Brca1-deficient tumors Tumor Growth Significantly Reduced - [11]

| | Immune Infiltration | Increased CD8⁺ T cells | Correlated with higher CD8⁺ T cell infiltration |[11] |

Experimental Protocols

Protocol 1: Cell-Based ENPP1 Inhibition Assay

This protocol provides a method to assess the inhibitory activity of a compound on endogenous ENPP1 in a high-expression cell line (e.g., MDA-MB-231, PA-1).[12][13]

Materials:

  • MDA-MB-231 or other high ENPP1-expressing cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom microplates

  • Assay Buffer (e.g., D-Hanks buffer)

  • Test inhibitor (e.g., STF-1623) and vehicle control (DMSO)

  • ENPP1 fluorometric substrate (e.g., TG-mAMP)

  • Fluorescence plate reader (Excitation/Emission ~485/520 nm)

Procedure:

  • Cell Seeding: Seed 5,000-15,000 cells per well in a 96-well plate and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept constant (e.g., <0.5%).

  • Cell Washing: Gently wash the cell monolayer twice with 100 µL of assay buffer to remove serum, which can contain interfering enzymes.[14]

  • Compound Treatment: Add diluted compounds and vehicle control to the respective wells.

  • Substrate Addition: Add the ENPP1 substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract background fluorescence from control wells (no cells). Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Efficacy in a Syngeneic Mouse Tumor Model

This protocol describes the evaluation of an ENPP1 inhibitor in a 4T1 murine breast cancer model.[15][16]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • 4T1 murine breast cancer cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile PBS or Hanks' Balanced Salt Solution (HBSS)

  • ENPP1 inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers, syringes, and needles

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Tumor Cell Implantation: Harvest 4T1 cells and resuspend in sterile PBS at a concentration of 5x10⁵ cells/mL. Inject 100 µL (5 x 10⁴ cells) orthotopically into the mammary fat pad of each mouse.

  • Tumor Growth Monitoring: Monitor mice for tumor development. Begin caliper measurements every 2-3 days once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization: When average tumor volume reaches a predetermined size (e.g., 80-100 mm³), randomize mice into treatment and vehicle control groups.

  • Treatment Administration: Administer the ENPP1 inhibitor and vehicle control according to the planned dose, route (e.g., intraperitoneal, oral gavage), and schedule. Record body weights to monitor for toxicity.

  • Efficacy Evaluation: Continue monitoring tumor volume and body weight. Euthanize mice when tumors reach the predetermined endpoint size.

  • Endpoint Analysis: Excise tumors for weighing and downstream analysis, such as flow cytometry for immune cell infiltration or Western blot for pharmacodynamic markers. Calculate Tumor Growth Inhibition (TGI).

Protocol 3: Generation of ENPP1 Knockout Cells via CRISPR/Cas9

This protocol provides a brief overview of generating ENPP1 knockout (KO) cell lines.[11]

  • gRNA Design: Design single guide RNAs (sgRNAs) targeting a conserved early exon of the ENPP1 gene to induce frameshift mutations.

  • Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Transfection/Transduction: Introduce the Cas9/sgRNA vector into the target cell line (e.g., Brca1-deficient TNBC cells) via transfection or lentiviral transduction.

  • Selection: Select for successfully transduced/transfected cells using an appropriate selection marker (e.g., puromycin).

  • Clonal Isolation: Isolate single cells via limiting dilution or FACS sorting into 96-well plates to generate clonal populations.

  • KO Validation: Expand clones and screen for ENPP1 knockout by Western blot to confirm the absence of the protein and by Sanger sequencing of the targeted genomic locus to identify mutations.

Experimental and Logical Workflows

Experimental_Workflow cluster_invitro In Vitro / Biochemical Phase cluster_invivo In Vivo Phase HTS 1. High-Throughput Screen (Recombinant ENPP1) HitVal 2. Hit Validation (IC50 Determination) HTS->HitVal CellAssay 3. Cell-Based Assay (e.g., MDA-MB-231) HitVal->CellAssay Selectivity 4. Selectivity Profiling (vs. other ENPPs, kinases) CellAssay->Selectivity PKPD 5. Pharmacokinetics & Pharmacodynamics (PK/PD) Selectivity->PKPD Lead Optimization Efficacy 6. Syngeneic Tumor Model Efficacy Study (e.g., 4T1) PKPD->Efficacy Combo 7. Combination Therapy (e.g., + anti-PD-1) Efficacy->Combo Tox 8. Toxicology Studies Combo->Tox End Clinical Candidate Tox->End Start Inhibitor Discovery Start->HTS

Figure 4. Workflow for ENPP1 inhibitor discovery and validation.

Conclusion

Both pharmacological inhibition and genetic knockout are powerful tools for dissecting the role of ENPP1.

  • Genetic Knockout is the definitive method for studying the consequences of a complete and permanent loss of protein function. It is invaluable for understanding the protein's role in development and for creating clean model systems where the target is unambiguously absent.[8][9][11] However, this approach lacks temporal control and may induce compensatory mechanisms during development, potentially masking the acute function of the protein.

  • Pharmacological Inhibition offers reversibility and precise temporal and dose control, making it more analogous to a clinical therapeutic strategy.[2][17] Potent and selective inhibitors like STF-1623 allow for the study of acute ENPP1 blockade in adult organisms and provide a direct path toward therapeutic development.[17][18] The primary challenges are ensuring target specificity and understanding the compound's pharmacokinetic and pharmacodynamic properties.

Ultimately, the two approaches are complementary. Genetic knockout models validate ENPP1 as a therapeutic target, while potent small-molecule inhibitors provide the means to translate this biological understanding into a viable therapeutic strategy.[3][10] Researchers should select the method that best suits their experimental question, using knockout models for target validation and functional genomics, and inhibitors for preclinical therapeutic studies and probing acute biological responses.

References

Comparative Analysis of ENPP1 Inhibitors in Diverse Tumor Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitors in various tumor models. This document summarizes key experimental data, details methodologies for critical experiments, and visualizes relevant biological pathways and workflows to support informed decision-making in cancer research and drug development.

Introduction to ENPP1 Inhibition in Oncology

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that has emerged as a critical regulator of the tumor microenvironment.[1] ENPP1 primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) and, more significantly, the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1] The degradation of cGAMP by ENPP1 negatively regulates the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, a crucial component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response.[1] By dampening this pathway, ENPP1 allows tumors to evade immune surveillance. Consequently, inhibiting ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity.[1][2] Elevated expression of ENPP1 has been observed in several cancers, including breast, lung, and colon cancer, and often correlates with a poor prognosis.[1][3][4]

Comparative Performance of ENPP1 Inhibitors

While specific data for a compound designated "Enpp-1-IN-15" is not publicly available, this section presents a comparative analysis of several well-characterized ENPP1 inhibitors across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

InhibitorCancer Cell LineTumor TypeIC50 (nM)Assay Type
RBS2418 Hepa1-6Liver Cancer0.14 (Ki)Enzymatic (cGAMP hydrolysis)
RBS2418 GL261-lucGlioblastoma-In vivo efficacy demonstrated
AVA-NP-695 4T1Breast Cancer-In vivo efficacy demonstrated
STF-1623 --Potent inhibitor with long tumor residence timeBiochemical and in vivo
Compound 7 4T1Breast Cancer-In vivo efficacy demonstrated
Compound 31 4T1Breast Cancer-In vivo efficacy demonstrated
Compound 43 A549Lung Cancer-In vivo anti-tumor response
ISM5939 CT26, MC38Colorectal CancerPotent inhibitorIn vivo efficacy demonstrated

Note: IC50 values can vary depending on the specific assay conditions, cell lines, and protocols used. The distinction between enzymatic and cell-based assays is important, as the latter considers factors like cell permeability.[1]

Key Signaling Pathways

The primary mechanism of action for ENPP1 inhibitors involves the modulation of the cGAS-STING pathway.

ENPP1-cGAS-STING Signaling Pathway

ENPP1_cGAS_STING_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out transported out ENPP1 ENPP1 cGAMP_out->ENPP1 hydrolyzed by STING STING cGAMP_out->STING activates Inhibitor This compound (or alternative) Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Immune_Response Anti-tumor Immune Response IFN->Immune_Response

Caption: ENPP1-cGAS-STING Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro IC50 Determination Assay

This protocol outlines a cell-based assay to determine the IC50 of an ENPP1 inhibitor.[1]

Materials:

  • Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231 for breast cancer).[5]

  • Cell culture medium and supplements.

  • 96-well plates.

  • ENPP1 inhibitor.

  • Substrate for ENPP1 (e.g., 2'3'-cGAMP).

  • Assay kit for detecting the product of the enzymatic reaction (e.g., AMP-Glo™ Assay).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[1]

  • Inhibitor Treatment: Prepare serial dilutions of the ENPP1 inhibitor in the cell culture medium. Replace the existing medium with the medium containing the inhibitor at various concentrations.[1]

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[1]

  • ENPP1 Activity Assay:

    • Remove the treatment medium.

    • Add the cGAMP substrate and incubate to allow for its hydrolysis by cellular ENPP1.[1]

    • Use a detection kit (e.g., AMP-Glo™) to measure the amount of AMP produced, which is inversely proportional to the inhibitor's activity.[1]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value using appropriate software.[5]

IC50_Workflow A Seed cells in 96-well plate B Add serially diluted ENPP1 inhibitor A->B C Incubate for 24-72 hours B->C D Add cGAMP substrate C->D E Measure AMP production (Luminescence) D->E F Calculate IC50 value E->F

Caption: Workflow for IC50 Determination.

In Vivo Tumor Model Efficacy Study

This protocol describes a typical workflow for evaluating the efficacy of an ENPP1 inhibitor in a syngeneic mouse model.[6]

Materials:

  • Female BALB/c mice (6-8 weeks old).

  • Syngeneic tumor cells (e.g., 4T1 for breast cancer).[2][6]

  • Matrigel (optional, for subcutaneous injection).

  • ENPP1 inhibitor formulation and vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^5 4T1 cells) into the mammary fat pad of the mice.[6]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[6]

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the ENPP1 inhibitor (e.g., AVA-NP-695 at 6 mg/kg) or vehicle control according to the desired schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[6]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.[6]

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for immune cell infiltration).

InVivo_Workflow A Implant tumor cells in mice B Monitor tumor growth A->B C Randomize mice into groups B->C D Administer ENPP1 inhibitor or vehicle C->D E Continue monitoring tumor volume and body weight D->E F Endpoint analysis of tumors E->F

Caption: In Vivo Efficacy Study Workflow.

Conclusion

The development of potent and selective ENPP1 inhibitors represents a promising advancement in cancer immunotherapy. By preventing the degradation of extracellular cGAMP, these inhibitors can unleash the power of the innate immune system to recognize and attack tumor cells. The comparative data and detailed protocols provided in this guide are intended to facilitate further research and development in this exciting field. While specific data for "this compound" remains elusive, the principles and methodologies outlined here are broadly applicable to the evaluation of any novel ENPP1 inhibitor. Future studies should focus on head-to-head comparisons of different inhibitors in various preclinical models to identify the most promising candidates for clinical translation.

References

Comparative Guide to ENPP1 Inhibitors: Reproducibility of Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for various Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitors, with a focus on the reproducibility of their performance. ENPP1 has emerged as a critical target in cancer immunotherapy due to its role in hydrolyzing the innate immune signaling molecule 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening the anti-tumor immune response. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual diagrams of the relevant biological pathways and experimental workflows.

While this guide aims to provide a comprehensive overview, it is important to note that publicly available experimental data for Enpp-1-IN-15 is limited. While its high potency is indicated by a reported Ki value, a detailed comparative analysis of its in vitro and in vivo performance is not possible at this time. This guide, therefore, focuses on a comparison of other well-characterized ENPP1 inhibitors.

Data Presentation: Comparison of ENPP1 Inhibitors

The following tables summarize the in vitro potency, in vivo efficacy, and pharmacokinetic properties of several ENPP1 inhibitors based on available preclinical data.

Table 1: In Vitro Potency of ENPP1 Inhibitors

InhibitorTargetAssay TypeIC50KiReference
This compound ENPP1Not SpecifiedNot Available0.00586 nM[Not Available]
Enpp-1-IN-14 Recombinant Human ENPP1Not Specified32.38 nMNot Available[Not Available]
STF-1623 Human ENPP1Enzymatic0.6 nM< 2 nM[Not Available]
Mouse ENPP1Enzymatic0.4 nMNot Available[Not Available]
AVA-NP-695 ENPP1Enzymatic14 nMNot Available[Not Available]
TXN10128 ENPP1Enzymatic4 nMNot Available[Not Available]
SR-8541A Human ENPP1Enzymatic1.4 nM1.9 nM[Not Available]

Table 2: In Vivo Efficacy of ENPP1 Inhibitors

InhibitorCancer ModelDosingKey FindingsReference
This compound Not AvailableNot AvailableNot Available[Not Available]
Enpp-1-IN-14 Not Specified50 mg/kg, IP, BIDSignificantly inhibits tumor growth.[Not Available]
STF-1623 Breast CancerNot SpecifiedDelays tumor growth.[Not Available]
AVA-NP-695 4T1 Breast Cancer1 mg/kg, PO, BID40% tumor growth inhibition.[Not Available]
TXN10128 MC38 Colon Cancer50 mg/kg, POSynergistic anti-tumor effect with anti-PD-L1.[Not Available]
SR-8541A CT-26 Colon CancerNot SpecifiedSignificant increase in efficacy with ICIs.[Not Available]

Table 3: Pharmacokinetic Properties of ENPP1 Inhibitors

InhibitorSpeciesKey ParametersReference
This compound Not AvailableNot Available[Not Available]
Enpp-1-IN-14 Not AvailableNot Available[Not Available]
STF-1623 MouseFast serum pharmacokinetics.[Not Available]
AVA-NP-695 Not AvailableOrally available.[Not Available]
TXN10128 MouseOral Bioavailability: 52.4%; t1/2: >120 min[Not Available]
SR-8541A RodentOral Bioavailability: ~50%[Not Available]

Experimental Protocols

Reproducibility of experimental results is contingent on detailed and standardized methodologies. Below are protocols for key experiments used in the evaluation of ENPP1 inhibitors.

ENPP1 Enzymatic Activity Assay (Colorimetric)

This assay is used to determine the in vitro potency of ENPP1 inhibitors by measuring the hydrolysis of a chromogenic substrate.

  • Materials:

    • Recombinant human ENPP1 enzyme

    • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 100 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1 µM ZnCl₂

    • Substrate: p-Nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP)

    • Test inhibitor (e.g., this compound)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • Add the ENPP1 enzyme to each well of the microplate, followed by the addition of the test inhibitor dilutions.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

    • Initiate the reaction by adding the p-Nph-5'-TMP substrate to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the absorbance at 405 nm. The increase in absorbance corresponds to the hydrolysis of the substrate and the release of p-nitrophenol.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Tumor Efficacy Study (Syngeneic Mouse Model)

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of an ENPP1 inhibitor in an immunocompetent mouse model.

  • Materials:

    • Female BALB/c mice (6-8 weeks old)

    • 4T1 murine breast cancer cells

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Test inhibitor formulation and vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Tumor Cell Implantation: Inject 1 x 10⁵ 4T1 cells subcutaneously into the mammary fat pad of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Randomization and Treatment: When tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups.

    • Administer the test inhibitor or vehicle control according to the predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).

    • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, flow cytometry).

Quantification of 2'3'-cGAMP (ELISA)

This protocol is used to measure the concentration of 2'3'-cGAMP in cell lysates or supernatants, providing a direct readout of ENPP1 inhibition.

  • Materials:

    • Commercially available 2'3'-cGAMP ELISA kit

    • Cell lysates or culture supernatants from cells treated with an ENPP1 inhibitor

    • Microplate reader

  • Procedure:

    • Follow the instructions provided with the 2'3'-cGAMP ELISA kit.

    • Typically, the assay involves adding samples and standards to a microplate pre-coated with a cGAMP-specific antibody.

    • A horseradish peroxidase (HRP)-conjugated cGAMP is then added, which competes with the cGAMP in the sample for antibody binding.

    • After incubation and washing steps, a substrate is added to develop a colorimetric signal.

    • The absorbance is read at 450 nm, and the concentration of 2'3'-cGAMP in the samples is determined by comparison to a standard curve.

Mandatory Visualizations

The following diagrams illustrate the ENPP1 signaling pathway and a typical experimental workflow for evaluating ENPP1 inhibitors.

ENPP1 Signaling Pathway in the Tumor Microenvironment

ENPP1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_intra 2'3'-cGAMP (intracellular) cGAS->cGAMP_intra produces cGAMP_exporter cGAMP Exporter cGAMP_intra->cGAMP_exporter cGAMP_extra 2'3'-cGAMP (extracellular) cGAMP_exporter->cGAMP_extra exports ENPP1_tumor ENPP1 AMP AMP ENPP1_tumor->AMP hydrolyzes ATP AMP + GMP AMP + GMP ENPP1_tumor->AMP + GMP hydrolyzes cGAMP ATP_tumor ATP ATP_extra ATP ATP_tumor->ATP_extra released cGAMP_extra->ENPP1_tumor STING STING cGAMP_extra->STING activates ATP_extra->ENPP1_tumor CD73 CD73 AMP->CD73 Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR binds CD73->Adenosine produces TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I Interferons IRF3->Type_I_IFN induces expression Anti-tumor\nImmunity Anti-tumor Immunity Type_I_IFN->Anti-tumor\nImmunity Immune_Suppression Immune Suppression A2AR->Immune_Suppression Enpp1_IN_15 This compound (and other inhibitors) Enpp1_IN_15->ENPP1_tumor inhibits

Caption: ENPP1 signaling pathway in the tumor microenvironment.

Experimental Workflow for ENPP1 Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Enzymatic_Assay ENPP1 Enzymatic Assay (IC50 Determination) Cell_Based_Assay Cell-Based cGAMP Assay (Cellular Potency) Enzymatic_Assay->Cell_Based_Assay Selectivity_Assay Selectivity Profiling (vs. other PDEs) Cell_Based_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Assay->PK_Studies Efficacy_Studies Syngeneic Tumor Model (Efficacy) PK_Studies->Efficacy_Studies PD_Studies Pharmacodynamic Studies (Tumor cGAMP levels) Efficacy_Studies->PD_Studies Data_Compilation Compile Quantitative Data (Tables) PD_Studies->Data_Compilation Comparison Compare Performance Metrics Data_Compilation->Comparison Lead_Selection Lead Candidate Selection Comparison->Lead_Selection

Caption: Experimental workflow for evaluating ENPP1 inhibitors.

Validating the Downstream Effects of ENPP1 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the downstream effects of ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase-1) inhibitors. While specific data for a compound designated "Enpp-1-IN-15" is not publicly available, this document will use known ENPP1 inhibitors such as ISM5939 and Enpp-1-IN-14 as examples to illustrate the validation process. We will objectively compare the strategy of ENPP1 inhibition with alternative approaches for immune activation and provide the necessary experimental data and protocols for robust evaluation.

Introduction: The Rationale for ENPP1 Inhibition

ENPP1 is a type II transmembrane glycoprotein that plays a critical role in regulating innate immunity.[1] It is the primary enzyme responsible for hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent second messenger that activates the STIMULATOR of INTERFERON GENES (STING) pathway.[2] The cGAS-STING pathway is a key component of the innate immune system that detects cytosolic DNA—a common feature of cancer cells and viral infections—and initiates a powerful anti-tumor and antiviral response, primarily through the production of type I interferons (IFNs).[2]

Comparative Analysis of ENPP1 Inhibitors

The primary goal of an ENPP1 inhibitor is to potently and selectively block the hydrolysis of cGAMP. The validation process involves comparing the inhibitor's performance against other known inhibitors and alternative STING activation strategies.

Quantitative Data Summary:

The following table summarizes key performance metrics for several known ENPP1 inhibitors. These values are critical for comparing potency and cellular efficacy.

CompoundTargetAssay TypeIC50 / EC50Key Downstream EffectsReference
ISM5939 ENPP1Enzymatic AssayIC50: 0.63 nMPotentiates STING signaling, enhances efficacy of anti-PD-1/PD-L1 therapy, 67% Tumor Growth Inhibition (TGI) as monotherapy in MC38 model.[8][9]
Cellular Assay (MDA-MB-231)EC50: 330 nM[8][9]
Enpp-1-IN-14 ENPP1Enzymatic Assay (recombinant human ENPP1)IC50: 32.38 nMDemonstrates anti-tumor activity; significantly inhibits tumor growth in vivo.[10][11]
SR-8541A ENPP1Enzymatic Assay (human ENPP1)IC50: 3.6 nM (Ki=1.9 nM)Activates STING pathway, promotes immune cell infiltration, shows synergy with radiation and checkpoint inhibitors.[2]
STF-1623 ENPP1Not SpecifiedNot SpecifiedSuppresses tumor growth and metastasis in multiple mouse models (breast, pancreatic, colorectal, glioblastoma).[7]
ENPP1 Inhibitor C ENPP1Cell-Free AssayIC50: 0.26 µMSelective for ENPP1 over ENPP2-7; decreases ENPP1 activity in breast and glioma cancer cells.[12]

Note: IC50 (half-maximal inhibitory concentration) measures the potency of a drug in inhibiting a specific biochemical function. EC50 (half-maximal effective concentration) measures the concentration of a drug that gives half of the maximal response. These values are highly dependent on assay conditions.

Key Experimental Protocols

Validating the downstream effects of an ENPP1 inhibitor requires a series of well-defined experiments, progressing from in vitro enzymatic assays to in vivo tumor models.

In Vitro ENPP1 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory potency (IC50) of the compound on recombinant ENPP1.

Methodology:

  • Reagents: Recombinant human ENPP1, 2'3'-cGAMP (substrate), test inhibitor (e.g., this compound), assay buffer (pH 7.4), and a detection system to measure AMP production (e.g., AMP-Glo™ Assay).

  • Procedure: a. Prepare a serial dilution of the test inhibitor in DMSO. b. In a 96-well plate, add the recombinant ENPP1 enzyme to the assay buffer. c. Add the diluted inhibitor to the wells and incubate briefly to allow for binding. d. Initiate the enzymatic reaction by adding the cGAMP substrate. Incubate at 37°C for a predetermined time (e.g., 60 minutes). e. Stop the reaction and measure the amount of AMP produced using a luminescent or fluorescent-based detection kit.

  • Data Analysis: Plot the percentage of ENPP1 inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[13]

Cell-Based STING Activation Assay

Objective: To confirm that the inhibitor can block cellular ENPP1 activity and rescue STING signaling.

Methodology:

  • Cell Lines:

    • A high ENPP1-expressing cancer cell line (e.g., MDA-MB-231 human breast cancer).[8][12]

    • A STING reporter cell line (e.g., THP-1 Dual™ cells), which expresses a reporter gene (like Lucia luciferase) under the control of an IRF-inducible promoter.

  • Procedure: a. Culture the high ENPP1-expressing cells (MDA-MB-231) in a 96-well plate. b. Treat these cells with a serial dilution of the ENPP1 inhibitor and a fixed concentration of exogenous 2'3'-cGAMP. c. After incubation (e.g., 24 hours), collect the conditioned medium from these cells. This medium will contain cGAMP that has not been hydrolyzed by ENPP1. d. Add the conditioned medium to the THP-1 Dual™ reporter cells. e. Incubate the reporter cells for a period (e.g., 24 hours) to allow for STING activation and reporter gene expression. f. Measure the luciferase activity in the supernatant, which is proportional to STING pathway activation.

  • Data Analysis: Calculate the fold-change in reporter gene expression relative to controls. Determine the EC50 value of the inhibitor for STING activation.

In Vivo Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the ENPP1 inhibitor, alone and in combination with other therapies like checkpoint inhibitors.

Methodology:

  • Animal Model: Syngeneic mouse models are crucial as they have a competent immune system. Common models include CT26 or MC38 (colorectal carcinoma) implanted in BALB/c or C57BL/6 mice, respectively.[3][8]

  • Treatment Groups:

    • Vehicle control

    • ENPP1 inhibitor monotherapy (e.g., 30 mg/kg, orally, twice daily)[9]

    • Checkpoint inhibitor monotherapy (e.g., anti-PD-1 or anti-PD-L1 antibody)

    • Combination of ENPP1 inhibitor and checkpoint inhibitor

  • Procedure: a. Implant tumor cells subcutaneously into the mice. b. Once tumors reach a palpable size, randomize the mice into treatment groups. c. Administer treatments according to the defined schedule. d. Measure tumor volume and body weight regularly (e.g., every 2-3 days). e. At the end of the study, harvest tumors and spleens for downstream analysis (e.g., flow cytometry to analyze immune cell infiltration, cytokine analysis).

  • Data Analysis: Compare tumor growth inhibition (TGI) across the different groups. Analyze immune cell populations (e.g., CD8+ T cells, dendritic cells) within the tumor microenvironment to confirm the mechanism of action.[3]

Visualizing the Mechanisms and Workflows

Diagrams are essential for clearly communicating the complex biological pathways and experimental designs involved in validating an ENPP1 inhibitor.

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment (Extracellular) cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) CancerCell Cancer Cell (Cytosolic DNA) cGAS cGAS CancerCell->cGAS senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING activates AMP_GMP AMP + GMP (Inactive) ENPP1->AMP_GMP hydrolyzes Inhibitor This compound Inhibitor->ENPP1 BLOCKS TBK1 TBK1/IRF3 STING->TBK1 IFN Type I Interferons (IFN-α/β) TBK1->IFN ImmuneResponse Anti-Tumor Immune Response IFN->ImmuneResponse

ENPP1's role as a negative regulator of the cGAS-STING pathway.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Validation cluster_invivo In Vivo Efficacy EnzymaticAssay Step 1: Enzymatic Assay (IC50 Determination) CellularAssay Step 2: Cell-Based STING Activation Assay (EC50) EnzymaticAssay->CellularAssay Confirm Cellular Activity SyngeneicModel Step 3: Syngeneic Mouse Tumor Model CellularAssay->SyngeneicModel Proceed if Potent TGI Measure Tumor Growth Inhibition (TGI) SyngeneicModel->TGI ImmuneProfiling Analyze Tumor Immune Infiltrate (Flow Cytometry) SyngeneicModel->ImmuneProfiling

A generalized workflow for validating an ENPP1 inhibitor.

Comparison with Alternative STING Activation Strategies

ENPP1 inhibition is an indirect method of activating the STING pathway. It is important to compare this approach with direct STING agonists, which have also been explored clinically.

StrategyMechanism of ActionAdvantagesDisadvantages
ENPP1 Inhibition Prevents the degradation of endogenously produced extracellular cGAMP, leading to localized and sustained STING activation in the tumor microenvironment.[5][6]- Oral bioavailability possible (e.g., ISM5939).[14] - Avoids systemic inflammatory responses and toxicity associated with systemic STING activation.[5][14] - Potentially more effective in "cold" tumors by leveraging existing, albeit suppressed, cGAMP production.[6]- Efficacy is dependent on the tumor's ability to produce and export cGAMP.
Direct STING Agonists Directly bind to and activate the STING protein, bypassing the need for cGAS and cGAMP.- Potent, direct activation of the pathway. - Not dependent on endogenous cGAMP production.- Poor bioavailability, often requiring direct intratumoral injection.[5] - Systemic administration can lead to severe inflammatory toxicity and T-cell death.[5][14] - Limited clinical success to date.[5]

Conclusion

Validating the downstream effects of an ENPP1 inhibitor like "this compound" is a multi-step process that requires rigorous in vitro and in vivo characterization. The primary mechanism involves blocking cGAMP hydrolysis to restore and enhance STING-mediated anti-tumor immunity. By following the outlined experimental protocols, researchers can determine the inhibitor's potency, confirm its cellular mechanism of action, and evaluate its therapeutic efficacy.

Compared to direct STING agonists, ENPP1 inhibition offers a potentially safer and more targeted approach to leveraging the STING pathway for cancer immunotherapy, with several candidates now advancing into clinical trials.[15] The successful validation of a novel ENPP1 inhibitor could provide a powerful new tool for treating a wide range of solid tumors, particularly those resistant to current immunotherapies.

References

Safety Operating Guide

Navigating the Disposal of Enpp-1-IN-15: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of the novel ENPP1 inhibitor, Enpp-1-IN-15, this document outlines the necessary procedures to ensure a safe and compliant laboratory environment. As a potent research chemical, understanding its characteristics and the appropriate disposal workflow is paramount for researchers, scientists, and drug development professionals.

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general best practices for the disposal of novel small molecule inhibitors, ensuring the protection of personnel and the environment.

Understanding this compound: Available Data

This compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme involved in various physiological processes, including bone mineralization and insulin signaling. Due to its novelty, detailed physical and chemical properties are not widely published. However, for context and handling considerations, data for a structurally related compound, Enpp-1-IN-14, is provided below. It is crucial to handle this compound with the assumption of similar or greater potency and potential hazards until more specific information becomes available.

PropertyValue (for Enpp-1-IN-14 as a reference)
Molecular Formula C₁₅H₂₂ClN₅O₄S
Molecular Weight 403.88 g/mol
Appearance Solid
CAS Number (this compound) 2756218-99-0[1]
Storage Store at -20°C for the long term.

Disclaimer: The quantitative data presented above is for the related compound Enpp-1-IN-14 and should be used for estimation purposes only. All handling and disposal procedures for this compound should be conducted with appropriate caution.

The ENPP1 Signaling Pathway

ENPP1 plays a crucial role in regulating extracellular nucleotide metabolism. A simplified representation of its primary function is the hydrolysis of adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). This activity is a key regulatory step in processes such as bone mineralization and the modulation of the immune system.

ENPP1_Signaling_Pathway Simplified ENPP1 Signaling Pathway ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 Substrate AMP AMP ENPP1->AMP Product 1 PPi Inorganic Pyrophosphate (PPi) ENPP1->PPi Product 2 Downstream Downstream Cellular Effects (e.g., Regulation of Mineralization) PPi->Downstream Inhibitor This compound Inhibitor->ENPP1 Inhibits

Caption: Simplified ENPP1 signaling pathway.

Experimental Protocol: Proper Disposal of this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound, treating it as a potentially hazardous research chemical.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.

  • Designated hazardous waste container (clearly labeled).

  • Chemical fume hood.

  • Spill kit appropriate for chemical spills.

Procedure:

  • Waste Minimization: The primary step in any disposal plan is to minimize waste generation. Prepare only the required amount of this compound solution for your experiments.

  • Segregation of Waste:

    • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and labware (e.g., pipette tips, microfuge tubes) in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with non-hazardous waste.

    • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not dispose of down the drain. The container should be compatible with the solvents used (e.g., DMSO, ethanol).

  • Container Management:

    • All waste containers must be kept closed except when adding waste.

    • Ensure containers are in good condition and compatible with the chemical waste.

    • Store waste containers in a designated, well-ventilated, and secondary containment area to prevent spills.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the solvent(s) and approximate concentration of the inhibitor.

    • Include the date of waste accumulation and the responsible researcher's name and contact information.

  • Decontamination:

    • Thoroughly decontaminate any reusable labware that has come into contact with this compound. The first rinse should be collected as hazardous waste. Subsequent rinses with appropriate solvents can be managed according to your institution's guidelines.

    • Wipe down any work surfaces in the chemical fume hood that may have been contaminated.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste manifest and pickup scheduling.

    • Never attempt to incinerate or neutralize the chemical waste yourself unless you are specifically trained and equipped to do so in a compliant manner.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal_Workflow This compound Disposal Workflow start Start: Handling this compound ppe Wear Appropriate PPE start->ppe waste_gen Waste Generation (Solid & Liquid) ppe->waste_gen segregate Segregate Waste Streams waste_gen->segregate solid_waste Solid Waste Container segregate->solid_waste liquid_waste Liquid Waste Container segregate->liquid_waste labeling Label Containers Correctly solid_waste->labeling liquid_waste->labeling storage Store in Designated Area with Secondary Containment labeling->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Compliant Disposal ehs_contact->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility. Always consult your institution's specific safety and waste disposal guidelines.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。